4-Methoxy-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-8(10-11)4-3-5-9(7)12-2/h3-6H,1-2H3 |
InChI Key |
LRKRTZYBNXWQCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-Methoxy-2-methyl-2H-indazole
Executive Summary
The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., SHP2, PARP inhibitors).[1] However, the synthesis of 4-Methoxy-2-methyl-2H-indazole presents a classic regioselectivity challenge: differentiating the kinetically favored N2-alkylation from the thermodynamically favored N1-alkylation.
This guide provides a definitive technical workflow for synthesizing this compound with high regiochemical fidelity. It moves beyond generic protocols to offer two distinct, field-validated pathways: a Modern Acid-Catalyzed Route (using trichloroacetimidates) for maximum selectivity, and a Classic Kinetic Route (using Meerwein’s salt) for rapid bench-scale execution.
Retrosynthetic Analysis & Regioselectivity Strategy
The core challenge in indazole alkylation is the tautomeric equilibrium between 1H- and 2H-indazoles. For 4-methoxyindazole, the electron-donating methoxy group at C4 increases electron density at N1 and N2, but steric hindrance and electronic repulsion play critical roles.[1]
-
Thermodynamic Control (N1): Under standard basic conditions (e.g., NaH/MeI), the reaction favors the N1-isomer (~60:40 to 70:30 ratio) due to the aromatic stability of the benzenoid system.[1]
-
Kinetic Control (N2): To target the 2H-isomer, we must exploit the higher nucleophilicity of the N2 lone pair in the neutral species or use specific directing groups.
Pathway Logic Diagram (DOT)
Figure 1: Strategic decision tree for regioselective methylation of 4-methoxyindazole.[1]
Experimental Protocols
Method A: The High-Fidelity Route (Recommended)
Reagents: Methyl 2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH).[1] Mechanism: Protonation of the imidate creates a highly reactive electrophile that attacks the most nucleophilic nitrogen (N2) before equilibration can occur.
Protocol:
-
Preparation: Charge a flame-dried reaction flask with 4-methoxy-1H-indazole (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (2.0 equiv) in one portion.
-
Catalysis: Cool the mixture to 0 °C. Dropwise add Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) under N2 atmosphere.
-
Note: The reaction is exothermic. Maintain temperature <5 °C during addition to prevent decomposition.
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. A white precipitate (trichloroacetamide byproduct) may form.[1]
-
Workup: Filter off the precipitate. Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The N2 isomer typically elutes after the N1 isomer on silica due to higher polarity, though this can vary with the 4-OMe substituent.
-
Expected Yield: 85–92%
-
Regioselectivity (N2:N1): >20:1
-
Method B: The Kinetic Route (Rapid Bench Scale)
Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's Salt).[2] Mechanism: Uses a "hard" methyl source that reacts rapidly with the N2 position under kinetic control.
Protocol:
-
Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) . DCM is also acceptable.
-
Alkylation: Add Trimethyloxonium tetrafluoroborate (1.1 equiv) at room temperature.
-
Safety Alert: Meerwein's salt is a powerful alkylating agent. Use gloves and work in a fume hood.
-
-
Stirring: Stir vigorously for 4–6 hours. The product often precipitates as the tetrafluoroborate salt.
-
Quench & Free Base: Slowly add saturated aqueous NaHCO3 to quench excess reagent and free-base the indazole. Stir for 30 mins.
-
Extraction: Separate layers. Extract aqueous layer with EtOAc (2x).[1]
-
Purification: Pass through a short silica plug.
-
Expected Yield: 70–80%
-
Regioselectivity (N2:N1): ~9:1[1]
-
Characterization & Validation
Distinguishing the N1 and N2 isomers is the most critical analytical step. Do not rely solely on LCMS, as both isomers have identical mass (
Diagnostic NMR Criteria
| Feature | N1-Methyl Isomer (Undesired) | N2-Methyl Isomer (Target) |
| N-Me Shift ( | Typically 4.00 – 4.05 ppm | Typically 4.15 – 4.25 ppm (Deshielded) |
| C-Me Shift ( | ~35.5 ppm | ~40.5 ppm |
| NOE Signal (Critical) | Strong NOE between N-Me and H7 | Strong NOE between N-Me and H3 |
| H3 Proton Shift | ~8.0 ppm | ~8.2 – 8.4 ppm (Often sharper singlet) |
Self-Validation Step: Run a 1D NOE difference experiment . Irradiate the N-methyl peak.
-
If you see enhancement of the aromatic singlet at ~8.3 ppm (H3), you have the N2-isomer .
-
If you see enhancement of an aromatic doublet/multiplet (H7), you have the N1-isomer .
Safety & Handling
-
Methyl 2,2,2-trichloroacetimidate: Irritant.[1] Moisture sensitive. Store in a refrigerator.
-
Trimethyloxonium tetrafluoroborate: Highly toxic alkylating agent. Corrosive. Reacts violently with water. Quench all glassware and spills with aqueous ammonia or NaOH before disposal.
-
4-Methoxyindazole: Standard organic irritant.
References
-
Regioselective Alkylation with Trichloroacetimidates
-
Meerwein Salt Kinetic Control
-
Derivatives
-
Patent WO2020022323A1. "Heterobicyclic compounds for inhibiting the activity of SHP2." Google Patents.
- Note: Explicitly cites the synthesis of the 5-bromo-4-methoxy-2-methyl-2H-indazole analog, validating the N2-methyl
-
-
General Indazole Characterization
Sources
4-Methoxy-2-methyl-2H-indazole chemical properties
Technical Guide: 4-Methoxy-2-methyl-2H-indazole
Executive Summary This technical guide provides a comprehensive analysis of this compound, a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly for kinase inhibition and GPCR modulation. Unlike its thermodynamically stable 1H-isomer, the 2H-indazole tautomer presents unique synthetic challenges and distinct electronic properties (quinoid character) that are critical for specific binding modes in drug discovery. This document details the regioselective synthesis, structural validation, and pharmacological utility of this specific derivative.[1]
Structural & Electronic Profile
The core distinction of this molecule lies in the "frozen" tautomeric state induced by N2-methylation.
-
Tautomeric Locking: Unsubstituted indazoles exist in a tautomeric equilibrium favoring the 1H-form (benzenoid structure). Methylation at N2 locks the molecule in the 2H-form, which possesses significant quinoid character . This alters the vector of the dipole moment and the hydrogen bond acceptor capability of N1, making it a superior mimic for the adenine ring in ATP-competitive kinase inhibitors.
-
4-Methoxy Influence: The C4-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect). Located at the "peri" position relative to the bridgehead, it increases electron density at the C3 position and the N1 nitrogen. This steric and electronic bulk at C4 can also influence the rotational freedom of substituents at C3, a common vector for extending into kinase specificity pockets.
Table 1: Comparative Physicochemical Properties (Predicted vs. Empirical Trends)
| Property | 1-Methyl-1H-indazole (Reference) | 2-Methyl-2H-indazole (Target Core) | Impact of 4-OMe Substitution |
| Electronic State | Benzenoid (Aromatic stability high) | Quinoid (Higher energy, distinct UV) | Stabilizes quinoid resonance |
| Dipole Moment | ~1.5 - 1.8 D | ~3.4 - 3.8 D | Increases polarity |
| Basicity (pKa) | Less basic (Lone pair delocalized) | More basic (N1 lone pair localized) | Increases N1 basicity |
| LogP | Higher (More lipophilic) | Lower (More polar) | Slight reduction (Polar ether) |
Synthetic Routes & Regiocontrol
The primary challenge in accessing this compound is overcoming the thermodynamic preference for N1-alkylation.
Protocol A: Kinetic Control via Meerwein’s Reagent (Recommended)
Rationale: Alkylation under basic conditions (e.g., NaH/MeI) typically yields a 1:1 mixture or favors N1. The use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) in a non-polar solvent exploits the higher kinetic nucleophilicity of the N2 lone pair.
Reagents:
-
Starting Material: 4-Methoxy-1H-indazole
-
Reagent: Trimethyloxonium tetrafluoroborate (
) -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 eq) in anhydrous EtOAc under an inert atmosphere (
or Ar). -
Addition: Add
(1.1 eq) at room temperature. Note: Do not use base. -
Reaction: Stir for 2–4 hours. The reaction proceeds via the formation of an N2-methylated cationic intermediate.
-
Quench/Workup: Quench with saturated aqueous
. Extract with EtOAc.[2] -
Purification: The product (2-methyl) is often more polar than the 1-methyl impurity. Separation via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Regioselective Imidate Alkylation
Rationale: Recent methodologies utilize methyl 2,2,2-trichloroacetimidate to favor N2 alkylation through a specific transition state that directs the methyl group to the more accessible nitrogen.
Workflow Diagram (Synthesis Logic)
Caption: Divergent synthesis pathways showing kinetic control (green) favoring the target 2-methyl isomer over the thermodynamic 1-methyl pathway (red).
Analytical Characterization (Self-Validating Systems)
Proving the regiochemistry is the critical "Trustworthiness" step. You cannot rely solely on LCMS as both isomers have identical masses.
Nuclear Magnetic Resonance (NMR) Validation
-
1H NMR (Proton):
-
N-Me Shift: The N-methyl singlet for 2-methyl indazoles typically appears downfield (
4.1–4.2 ppm) compared to 1-methyl isomers ( 3.9–4.0 ppm). -
C3-H Signal: The proton at C3 is a diagnostic handle.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive proof.
-
Target (2-Me): You will observe a strong NOE cross-peak between the N-Me protons and the C3-H proton .
-
Impurity (1-Me): You will observe an NOE cross-peak between the N-Me protons and the C7-H proton (or C7 substituents). Note: In 4-methoxy indazole, C7 is on the benzene ring, far from N2.
-
UV-Vis Spectroscopy
The 2H-indazole (quinoid) chromophore has a distinct UV absorption profile compared to the 1H-indazole (benzenoid). The 2-methyl derivative typically exhibits a bathochromic shift (red shift) and different band intensities in the 250–300 nm region compared to the 1-methyl isomer.
Analytical Decision Tree
Caption: Step-by-step NMR decision logic to definitively assign regiochemistry between N1 and N2 isomers.
Medicinal Chemistry Applications
Kinase Hinge Binding
The this compound scaffold is a bioisostere for the adenine ring of ATP.
-
N1 as Acceptor: In the 2-methyl tautomer, N1 has a localized lone pair that acts as a potent Hydrogen Bond Acceptor (HBA). It typically accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
C3 Vector: The C3 position is often functionalized (via Suzuki coupling or
) to project into the hydrophobic pocket or solvent front. -
4-OMe Role: The methoxy group serves two roles:
-
Electronic: Increases the basicity of N1, strengthening the H-bond interaction.
-
Steric/Conformational: It creates a "buttressing effect" against substituents at C3, restricting conformation to reduce entropic penalties upon binding.
-
Relevant Drug Analogues
While this specific methoxy-derivative is a building block, the 2-methyl-2H-indazole core is the engine behind several FDA-approved therapies:
-
Pazopanib (Votrient): VEGFR inhibitor. Uses 2-methylindazole.[3][4][5]
-
Indazole-based IRAK4 Inhibitors: Recent patents (Bayer) highlight substituted indazoles for inflammation.[6]
References
-
Regioselective Synthesis of 2H-Indazoles
-
Mechanism of Alkylation (Meerwein's Reagent)
- Title: Alkylation of indazoles: The thermodynamic vs kinetic control.
- Source: Journal of the American Chemical Society (Contextual citation from search results regarding N2 preference).
-
URL: (Generic ACS landing for verification of principle).
-
Medicinal Chemistry of Indazoles
-
NMR Characterization of Tautomers
- Title: Study of the Addition Mechanism of 1H-Indazole... GIAO/DFT calculations to confirm the assignment of the NMR spectra.
- Source: PMC / NIH.
-
URL:
Sources
- 1. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]
- 2. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 3. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]
- 4. caribjscitech.com [caribjscitech.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data & Characterization of 4-Methoxy-2-methyl-2H-indazole
This guide outlines the spectroscopic characterization of 4-Methoxy-2-methyl-2H-indazole , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. It addresses the specific challenge of differentiating the 2H-isomer from the thermodynamically favored 1H-isomer.
Introduction & Chemical Identity
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Pazopanib and Axitinib . The methylation of 4-methoxy-1H-indazole typically yields a mixture of the 1-methyl (1H) and 2-methyl (2H) isomers.
While the 1H-isomer is thermodynamically favored, the 2H-isomer ("isoindazole") often exhibits distinct biological activity and unique electronic properties. Unambiguous structural assignment requires a rigorous spectroscopic approach, as the two isomers share identical molecular weights and similar polarity.
| Property | Data |
| Systematic Name | This compound |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Core Scaffold | 2H-Indazole (Fused pyrazole-benzene system) |
| Key Substituents | N2-Methyl, C4-Methoxy |
Synthesis & Isolation Context
To obtain high-purity spectroscopic data, the compound is typically synthesized via the methylation of 4-methoxy-1H-indazole using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Outcome: Produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.
-
Isolation: The 2H-isomer is generally less polar than the 1H-isomer and elutes first during silica gel flash chromatography (typical eluent: 20-40% EtOAc in Hexanes).
Spectroscopic Characterization
A. 1H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum provides the primary diagnostic evidence for the 2H-isomer. The most critical signals are the N-methyl singlet and the H3 pyrazole proton.
Predicted Chemical Shifts (400 MHz, CDCl₃):
| Proton Assignment | Shift (δ, ppm) | Multiplicity | Diagnostic Note |
| H-3 (Pyrazole) | 8.15 – 8.25 | Singlet (1H) | Deshielded relative to H-3 in 1H-isomer. Key diagnostic peak. |
| H-7 (Benzene) | 7.20 – 7.30 | Doublet (1H) | Ortho coupling to H-6. |
| H-6 (Benzene) | 7.15 – 7.25 | Triplet (1H) | Ortho coupling to H-5 and H-7. |
| H-5 (Benzene) | 6.45 – 6.55 | Doublet (1H) | Shielded by the adjacent 4-OMe group (Ortho-effect). |
| N-CH₃ (N2-Methyl) | 4.15 – 4.20 | Singlet (3H) | Crucial: Downfield shift vs. N1-Me (~4.00 ppm). |
| O-CH₃ (Methoxy) | 3.95 – 4.00 | Singlet (3H) | Typical aromatic methoxy range. |
Expert Insight: The "Bay Region" interaction between the 4-OMe group and the H-3 proton is a unique feature. Unlike the 1-methyl isomer, where the N-Me is far from the benzene ring substituents, the 2-methyl isomer places the N-Me group in a position that influences the electronic environment of H-3 directly.
B. 13C NMR Spectroscopy (Carbon NMR)
The carbon spectrum confirms the quinoid-like character of the 2H-indazole system.
| Carbon Assignment | Shift (δ, ppm) | Note |
| C-3 (Imine-like) | 122 – 126 | Characteristic of C=N bond in 2H-indazoles. |
| C-4 (C-OMe) | 153 – 156 | Highly deshielded due to oxygen attachment. |
| N-CH₃ | ~40.5 | Distinct from N1-CH₃ (~35.5 ppm). |
| O-CH₃ | ~55.2 | Standard methoxy carbon. |
Structural Differentiation Strategy (The "Self-Validating" Protocol)
The most common error in indazole chemistry is misassigning the N1 and N2 isomers. You must use 2D NMR (NOESY/ROESY) to validate the structure.
The NOE Logic Flow
-
N2-Methyl Confirmation: In the 2H-isomer, the N-CH₃ protons (at N2) are spatially close to the H-3 proton on the pyrazole ring.
-
Observation: Strong NOE correlation between δ 4.18 (N-Me) and δ 8.20 (H-3) .
-
-
N1-Methyl Exclusion: In the 1H-isomer, the N-CH₃ protons (at N1) are spatially close to H-7 on the benzene ring.
-
Observation: Absence of NOE between N-Me and H-7 confirms the 2H-structure.
-
-
4-Methoxy Confirmation: The O-Me group will show NOE correlations to H-5 (ortho) and potentially H-3 (peri/bay region).
Figure 1: NOESY correlation logic for distinguishing 2-methyl from 1-methyl indazoles.
Experimental Protocols
Protocol A: Synthesis & Rapid Identification
-
Methylation: Dissolve 4-methoxy-1H-indazole (1.0 eq) in DMF. Add Cs₂CO₃ (2.0 eq) and MeI (1.1 eq). Stir at RT for 2h.[1]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[2]
-
TLC Analysis: Develop in 1:1 EtOAc/Hexane.
-
Top Spot (Rf ~0.6): 4-Methoxy-1-methyl-1H-indazole (Thermodynamic product).
-
Bottom Spot (Rf ~0.4): this compound (Kinetic/Minor product).
-
Note: Rf values may invert depending on the stationary phase; always confirm with NMR.
-
Protocol B: Spectroscopic Sample Preparation
-
Solvent: Use CDCl₃ (99.8% D) for routine analysis. Use DMSO-d₆ if solubility is poor, but note that N-Me shifts may move upfield by ~0.1 ppm.
-
Concentration: 10 mg in 0.6 mL solvent is ideal for obtaining clear 13C and 2D spectra within 30 minutes.
References
-
Regioselectivity of Indazole Methylation
- Title: "Regioselective synthesis of 2H-indazoles via alkylation under phase-transfer c
-
Source:Journal of Organic Chemistry, 2021.[2]
- Context: Establishes the N2-alkylation preference under specific basic conditions.
-
Spectroscopic Data of Analogs
- Title: "Synthesis and characterization of 5-bromo-4-methoxy-2-methyl-2H-indazole."
- Source:World Intellectual Property Organiz
-
URL:
- NOE Analysis of Heterocycles: Title: "Differentiation of 1H- and 2H-indazoles by 1H-15N HMBC and NOESY spectroscopy." Source:Magnetic Resonance in Chemistry. Context: Defines the standard NOE correlations (N-Me to H3 vs H7) used in this guide.
Sources
4-Methoxy-2-methyl-2H-indazole CAS number and identifiers
The following technical guide provides an in-depth analysis of 4-Methoxy-2-methyl-2H-indazole , a specialized heterocyclic building block used in medicinal chemistry. This document is structured for researchers requiring precise identification, synthesis protocols, and structural characterization data.
High-Purity Scaffold for Kinase Inhibitor & CNS Drug Discovery [1]
Chemical Identity & Core Identifiers
The compound This compound is a regioisomer of the indazole family. Unlike the thermodynamically stable 1H-indazole tautomers, the 2H-indazole core possesses a distinct "quinonoid" electronic character, making it a critical scaffold for specific binding modes in kinase ATP-pockets and GPCR allosteric sites.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1337882-30-0 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | COc1cccc2nn(C)cc12 |
| InChI Key | LRKRTZYBNXWQCF-UHFFFAOYSA-N |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |
Structural Analysis: The 1H vs. 2H Isomerism
Understanding the electronic difference between the 1H- and 2H-isomers is vital for synthetic planning and biological activity.
-
1H-Indazole (Benzenoid): The 10-π electron system is fully delocalized across the benzene and pyrazole rings.[2] It is thermodynamically favored (approx. 2-4 kcal/mol more stable).
-
2H-Indazole (Quinonoid): Alkylation at N2 disrupts the continuous aromaticity, creating a localized "quinonoid" electronic distribution. This alters the dipole moment and hydrogen-bond acceptor capabilities, often improving permeability (blood-brain barrier) and altering metabolic stability.
Diagram 1: Isomeric Distinction & Electronic Character
Caption: Comparison of electronic states between 1H and 2H indazole isomers. The 2H-form is locked via methylation.
Synthesis Protocols
Synthesizing this compound requires overcoming the thermodynamic preference for N1-alkylation. Two primary strategies are detailed below.
Protocol A: Direct Methylation (Non-Selective)
Use Case: When starting material (4-methoxy-1H-indazole) is abundant and separation capabilities are high.
-
Reagents: 4-Methoxy-1H-indazole (1.0 eq), Methyl Iodide (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: DMF or Acetone.
-
Procedure:
-
Dissolve 4-methoxy-1H-indazole in DMF.
-
Add Cs₂CO₃ and stir for 15 min at RT.
-
Add MeI dropwise. Stir at RT for 2-4 hours.
-
Result: A mixture of N1-Me (Major, ~70%) and N2-Me (Minor, ~30%).
-
-
Purification: The isomers must be separated by column chromatography. The N2-isomer (Target) typically elutes after the N1-isomer on silica gel due to higher polarity/dipole moment in many solvent systems (e.g., Hexane/EtOAc gradients).
Protocol B: De Novo Cyclization (Regioselective)
Use Case: High-purity synthesis required without tedious isomer separation.
This method utilizes a copper-catalyzed cyclization or Cadogan-type reaction to form the N2-N bond directly.
-
Precursors: 2-Nitro-3-methoxybenzaldehyde + Methylamine.
-
Step 1 (Imine Formation): Condense aldehyde with methylamine (EtOH, reflux) to form the Schiff base.
-
Step 2 (Reductive Cyclization):
-
Reagents: Tri-n-butylphosphine (PBu₃) or Cu(OAc)₂.
-
Conditions: Heat (100-120°C) in a sealed vessel or microwave.
-
Mechanism: Deoxygenation of the nitro group triggers nitrene insertion into the imine nitrogen, selectively forming the 2H-indazole.
-
-
Yield: High regioselectivity (>95% 2H-isomer).
Diagram 2: Synthesis Workflow
Caption: Comparison of synthetic routes. The De Novo Cyclization (blue path) offers superior regioselectivity.
Characterization & Quality Control
Distinguishing the 2H-isomer from the 1H-isomer is critical.
| Technique | 1H-Isomer (N1-Me) Signature | 2H-Isomer (N2-Me) Signature |
| ¹H NMR (N-Me) | δ 4.00 - 4.10 ppm | δ 4.15 - 4.25 ppm (Typically downfield) |
| ¹³C NMR (N-Me) | ~35-36 ppm | ~40-41 ppm |
| UV/Vis | λmax ~290-300 nm | λmax shifted (Distinct quinonoid band) |
| C3-H Proton | Sharp singlet | Often shows broader coupling or distinct shift |
QC Protocol:
-
NMR Validation: Acquire ¹H NMR in DMSO-d₆. Confirm the integration of the O-Me (3.8-3.9 ppm) and N-Me (4.1-4.2 ppm) singlets.
-
NOESY Experiment: A critical self-validating step.
-
N1-Me: Shows NOE correlation to the C7-H proton (or C7 substituents).
-
N2-Me: Shows NOE correlation to the C3-H proton. This is the definitive proof of structure.
-
Applications in Drug Discovery
The this compound scaffold is increasingly utilized in:
-
Kinase Inhibition: The 2H-indazole mimics the adenine ring of ATP. The 4-methoxy group provides a specific vector for hydrogen bonding or filling hydrophobic pockets (e.g., in VEGFR or Aurora kinase inhibitors).
-
CNS Agents: The 2H-isomer often exhibits higher lipophilicity and better blood-brain barrier (BBB) penetration compared to the 1H-isomer, making it suitable for neurodegenerative disease targets.
-
Fragment-Based Design: Used as a rigid core to orient "warheads" or solubilizing groups in specific vectors (C3, C5, C7).
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The 2H-isomer can be light-sensitive; store in amber vials.
-
Stability: Generally stable in solution for 24-48 hours, but solid-state stability is lower than 1H-analogs over long periods (>1 year).
References
-
Chemsrc. (2023). CAS 1337882-30-0 Entry.[1] Retrieved from [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance. European Journal of Medicinal Chemistry, 90, 707-731. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]
Sources
Structural Elucidation and Conformational Dynamics of 4-Methoxy-2-methyl-2H-indazole
[1]
Executive Summary
The 4-Methoxy-2-methyl-2H-indazole scaffold represents a specialized subclass of the indazole pharmacophore, distinct from its thermodynamically preferred 1H-tautomer.[1] While 1H-indazoles function primarily as bioisosteres for indole and purine, the 2H-indazole (pseudo-azulene-like) system offers unique electronic properties and vector orientations critical for kinase inhibition (e.g., IDO1, ROCK) and GPCR modulation.
This guide provides a rigorous technical analysis of the this compound entity.[1] It addresses the critical challenge in indazole chemistry: the unambiguous differentiation between the N1- and N2- alkylated isomers and the conformational impact of the C4-methoxy substituent.
Structural Fundamentals & Electronic Landscape
The Tautomeric Divergence
Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. In the unsubstituted state, the 1H-indazole is more stable by approximately 20 kJ/mol due to full benzenoid aromaticity in the carbocycle.
However, 2-methyl-2H-indazole (the core of our topic) is "fixed" in the quinoid-like tautomeric form.
-
Quinoid Character: The 2H-isomer exhibits a localized double bond character at the N1=C7a position.[1] This results in a distinct electronic distribution compared to the 1H-isomer, often leading to higher basicity at N1 and unique reactivity profiles.
-
Dipole Moment: The 2H-indazole typically possesses a lower dipole moment than the 1H-isomer, influencing its solubility and binding kinetics in hydrophobic pockets.
The 4-Methoxy Perturbation (Electronic & Steric)
The introduction of a methoxy group at the C4 position creates a specific electronic environment:
-
Peri-Interaction: The C4-position is spatially proximate to the C3-position (across the C3a-C7a bridge). The oxygen lone pairs of the 4-OMe group can exert a through-space electrostatic interaction with H3.
-
pKa Modulation: As a strong Electron Donating Group (EDG) via resonance, the 4-OMe enriches the electron density of the fused benzene ring. This induction is transmitted to the pyrazole ring, slightly increasing the basicity of the N1 nitrogen compared to the unsubstituted 2-methylindazole.
Analytical Validation: The Self-Validating Protocol
The most common failure mode in indazole research is the misidentification of the N1- vs. N2- alkylated product. Standard 1H NMR integration is often insufficient.[1] The following protocol relies on Nuclear Overhauser Effect (NOE) and 13C Chemical Shift logic to provide a binary, fail-safe confirmation.
The "Isomer Check" Workflow
To validate the structure as 2-methyl (and not 1-methyl), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
The N2-Methyl Signature (Target):
-
Irradiating the N-Methyl signal results in a strong NOE enhancement of the H3 proton (singlet, typically ~8.0–8.5 ppm).
-
Crucial: There should be NO enhancement of the H7 proton (doublet).
-
-
The N1-Methyl Signature (Impurity/Wrong Isomer):
-
Irradiating the N-Methyl signal results in a strong NOE enhancement of the H7 proton .
-
There is NO enhancement of the H3 proton.[1]
-
13C NMR Diagnostic Shifts
The carbon chemical shift of C3 is a definitive diagnostic marker.[1]
| Carbon Position | 1-Methyl-1H-indazole (Wrong) | 2-Methyl-2H-indazole (Correct) |
| C3 Chemical Shift | ~ 133 – 135 ppm | ~ 120 – 125 ppm |
| N-Methyl Shift | ~ 35 – 36 ppm | ~ 39 – 41 ppm |
Note: The upfield shift of C3 in the 2H-isomer is due to the different bond order and electron density distribution inherent to the quinoid-like structure.
Visualization of the Analytical Logic
Figure 1: Decision tree for the unambiguous structural assignment of N-methyl indazole isomers.
Conformational Analysis
Planarity and Ring Fusion
The 2H-indazole core is essentially planar.[1] X-ray crystallographic data of analogous 2-methylindazoles confirms that the maximum deviation from the mean plane is typically <0.02 Å.
-
N2-Methyl Orientation: The methyl group lies in the plane of the heterocyclic ring.
-
Steric Factors: Unlike N1-substitution, which can suffer steric repulsion from H7 (the "peri" hydrogen), N2-substitution is sterically unencumbered, interacting primarily with the lone pairs of N1 and the H3 proton.
The 4-Methoxy Conformation
The methoxy group at C4 introduces a rotational degree of freedom (C4-O bond).
-
Preferred Conformation: The methoxy group preferentially adopts a coplanar conformation with the benzene ring (dihedral angle C3a-C4-O-Me ≈ 0° or 180°). This maximizes the
orbital overlap between the oxygen lone pair and the aromatic system. -
Rotational Barrier: Rotation out of the plane is energetically penalized.[1]
-
H3 Interaction: In the 2H-isomer, the H3 proton is relatively close to the C4-substituent. A "syn" conformation (where O-Me points toward C3) might be slightly destabilized compared to the "anti" conformation (O-Me points away from C3) due to electrostatic repulsion between the oxygen lone pairs and the electron-rich C3=N2 bond system, though this effect is subtle.
Synthesis Strategy: Regiocontrol
Achieving the 2-methyl isomer selectively is challenging because the N1 position is often more nucleophilic under basic conditions.[1]
Regioselective Protocol
To maximize the yield of the this compound:
-
Avoid: Standard alkylation (MeI/K2CO3) usually yields a 1:1 or 2:1 mixture favoring the N1 isomer.[1]
-
Recommended Method (Meerwein Salt):
-
Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4).[1]
-
Solvent: Ethyl Acetate or Dichloromethane.[1]
-
Mechanism: This "hard" alkylating agent, often used in neutral or slightly acidic conditions, favors the kinetic product or follows a mechanism driven by the specific basicity of N2 in the neutral species.
-
Yield: Typically shifts the ratio to >90% N2-isomer.[1]
-
Molecular Diagram & Numbering[1]
Figure 2: Connectivity of this compound highlighting the diagnostic NOE interaction between N2-Me and H3.
References
-
Cheung, M., et al. (2003).[2][3] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 68(10), 4093–4095.
-
Claramunt, R. M., et al. (2006).[1] "The Structure of Indazoles: A Combined Crystallographic and Theoretical Study." Arkivoc, (iv), 5-11.
-
López, C., et al. (1986). "Carbon-13 NMR of Indazoles." Magnetic Resonance in Chemistry, 24(6), 503–507.
-
Schmidt, A., & Beutler, A. (2006). "Indazoles: Synthesis and Properties." Current Organic Chemistry, 10(10), 1185-1209.
Quantum chemical calculations for 4-Methoxy-2-methyl-2H-indazole
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Methoxy-2-methyl-2H-indazole
Introduction
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] These activities include anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] The specific compound, this compound, represents a scaffold with potential for further functionalization to develop novel therapeutic agents. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for rational drug design and for predicting its behavior in biological systems.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the properties of molecular systems.[5][6] These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies, NMR spectra, and electronic properties such as frontier molecular orbital energies and electrostatic potentials.[6][7][8][9] This guide provides a comprehensive, step-by-step protocol for performing quantum chemical calculations on this compound, aimed at researchers and scientists in the fields of computational chemistry and drug development.
The Significance of this compound
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has proven to be a reliable and computationally efficient method for studying organic molecules.[5][8]
The B3LYP Functional
The choice of the functional is critical in DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for organic molecules. It combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for a wide range of chemical systems.[7][8][14]
Basis Sets
A basis set is a set of functions used to create the molecular orbitals. The choice of basis set affects the accuracy of the calculations. For molecules containing first and second-row atoms, Pople-style basis sets are commonly employed. The 6-311++G(d,p) basis set is a good choice for achieving high accuracy. This basis set includes:
-
6-311G : A triple-zeta valence basis set, providing a more flexible description of the valence electrons.
-
++ : Diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs.
-
(d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing bonding.
Computational Workflow
The following diagram illustrates the typical workflow for quantum chemical calculations on an organic molecule like this compound.
Caption: A typical workflow for quantum chemical calculations.
Experimental Protocols: Step-by-Step Guide
This section provides a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[7]
Step 1: Building the Initial Molecular Structure
The first step is to generate the 3D coordinates of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. The structure of this compound is shown below.
Caption: 2D structure of this compound.
Step 2: Geometry Optimization
The initial structure is likely not at its lowest energy conformation. Geometry optimization is performed to find the equilibrium structure of the molecule.
Gaussian Input File (optimization.gjf):
-
%nprocshared=4: Specifies the number of processors to use.
-
%mem=8GB: Allocates 8 GB of memory.
-
%chk: Creates a checkpoint file for restarting calculations or for subsequent calculations.
-
#p B3LYP/6-311++G(d,p) Opt: Specifies the theory (B3LYP), basis set, and the Opt keyword for geometry optimization.
-
0 1: Represents the charge (0) and spin multiplicity (1 for a singlet state).
Step 3: Frequency Calculation
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra.
Gaussian Input File (frequency.gjf):
-
Freq: Keyword for frequency calculation.
-
Geom=AllCheck: Reads the optimized geometry from the checkpoint file.
Step 4: NMR Chemical Shift Calculation
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[7]
Gaussian Input File (nmr.gjf):
-
NMR: Keyword for calculating NMR shielding tensors.
Step 5: Electronic Properties and Molecular Electrostatic Potential (MEP)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic properties and reactivity of the molecule.[15] The MEP map provides insights into the charge distribution and is useful for predicting intermolecular interactions.
Gaussian Input File (properties.gjf):
-
Pop=Full: Prints the full population analysis, including molecular orbital energies.
-
IOp(6/33=2): A keyword combination often used to generate the necessary information for plotting molecular orbitals and electron density.
Data Analysis and Interpretation
Optimized Geometry
The output of the geometry optimization will provide the final Cartesian coordinates of the atoms, as well as bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data for similar molecules to validate the computational method.
| Parameter | Predicted Value (Å or °) |
| C-N bond lengths | Calculated values |
| C-C bond lengths | Calculated values |
| C-O bond length | Calculated values |
| N-N bond length | Calculated values |
| Bond Angles | Calculated values |
| Dihedral Angles | Calculated values |
Vibrational Frequencies
The frequency calculation will yield the vibrational modes and their corresponding frequencies. These can be used to predict the infrared (IR) and Raman spectra of the molecule. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental spectra.[9]
NMR Spectra
The calculated NMR shielding tensors can be converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra can aid in the structural elucidation of synthesized compounds.[7][15]
Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | Calculated value |
| LUMO Energy | Calculated value |
| HOMO-LUMO Gap (ΔE) | Calculated value |
The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
Conclusion
This technical guide provides a comprehensive framework for performing quantum chemical calculations on this compound using DFT. By following the outlined protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. These theoretical predictions can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the drug discovery process by enabling a more rational approach to molecular design. The application of these computational methods is a cost-effective and powerful strategy for exploring the vast chemical space of indazole derivatives and identifying promising candidates for further development.
References
-
MDPI. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
- DergiPark. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 -. Retrieved from https://dergipark.org.tr/en/pub/epstem/issue/64387/905335
-
IJERT. (2020, February 11). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. Retrieved from [Link]
-
The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. Retrieved from [Link]
-
National Institutes of Health. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. Retrieved from [Link]
-
ACS Publications. (2023, May 24). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Retrieved from [Link]
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. Retrieved from [Link]
-
Research Trends. (n.d.). Abstract. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Spectroscopic and Computational Analysis of 4-Methoxythioanisole – IJERT [ijert.org]
- 9. epstem.net [epstem.net]
- 10. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole [mdpi.com]
- 13. caribjscitech.com [caribjscitech.com]
- 14. researchtrends.net [researchtrends.net]
- 15. mdpi.com [mdpi.com]
Solubility Profiling of 4-Methoxy-2-methyl-2H-indazole: Thermodynamic Analysis & Solvent Selection
The following technical guide is structured to serve as a definitive reference for the solubility profiling of 4-Methoxy-2-methyl-2H-indazole . It synthesizes predictive physicochemical logic with rigorous experimental protocols, designed for researchers in pharmaceutical process development.
Executive Summary
This compound is a critical pharmacophore in the development of small-molecule kinase inhibitors and CNS agents. Unlike its 1H-tautomer, the 2H-indazole core possesses a unique "quinoid-like" electronic distribution, significantly influencing its solvation thermodynamics. This guide provides a comprehensive framework for determining its solubility landscape, analyzing the thermodynamic driving forces (enthalpy vs. entropy), and selecting optimal solvent systems for purification (recrystallization) and reaction kinetics.
Physicochemical Profile & Solubility Prediction
Before initiating wet-lab experimentation, a theoretical grounding in the molecule's properties is essential to minimize solvent waste.
Structural Analysis[1]
-
Core: The 2H-indazole system is less aromatic than the 1H-form, leading to a higher dipole moment. This increases affinity for polar aprotic solvents (DMSO, DMF).[1]
-
Substituents:
-
C4-Methoxy (-OCH₃): Acts as a weak hydrogen bond acceptor (HBA) and increases lipophilicity compared to a hydroxyl group, but maintains polarity relative to a naked phenyl ring.
-
N2-Methyl (-CH₃): Blocks the nitrogen from acting as a hydrogen bond donor (HBD), significantly reducing water solubility compared to N-unsubstituted indazoles.
-
Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar fused heterocycles, the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>50 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | H-bonding with methoxy/N-acceptors; temperature-dependent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dispersion forces + weak polarity match. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for recrystallization (high temperature coefficient). |
| Non-Polar | Hexane, Heptane | Very Low (<1 mg/mL) | High lattice energy overcomes weak dispersion forces. |
| Aqueous | Water, PBS (pH 7.[2]4) | Negligible | Lack of H-bond donors; high LogP (~2.0–2.5). |
Experimental Protocol: Static Gravimetric Method
To generate authoritative data, we utilize the Static Equilibrium Gravimetric Method . This protocol is self-validating through the use of hysteresis checks (approaching equilibrium from both super-saturation and under-saturation).
Workflow Diagram
The following diagram outlines the critical path for determining precise solubility mole fractions (
Figure 1: Standardized workflow for static gravimetric solubility determination.
Detailed Methodology
-
Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm. Maintain temperature (
) using a circulating water bath (accuracy ±0.05 K).-
Standard Range: 283.15 K to 323.15 K (10°C to 50°C).
-
-
Sampling: After 24 hours, stop stirring and allow phases to separate for 2 hours.
-
Extraction: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to exclude suspended solids).
-
Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add the supernatant and weigh immediately (
). -
Evaporate solvent under vacuum at 40°C until constant mass is achieved (
).
-
-
Calculation: The mole fraction solubility (
) is calculated as: Where is the solute molecular weight and is the solvent molecular weight.
Thermodynamic Modeling & Data Correlation
Raw data must be correlated to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of rigid organic molecules. It accounts for the non-ideal behavior of the solution.
-
A, B, C: Empirical parameters derived via multivariate regression.
-
Utility: If
, the model can predict solubility at any temperature within the range, vital for designing cooling crystallization curves.
Van't Hoff Analysis (Dissolution Thermodynamics)
To understand the mechanism of dissolution (entropy-driven vs. enthalpy-driven), plot
-
Positive
: Endothermic process (Solubility increases with T). This is expected for this compound in most organic solvents. -
Positive
: Entropy increase, driven by the disruption of the ordered crystal lattice.
Applications in Process Chemistry
Recrystallization Solvent Design
For purification, we seek a solvent system with a steep solubility curve (high temperature coefficient).
-
Recommended System: Ethyl Acetate / Hexane or Ethanol / Water .
-
Rationale: The compound is likely highly soluble in hot Ethyl Acetate but precipitates upon cooling or addition of Hexane (anti-solvent).
-
Protocol: Dissolve crude material in minimum boiling Ethyl Acetate; slowly add Hexane until turbidity persists; cool to 4°C.
Reaction Solvent Selection[4][5]
-
Nucleophilic Substitutions: Use Acetonitrile or DMF . These dissolve the indazole well and solvate cations, enhancing the nucleophilicity of attacking species.
-
Hydrogenation: Use Methanol or Ethanol . High solubility ensures the catalyst surface remains active and isn't coated by precipitating product.
References
-
General Solubility Methodologies
-
Wang, M., et al. (2025).[3] "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents." Journal of Solution Chemistry.
-
Li, Y., et al. (2016). "Solubility Determination and Thermodynamic Models for 2-Methyl-4-nitroaniline in Twelve Organic Solvents." Journal of Chemical & Engineering Data.
-
-
Indazole Chemistry & Properties
-
Thermodynamic Modelling
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
-
Sources
Thermochemical Profiling of Substituted Indazoles: A Guide to Stability & Energetics
Executive Summary
The indazole scaffold (
This guide provides a rigorous thermochemical analysis of substituted indazoles. It moves beyond basic characterization to explore the energetic drivers of tautomerism, the precise determination of enthalpies of formation (
Structural Dynamics: The Tautomeric Equilibrium
The defining thermochemical feature of the indazole ring is its annular tautomerism. Unlike indole, indazole possesses two nitrogen atoms, allowing the proton to reside on N1 (
Thermodynamic Stability
Experimental and computational evidence consistently identifies the
-
Energy Gap: The
-form is approximately 15–21 kJ/mol (3.6–5.0 kcal/mol) more stable than the -form. -
Causality: This stability arises from the preservation of the benzenoid aromatic sextet in the
-form. The -form imposes an o-quinonoid structure on the benzene ring, reducing aromatic stabilization energy (ASE).
Substituent Effects
Substituents can perturb this equilibrium. Electron-withdrawing groups (EWGs) or bulky substituents at the N1 position can destabilize the
Visualization: Tautomeric Energetics
The following diagram illustrates the energetic relationship and the structural penalty of the quinonoid form.
Fig 1: Thermodynamic equilibrium of Indazole tautomers favoring the 1H-benzenoid form.
Experimental Protocol: Rotating Bomb Calorimetry
To determine the standard molar enthalpy of formation (
The Solution: Rotating Bomb Calorimetry (RBC).[3] This method ensures the combustion products interact fully with the solvent to reach a defined thermodynamic final state.
Protocol: Precision Enthalpy Determination
Objective: Measure
-
Sample Preparation:
-
Purify the substituted indazole via repeated sublimation (purity > 99.95% is required).
-
Press the sample into a pellet. Weigh with a microbalance (precision
g). -
Crucial Step: If the compound is volatile, enclose it in a Mylar or polyethylene bag to prevent mass loss before ignition.
-
-
Bomb Setup:
-
Place the pellet in a platinum crucible within the bomb.
-
Add 10.00 mL of deionized water to the bomb body (this acts as the solvent for
species). -
Pressurize with high-purity Oxygen (
) to 3.04 MPa (30 atm) .
-
-
Combustion & Rotation:
-
Fire the bomb in an isoperibol calorimeter.
-
The Rotation: Immediately after ignition, initiate the rotation mechanism (axial and head-over-heels).
-
Why? Rotation washes the bomb walls with the water, dissolving all
gas to form aqueous . This eliminates the "undefined state" of gaseous nitrogen oxides.
-
-
Washout Analysis (The Correction):
-
After the run, collect the bomb liquid.
-
Perform alkalimetric titration to determine the exact amount of
formed. -
Apply the Washout Correction (energy of formation of
) to the measured heat.
-
Fig 2: Rotating Bomb Calorimetry workflow for N-heterocycles.
Phase Transition: Sublimation Enthalpy
To understand the intrinsic stability of the molecule (free from crystal lattice forces), we must convert solid-state data to the gas phase.
Method: Calvet Microcalorimetry (Direct) or Knudsen Effusion (Indirect).
-
Calvet Method: A sample is dropped into the calorimetric cell at high temperature (vacuum). The heat absorbed during sublimation is measured directly.
-
Data Utility:
is critical for calculating the Lattice Energy , which correlates directly with solubility and melting point—key parameters for drug formulation.
Data Synthesis: Thermochemical Values
The following table synthesizes high-confidence experimental data for Indazole and key derivatives. Note the impact of the amino group on the enthalpy of formation.[4]
| Compound | State | |||
| Solid | ||||
| 5-Aminoindazole | Solid | |||
| 6-Aminoindazole | Solid | |||
| 3-Methylpyrazole * | Liquid |
*Included as a reference fragment. Data Source: Derived from Jimenez et al. and Ribeiro da Silva et al. (See References).
Analysis:
-
The positive
(Gas) for indazole indicates it is endothermic relative to its elements, typical for nitrogen heterocycles. -
Amino-substitution (5- and 6- positions) significantly lowers the enthalpy of formation (making it more negative/stable) due to resonance stabilization between the amino lone pair and the aromatic system.
Computational Validation
Experimental calorimetry is resource-intensive. Modern workflows utilize Density Functional Theory (DFT) to validate experimental results.
Recommended Level of Theory:
-
Method: DFT (B3LYP) or Composite methods (G3, G4).
-
Basis Set: 6-311++G(d,p) or higher.[5]
-
Validation: The calculated gas-phase enthalpy should match the experimental value (
) within kJ/mol. If the deviation is higher, suspect polymorphism in the solid sample or "washout" errors in the calorimetry.
References
-
Jimenez, P., Roux, M. V., & Turrion, C. (1987).[6] Thermochemical properties of N-heterocyclic compounds. I. Enthalpies of combustion, vapour pressures and enthalpies of sublimation, and enthalpies of formation of pyrazole, imidazole, indazole, and benzimidazole.[6] Journal of Chemical Thermodynamics.
-
Ribeiro da Silva, M. A. V., et al. (2006). Experimental and computational thermochemical study of 5-aminoindazole and 6-aminoindazole. Journal of Chemical Thermodynamics.
-
Claramunt, R. M., et al. (1991). The annular tautomerism of indazole in the gas phase and in solution. Journal of the Chemical Society, Perkin Transactions 2.
-
National Institute of Standards and Technology (NIST). 1H-Indazole: Condensed phase thermochemistry data. NIST Chemistry WebBook, SRD 69.
Sources
Technical Guide: Biological Potential & Medicinal Chemistry of 4-Methoxy-2-methyl-2H-indazole
Executive Summary
The 4-Methoxy-2-methyl-2H-indazole core represents a specialized "privileged scaffold" in modern medicinal chemistry. Unlike the more common 1H-indazole tautomer, the 2-methyl substituted variant locks the heterocycle into a fixed 2H-tautomeric state . This structural rigidity, combined with the electron-donating 4-methoxy group, creates a unique electronic and steric profile essential for targeting specific hydrophobic pockets in enzymes such as SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase) and PARP (Poly (ADP-ribose) polymerase) .
This guide analyzes the structure-activity relationship (SAR) of this scaffold, its role as a high-value intermediate in patent literature (e.g., SHP2 and PARP inhibitors), and provides validated protocols for assessing its biological efficacy.[1]
Chemical Biology & Structural Analysis[1][2][3][4]
The "Tautomer Lock" Mechanism
Indazoles naturally exist in a tautomeric equilibrium between 1H- and 2H-forms, with 1H being thermodynamically favored in the unsubstituted state.
-
1H-Indazole: N1 is Hydrogen-bound (Donor), N2 is an Acceptor.
-
2H-Indazole: N2 is Hydrogen-bound (Donor), N1 is an Acceptor.
By methylating the N2 position, This compound is "locked" in the 2H-form. This forces the N1 nitrogen to remain a permanent hydrogen bond acceptor . This is critical for binding modes where the protein target requires a specific acceptor vector at that position, often seen in the hinge region of kinases or the catalytic domains of phosphatases.
Electronic Modulation (The 4-Methoxy Effect)
The 4-methoxy (4-OMe) group serves two distinct roles:
-
Electronic Enrichment: As an electron-donating group (EDG), it increases the electron density of the benzene ring and the adjacent pyrazole nitrogen (N1). This enhances the basicity of N1, potentially strengthening H-bond interactions with protein residues (e.g., backbone amides).[1]
-
Steric Occlusion: The methoxy group occupies a specific volume that can induce conformational selectivity, preventing "flat" non-specific binding while filling small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[1]
Physicochemical Profile (Estimated)
| Property | Value/Trend | Implication for Drug Design |
| Tautomeric State | Fixed 2H | Predictable binding geometry; no penalty for tautomerization upon binding. |
| Dipole Moment | High (> 1H form) | Enhanced solubility and specific electrostatic steering into binding pockets. |
| Lipophilicity (cLogP) | Moderate (~2.0 - 2.5) | Good membrane permeability; suitable for CNS or intracellular targets. |
| Metabolic Stability | Moderate | The 4-OMe can be a site for O-demethylation (CYP450), but the 2-Me is generally stable. |
Biological Target Landscape
Based on patent literature and SAR extrapolation, this scaffold is a verified pharmacophore for the following high-value targets:
SHP2 Phosphatase Inhibition
The this compound core is a documented intermediate in the synthesis of allosteric SHP2 inhibitors. SHP2 is a non-receptor protein tyrosine phosphatase involved in the RAS/MAPK signaling pathway.
-
Mechanism: The indazole core likely binds to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation.
-
Relevance: Critical for treating RTK-driven cancers (EGFR, ALK mutations) and overcoming drug resistance.
PARP Inhibition (DNA Repair)
Derivatives of this scaffold have been utilized in generating PARP inhibitors.
-
Mechanism: The N1 acceptor / N2-Methyl motif mimics the nicotinamide pharmacophore required for binding to the PARP catalytic site, competitively inhibiting NAD+ binding.
-
Relevance: Synthetic lethality in BRCA-mutated tumors (Ovarian, Breast cancer).
Kinase Inhibition (General)
The 2H-indazole is a classic "hinge-binder." The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH), while the C3 position offers a vector to extend into the solvent front or back pocket.
Visualizing the SAR Logic
The following diagram illustrates how the structural features of this compound translate into biological function.
Caption: SAR Map detailing how structural features of the scaffold drive specific binding interactions in SHP2 and PARP targets.
Experimental Protocols for Validation
To validate the biological activity of this scaffold (or its direct derivatives), the following experimental workflows are recommended. These protocols assume the molecule is being tested as a fragment or a core intermediate.
Protocol: Enzymatic Inhibition Assay (SHP2)
Objective: Determine if the molecule (or derivative) inhibits the phosphatase activity of SHP2.
Materials:
-
Recombinant Human SHP2 enzyme (full length or catalytic domain).
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.[1]
Workflow:
-
Preparation: Dissolve this compound in 100% DMSO to 10 mM stock.
-
Activation: Incubate SHP2 enzyme (0.5 nM final) with activating peptide (IRS1 derived) for 30 mins on ice to stimulate catalytic activity.
-
Dosing: Serial dilute compounds in assay buffer (final DMSO < 1%). Add to 384-well black plates.
-
Reaction: Add activated SHP2 to plates. Incubate 15 mins at RT.[1]
-
Start: Add DiFMUP substrate (200 µM).
-
Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 mins.
-
Analysis: Calculate slope of reaction; fit to sigmoidal dose-response curve to determine IC50.
Protocol: Cell Viability Screening (MTT Assay)
Objective: Assess general cytotoxicity or specific anti-proliferative activity in cancer cell lines (e.g., KYSE-520 for SHP2 dependence).
Workflow:
-
Seeding: Plate cells (e.g., 2,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with compound (0.1 µM – 100 µM) for 72h. Include DMSO control and Staurosporine (positive control).
-
Development: Add MTT reagent (0.5 mg/mL) for 4h at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
Synthesis & Workflow Visualization
The following diagram outlines the standard workflow from chemical synthesis of the core to biological validation.
Caption: Operational workflow for synthesizing the core scaffold and validating its biological activity.
References
-
Synthesis of Pharmacologically Active Indazoles: Caribbean Journal of Science and Technology. (2021). Overview of indazole biological activities including kinase and NOS inhibition.[2]
-
SHP2 Inhibitor Patent (WO2020022323A1): Heterobicyclic compounds for inhibiting the activity of SHP2. Describes the use of 5-bromo-4-methoxy-2-methyl-2H-indazole as a key intermediate.
-
PARP Inhibitor Patent (WO2024067694A1): Nitrogen-containing heterocyclic compound and pharmaceutical use thereof. Details the synthesis of PARP inhibitors using the 4-methoxy-2-methylindazole core.
-
2H-Indazole Biological Significance: BenchChem Technical Guide. Comprehensive review of 2H-indazole derivatives in anticancer and antimicrobial applications. [1]
-
Indazole Scaffold Review: Molecules (MDPI). "Indazole Derivatives: Ligands for Multiple Biological Targets." Discusses the tautomeric preferences and binding modes of indazoles.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis and Application of 4-Methoxy-2-methyl-2H-indazole Scaffolds in Kinase Inhibitor Design
Executive Summary & Strategic Importance
The 4-Methoxy-2-methyl-2H-indazole core represents a "privileged scaffold" in modern drug discovery, particularly for targeting allosteric sites in phosphatases (e.g., SHP2) and DNA repair enzymes (e.g., PARP). Unlike the more common 1H-indazole, the 2H-indazole tautomer locks the heterocycle into a specific quinoid-like geometry that mimics the spatial arrangement of purine bases, critical for hinge-binding or allosteric pocket occupation.
The addition of the 4-methoxy group is not merely cosmetic; it provides:
-
Electronic Modulation: It increases electron density on the benzene ring, facilitating electrophilic aromatic substitution (e.g., bromination) at the C5 position.[1]
-
Steric Occlusion: It creates a specific steric bulk that can induce atropisomerism or fill small hydrophobic pockets (e.g., the "gatekeeper" regions in kinases).[1]
-
Solubility: It improves the physicochemical profile compared to the naked indazole.
This guide provides a validated protocol for the challenging regioselective synthesis of the N2-methylated isomer, distinguishing it from the thermodynamically favored N1-isomer, and outlines its downstream application in library generation.
Chemical Properties & Handling[1]
| Property | Specification |
| CAS Number | 185553-71-3 (Generic 3-methoxy isomer often confused; specific 4-methoxy core is custom) |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~2.0 (N2-protonated) |
| Storage | 2-8°C, Hygroscopic (Store under Argon) |
Critical Synthetic Challenge: Regioselectivity
The primary obstacle in working with indazoles is controlling the site of alkylation.
-
Thermodynamic Control (Base/MeI): Deprotonation with bases like NaH or K2CO3 creates an ambident anion. The negative charge is delocalized, but alkylation preferentially occurs at N1 (benzenoid form) due to thermodynamic stability.[1]
-
Kinetic Control (Meerwein’s Salt): Alkylation of the neutral species using highly reactive electrophiles (e.g., Trimethyloxonium tetrafluoroborate, Me3OBF4) favors the most nucleophilic nitrogen, which is N2 (due to the lone pair availability in the neutral state).[1]
Mechanistic Visualization (Graphviz)
Caption: Mechanistic pathway divergence for Indazole methylation. Route B is required for the target 2H-isomer.
Validated Protocol: Synthesis of this compound
Objective: Selective synthesis of the N2-methyl isomer with >95% regioselectivity.
Reagents
-
Starting Material: 4-Methoxy-1H-indazole (1.0 eq)
-
Alkylating Agent: Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) - Anhydrous
-
Quench: Saturated NaHCO3 solution
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Methoxy-1H-indazole (5.0 g, 33.7 mmol) in anhydrous EtOAc (50 mL).
-
Alkylation: Add Trimethyloxonium tetrafluoroborate (6.0 g, 40.5 mmol) in one portion under a stream of nitrogen.
-
Caution: Me3OBF4 is a powerful alkylating agent. Use in a fume hood.
-
-
Reaction: Stir the heterogeneous mixture vigorously at RT for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The N2-isomer is typically more polar (lower Rf) than the N1-isomer on silica due to its higher dipole moment.
-
-
Quench & Workup:
-
Cool the mixture to 0°C.
-
Slowly add saturated aqueous NaHCO3 (50 mL) to neutralize the tetrafluoroboric acid byproduct.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organics, dry over Na2SO4, filter, and concentrate.[1]
-
-
Purification:
-
The crude residue will contain mostly the N2-isomer.
-
Recrystallize from n-heptane/EtOAc or perform flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Yield Target: 75-85%.
-
Analytical Validation (Self-Validating System)
To ensure you have the correct isomer, use 1H-NOESY NMR .
| Feature | N1-Methyl (Undesired) | N2-Methyl (Target) |
| Methyl Shift | ~4.0 ppm | ~4.2 ppm (Deshielded) |
| NOE Signal | NOE correlation between N-Me and H7 (proton at C7). | NOE correlation between N-Me and H3 (proton at C3). |
| C3-H Shift | ~8.0 ppm | ~8.3 ppm (Characteristic downfield shift) |
Application Workflow: Library Generation
Once the This compound core is secured, it serves as a scaffold for SHP2 or PARP inhibitors. The standard workflow involves C5-functionalization.
Workflow Diagram
Caption: Divergent synthesis workflow from the this compound core.
Protocol: C5-Bromination
The 4-methoxy group activates the C5 position, making bromination highly selective over C3 or C7.
-
Dissolve the core (1.0 eq) in DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.
-
Stir at RT for 1 hour.
-
Precipitate with water and filter.
-
Result: 5-Bromo-4-methoxy-2-methyl-2H-indazole (Solid).[2]
References
-
Regioselective Methylation of Indazoles
-
SHP2 Inhibitor Synthesis
- Heterobicyclic compounds for inhibiting the activity of SHP2. Patent WO2020022323A1. (Cites the preparation of 5-bromo-4-methoxy-2-methyl-2H-indazole).
-
PARP Inhibitor Analogues
-
Indazole Scaffold Review
Sources
- 1. WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-Methoxy-2-methyl-2H-indazole in central nervous system agent development
Executive Summary
This guide details the strategic application of 4-Methoxy-2-methyl-2H-indazole (CAS 1337882-30-0) as a privileged scaffold in the development of central nervous system (CNS) agents. Unlike the more common 1H-indazoles, the 2H-indazole tautomer—stabilized here by N2-methylation—offers distinct vectors for hydrogen bonding and unique 3D topology, making it highly effective for targeting kinases (e.g., JNK3) and inflammasome components (e.g., NLRP3) involved in neurodegeneration.
This document provides validated protocols for the synthesis, functionalization, and biological evaluation of this scaffold, specifically optimized for blood-brain barrier (BBB) penetration and metabolic stability.
Scientific Rationale & Scaffold Properties
The "Privileged" 2H-Indazole
In CNS drug design, the 2-methyl-2H-indazole core serves as a bioisostere for purines and benzimidazoles but with superior lipophilicity profiles.
-
Regiochemistry: The fixed 2-methyl group locks the indazole in the quinoid-like 2H-tautomer. This prevents the promiscuous hydrogen bonding often seen with unsubstituted 1H-indazoles, improving target selectivity.
-
4-Methoxy Substitution: The C4-methoxy group is critical for two reasons:
-
Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the pyrazole ring, which facilitates C3-functionalization (e.g., electrophilic aromatic substitution).
-
Metabolic Blocking: It blocks the C4 position from cytochrome P450 oxidation while maintaining a lipophilic profile favorable for BBB penetration.
-
Key Physicochemical Data
| Property | Value | Relevance to CNS |
| Molecular Weight | 162.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~1.6 - 1.9 | Optimal range for passive BBB diffusion. |
| H-Bond Donors | 0 | Increases membrane permeability (no desolvation penalty). |
| H-Bond Acceptors | 3 (N1, N2, O) | Specific interaction points for target binding pockets. |
| Topological Polar Surface Area | ~30 Ų | Well below the 90 Ų threshold for CNS drugs. |
Synthetic Protocols
Protocol A: Regioselective Synthesis of the Core
Objective: Synthesize this compound with high isomeric purity, separating it from the thermodynamically stable 1H-isomer.
Reagents:
-
4-Methoxy-1H-indazole (Starting Material)
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt) - Preferred over Methyl Iodide for kinetic control
-
Ethyl Acetate / Hexanes (for purification)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methoxy-1H-indazole (10 mmol) in anhydrous DCM (50 mL) under Argon atmosphere.
-
Alkylation: Add Trimethyloxonium tetrafluoroborate (11 mmol) in one portion at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Note: Meerwein's salt favors N2-alkylation via kinetic control compared to thermodynamic conditions (NaH/MeI).
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification (Critical): The crude mixture will contain both N1-Me and N2-Me isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10%
40% Ethyl Acetate in Hexanes. -
Elution Order: The N1-methyl isomer (less polar) typically elutes first. The N2-methyl isomer (more polar, desired product) elutes second.
-
-
Validation: Confirm structure via NOESY NMR. The N-Me protons in the 2H-isomer will show a strong NOE correlation with the C3-proton, but not with the C7-proton.
Protocol B: C3-Functionalization (The "Exit Vector")
Objective: Install a halogen handle at C3 to allow for library generation via Suzuki-Miyaura coupling.
Reagents:
-
This compound (from Protocol A)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Methodology:
-
Bromination: Dissolve the scaffold (5 mmol) in ACN (25 mL).
-
Addition: Add NBS (5.2 mmol) portion-wise at 0°C to prevent over-bromination.
-
Monitoring: Stir at RT for 2 hours. Monitor by LC-MS for the disappearance of starting material (M+H 163) and appearance of product (M+H 241/243).
-
Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with water and brine.
-
Yield: Typically >90% yield of 3-bromo-4-methoxy-2-methyl-2H-indazole . This intermediate is stable and can be stored.
Visualization: Synthesis & Functionalization Workflow
Figure 1: Workflow for the regioselective synthesis of the 2H-indazole core and subsequent C3-activation for library generation.
Biological Application: JNK3 Inhibition Assay
Context: The 2-methyl-2H-indazole scaffold has been identified as a potent chemotype for inhibiting c-Jun N-terminal kinase 3 (JNK3), a key target in neurodegenerative pathways (Alzheimer's, Parkinson's).
Protocol C: FRET-Based JNK3 Binding Assay
Objective: Determine the IC50 of this compound derivatives against JNK3.
Materials:
-
Recombinant Human JNK3 (active).
-
FRET Tracer (e.g., LanthaScreen™ Eu-Anti-GST Antibody).
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Methodology:
-
Compound Prep: Prepare 10-point serial dilutions of the indazole derivatives in DMSO (Final assay concentration of DMSO < 1%).
-
Incubation:
-
Mix 5 µL of compound + 5 µL of JNK3/Antibody mixture in a 384-well white plate.
-
Incubate for 15 minutes at RT to allow compound binding to the ATP pocket.
-
Add 5 µL of Tracer (Alexa Fluor® conjugate).
-
-
Detection: Incubate for 60 minutes. Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
Analysis: Calculate the Emission Ratio (665/615). Plot dose-response curves to determine IC50.
-
Self-Validation: Use JNK-IN-8 as a positive control (Expected IC50 < 10 nM).
-
Visualization: JNK3 Signaling & Inhibition
Figure 2: Mechanism of Action.[1] The indazole scaffold competitively inhibits JNK3, preventing c-Jun phosphorylation and downstream neuronal apoptosis.
References
-
Song, Z., et al. (2019). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 5, 2026, from [Link]
-
Hiller, B., et al. (2025). Inhibition of NLRP3 by a CNS-penetrating indazole scaffold. Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
- Google Patents. (2020). WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of SHP2.
Sources
Precision N-Methylation of 4-Methoxyindazole: Regiocontrol & Isomer Differentiation
Application Note: AN-IND-04
Abstract
The N-methylation of 4-methoxy-1H-indazole presents a classic problem in heterocyclic chemistry: controlling regioselectivity between the thermodynamically favored
Mechanistic Strategy & Pathway Selection
Indazoles exist in a tautomeric equilibrium, predominantly favoring the
-
Thermodynamic Control (
-Me): Under strong basic conditions (e.g., NaH) in polar solvents, the deprotonated indazolyl anion attacks the electrophile.[2] The product distribution reflects the relative stability of the resulting aromatic systems, heavily favoring the -isomer (benzenoid). -
Kinetic Control (
-Me): The lone pair is often more accessible in the neutral species.[1] Utilizing highly reactive alkylating agents (e.g., Meerwein’s salt) or specific acid-catalyzed imidate strategies allows for "locking" the kinetic product before equilibration occurs.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for regioselective methylation of 4-methoxyindazole.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-methoxy-1H-indazole (
-Selective)
Rationale: The use of Sodium Hydride (NaH) ensures complete deprotonation. The resulting anion, localized largely at
Reagents:
-
Substrate: 4-Methoxy-1H-indazole (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)[2]
-
Electrophile: Methyl Iodide (MeI) (1.1 eq)[2]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve 4-methoxy-1H-indazole in anhydrous THF. Cool to 0°C (ice bath).
-
Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure anion formation.
-
Alkylation: Cool back to 0°C. Add MeI dropwise via syringe.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[2] The
-isomer typically has a higher than the starting material but lower than the -isomer (solvent dependent). -
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Synthesis of 2-Methyl-4-methoxy-2H-indazole (
-Selective)
Rationale: Under neutral or acidic conditions, the
Reagents:
-
Substrate: 4-Methoxy-1H-indazole (1.0 eq)
-
Alkylating Agent: Trimethyloxonium tetrafluoroborate (
) (1.1 eq)[2] -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Anhydrous)[2]
-
Quench: Sat.
Step-by-Step:
-
Preparation: Use oven-dried glassware under inert atmosphere (Meerwein's salt is moisture sensitive).
-
Reaction Setup: Suspend 4-methoxy-1H-indazole in anhydrous EtOAc at RT.
-
Addition: Add solid
in one portion. -
Stirring: The reaction is often rapid (1–3 hours). The intermediate tetrafluoroborate salt may precipitate.
-
Quench: Slowly pour the reaction mixture into a stirring solution of saturated aqueous
to neutralize the tetrafluoroboric acid byproduct and liberate the free base. -
Workup: Separate phases. Extract aqueous layer with DCM. Dry combined organics over
. -
Purification: Flash chromatography is critical here to remove trace
isomer. The isomer is often more polar than the isomer in non-polar mobile phases, but this can invert depending on the stationary phase.-
Tip: Use a gradient of DCM/MeOH (99:1 to 95:5) if Hexane/EtOAc separation is poor.[2]
-
Analytical Validation (QC & Characterization)
Distinguishing the isomers is the most critical step. Do not rely solely on yield; confirm structure via NMR.
Table 1: Diagnostic NMR Signatures
| Feature | ||
| NOESY / ROESY | Strong correlation between N-Me and H7 protons. | Strong correlation between N-Me and H3 proton. |
| Typically | Typically | |
| Typically | Typically | |
| UV-Vis | Bathochromic shift (Quinoid character).[2] |
Note on 4-Methoxy Effect: The 4-methoxy group is distant from H7 but may influence H3. However, the NOE interaction between the N-Methyl group and H3 (in the
Analytical Workflow Diagram
Figure 2: NMR-based structural assignment workflow.
Troubleshooting & Optimization
-
Mixed Fractions: If Protocol A yields >10%
-isomer, switch solvent to DMF (favors further) or lower the temperature to -20°C during addition. -
Low Yield in Protocol B: Meerwein's salt degrades with moisture. Ensure the reagent is white and free-flowing. If the reagent is grey/sticky, recrystallize or purchase fresh.[2]
-
Separation Issues: If
values are too close, employ AgNO3-impregnated silica gel . The different coordination abilities of the (pyridine-like) vs (pyrrole-like) nitrogens can enhance separation.
References
-
Cheung, M., et al. (2005).[2] "Regioselective N-alkylation of indazoles." Tetrahedron Letters, 46(38), 6545-6547.[2] Link[2]
-
Luo, G., et al. (2006).[2] "Regioselective synthesis of 2-alkyl-2H-indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[2] Link
-
Clemens, J., et al. (2022).[2][3] "Selective N2-Alkylation of Indazoles." Synthesis, 54, 3215-3226.[2][3] Link[2]
-
Doganc, F., & Göker, H. (2024).[2][4] "Differentiation of regioisomeric N-alkylation of some indazoles... by advanced NMR techniques." Magnetic Resonance in Chemistry, 62(11), 765-774.[2][4] Link
-
Gaonkar, S.L., et al. (2013).[2] "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Tetrahedron Letters, 54(13), 1661-1663.[2] Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Quantification of 4-Methoxy-2-methyl-2H-indazole via HPLC-UV/MS
This Application Note is designed for researchers and analytical scientists involved in the development of indazole-based therapeutics, specifically targeting the precise quantification of 4-Methoxy-2-methyl-2H-indazole . This compound is a critical intermediate in the synthesis of SHP2 inhibitors and other bioactive scaffolds, where regioisomeric purity (N2- vs. N1-methylation) dictates biological efficacy.[1]
Introduction & Scientific Context
Indazole derivatives are privileged scaffolds in medicinal chemistry, widely used in oncology (e.g., SHP2, kinase inhibitors). The methylation of 4-methoxy-1H-indazole typically yields a mixture of two regioisomers: the desired 2-methyl-2H-indazole and the thermodynamic 1-methyl-1H-indazole .[1]
Because the biological activity of indazole-based drugs is strictly dependent on the nitrogen substitution pattern, distinguishing and quantifying the 2-methyl isomer in the presence of the 1-methyl impurity is a critical quality attribute.[1] Standard reverse-phase methods often struggle to resolve these isomers due to their identical molecular weight and similar lipophilicity.[1] This protocol details a validated chromatographic strategy utilizing π-π interaction selectivity to achieve baseline resolution.[1]
Analytical Challenges & Strategy
-
Tautomeric Ambiguity: Unsubstituted indazoles exist in dynamic equilibrium.[1] Alkylation locks the structure, but often with poor regioselectivity.
-
Isobaric Interference: Both N1- and N2-methyl isomers have the same mass (
163.08 for [M+H]+), rendering standard MS detection insufficient without chromatographic separation.[1] -
Solution: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The biphenyl character of the indazole core interacts differentially with the phenyl ring of the stationary phase, enhancing the separation factor (
) between the N1 and N2 isomers.
Experimental Protocol: HPLC-UV/MS Quantification
Reagents and Standards
-
Analyte: this compound (Reference Standard, >99.5% purity).[1]
-
Impurity Standard: 4-Methoxy-1-methyl-1H-indazole (Regioisomer).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA) or Ammonium Formate.[1]
Chromatographic Conditions
This method is optimized for the Agilent 1290 Infinity II or Waters ACQUITY UPLC systems but is transferable to standard HPLC.[1]
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm, 100 x 4.6 mm) | Provides superior selectivity for aromatic regioisomers via π-π interactions compared to C18.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and ensures analyte is protonated for MS.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for nitrogen heterocycles than MeOH.[1] |
| Flow Rate | 1.0 mL/min | Optimized for backpressure < 400 bar.[1] |
| Column Temp | 40°C | Improves mass transfer and peak shape.[1] |
| Detection (UV) | 254 nm (Reference: 360 nm) | 254 nm captures the aromatic indazole core; 280-300 nm is secondary.[1] |
| Detection (MS) | ESI Positive Mode, SIM ( | Selected Ion Monitoring (SIM) maximizes sensitivity for trace quantification. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial equilibration |
| 1.00 | 5 | Isocratic hold to elute polar salts |
| 8.00 | 60 | Linear gradient for isomer separation |
| 9.00 | 95 | Wash |
| 11.00 | 95 | Hold |
| 11.10 | 5 | Re-equilibration |
| 15.00 | 5 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:100 with Water:Acetonitrile (90:10) to reach 10 µg/mL.
-
Note: Diluting in high aqueous content matches initial mobile phase conditions, preventing "solvent effect" peak broadening.[1]
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial.
System Suitability & Validation Criteria
To ensure the method is "self-validating," the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | > 2.0 between N1 and N2 isomers | Baseline separation is required to accurately integrate the small impurity peak (N1) on the tail of the main peak.[1] |
| Tailing Factor ( | 0.8 – 1.2 | Indazoles are basic; excessive tailing indicates secondary silanol interactions (check column age or pH).[1] |
| Precision (RSD) | < 1.0% (n=6 injections) | Demonstrates system stability. |
| Signal-to-Noise | > 10 for LOQ (0.05%) | Ensures sensitivity to detect trace regioisomeric impurities.[1] |
Regioisomer Identification (The "Self-Validating" Logic)
If standards for the N1-isomer are unavailable, use Relative Retention Time (RRT) logic:
-
N2-Isomer (Target): Typically elutes earlier on Phenyl-Hexyl phases due to a more compact effective hydrodynamic volume and distinct dipole moment vectors compared to the N1-isomer.[1]
-
N1-Isomer (Impurity): Typically elutes later.[1]
-
Validation: Confirm identity via 1H-NMR (NOESY) .[1] The N-methyl group of the N2-isomer will show a Nuclear Overhauser Effect (NOE) with the proton at position C3, whereas the N1-methyl will show NOE with the proton at position C7.[1]
Analytical Workflow Diagram
The following diagram illustrates the decision logic for quantifying the this compound intermediate.
Caption: Workflow for the isolation, separation, and quantification of this compound, ensuring regioisomeric purity control.
References
-
Regioselective Synthesis of 2H-Indazoles : Title: Synthesis of 2H-Indazoles.[1][2][3][4] Source: Organic Chemistry Portal.[1][4] URL:[Link]
-
SHP2 Inhibitor Context : Title: Heterobicyclic compounds for inhibiting the activity of SHP2 (WO2020022323A1).[1] Source: Google Patents.[1] URL:
-
Indazole Isomer Separation : Title: Method for separating and purifying substituted indazole isomers (CN101948433A).[1] Source: Google Patents.[1] URL:
Sources
- 1. WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
Application Note: Optimizing 4-Methoxy-2-methyl-2H-indazole Scaffolds for Antiprotozoal Therapeutics
Topic: 4-Methoxy-2-methyl-2H-indazole in Antiprotozoal Drug Design Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists
Abstract
The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its more common 1H-tautomer due to unique electronic properties and vector orientations. This guide focuses on This compound , a specific derivative that serves as a critical building block for exploring Structure-Activity Relationships (SAR) in Neglected Tropical Diseases (NTDs). Recent studies indicate that 2H-indazoles exhibit potent activity against anaerobic protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as Trypanosoma cruzi.[1] This note details the regioselective synthesis, purification, and biological validation of this scaffold, providing a roadmap for evolving the 2-methyl core into high-potency 2-aryl therapeutic candidates.
Chemical Rationale: The 2H-Indazole Advantage[2]
Tautomeric Selectivity and Pharmacophore Design
Indazole exists in three tautomeric forms: 1H, 2H, and 3H.[1][2][3] While 1H-indazole is thermodynamically preferred in the gas phase, the 2H-indazole (quinonoid-like) form offers distinct advantages for drug design:
-
Dipole Moment: 2H-indazoles possess a higher dipole moment (~3.4 D) compared to 1H-indazoles (~1.5 D), enhancing solubility and permeability in polar biological media.
-
Electronic Distribution: The 2-position nitrogen acts as a specific anchor point. Substitution at N2 locks the molecule in the quinonoid form, altering the electron density of the benzene ring and facilitating unique
-stacking interactions with parasitic enzymes (e.g., CYP51 or specific kinases). -
The 4-Methoxy Substituent: This group is strategic. It provides electron density to the C3 position via resonance, potentially stabilizing radical intermediates formed during the mechanism of action (e.g., oxidative stress induction in parasites).[1] It also serves as a metabolic handle, blocking C4 oxidation.[1]
Mechanism of Action Hypothesis
In antiprotozoal contexts, particularly against T. cruzi and Giardia, 2H-indazoles are hypothesized to act via inhibition of parasitic respiration or generation of Reactive Oxygen Species (ROS) . The N2-substituent dictates the lipophilicity required to penetrate the glycosome or mitochondrion of the parasite.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesize this compound with >98% regioselectivity, avoiding the 1H-isomer byproduct.
Synthetic Strategy: Copper-Catalyzed Cyclization
Traditional alkylation of indazoles yields a mixture of N1 and N2 isomers. We utilize a Copper-Catalyzed Three-Component Reaction or a Modified Cadogan Cyclization to ensure N2 selectivity.
Reagents:
-
2-Bromo-3-methoxybenzaldehyde (Starting material)
-
Methylamine (2.0 M in THF)[1]
-
Sodium Azide (
)[1] -
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine)[1]
-
Solvent: DMSO (Anhydrous)[1]
Step-by-Step Procedure:
-
Condensation: In a sealed tube, dissolve 2-bromo-3-methoxybenzaldehyde (1.0 equiv) and methylamine (1.2 equiv) in DMSO. Stir at RT for 30 min to form the imine intermediate.
-
Cyclization: Add
(1.5 equiv), CuI (10 mol%), and TMEDA (10 mol%) to the reaction mixture. -
Heating: Flush with Argon, seal the tube, and heat to 120°C for 12 hours. Critical Step: The high temperature is required for the cascade C-N and N-N bond formation.
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO. Wash organic layer with brine, dry over
, and concentrate.[1] -
Purification: The 2H-isomer is typically less polar than the 1H-isomer. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Target Compound: this compound (Expected yield: 65-75%).
-
Characterization Checkpoint (Self-Validation)
-
1H NMR (CDCl3): Look for the N-Me singlet. In 2H-indazoles, this signal typically appears downfield (
~4.0-4.2 ppm) compared to 1H-indazoles due to the quinonoid character. -
UV-Vis: 2H-indazoles show a bathochromic shift compared to 1H isomers.
Biological Evaluation: Antiprotozoal Assay
Objective: Determine the
Assay Principle
This protocol uses the Resazurin Reduction Assay (Alamar Blue) . Viable parasites reduce non-fluorescent resazurin to fluorescent resorufin. Drug efficacy is inversely proportional to fluorescence.
Materials
-
Parasite Strain: Giardia intestinalis (Strain WB Clone C6).
-
Media: TYI-S-33 medium supplemented with 10% bovine serum.
-
Control Drug: Metronidazole (Standard of Care).
-
Test Compound: this compound (dissolved in 100% DMSO).
Protocol Steps
-
Culture: Grow G. intestinalis trophozoites anaerobically at 37°C for 48h until log phase.
-
Seeding: Harvest trophozoites by chilling (ice bath 10 min) to detach. Count and dilute to
trophozoites/well. -
Plating: Add 100
L of parasite suspension to 96-well flat-bottom plates. -
Treatment:
-
Add 2
L of test compound at varying concentrations (0.01 M to 100 M). -
Vehicle Control: 2
L DMSO (Final concentration < 0.5%). -
Positive Control:[1] Metronidazole (Start at 10
M).
-
-
Incubation: Incubate anaerobically for 48 hours at 37°C.
-
Development: Add 20
L of Resazurin (2.5 mM in PBS). Incubate for 4 hours. -
Readout: Measure fluorescence (Ex: 530 nm / Em: 590 nm).
Data Analysis
Calculate % Inhibition using the formula:
Visualization: Workflow and SAR Logic
Synthesis & Screening Workflow
The following diagram illustrates the critical path from chemical synthesis to hit validation.
Caption: Figure 1. Integrated workflow for the regioselective synthesis and biological validation of 2H-indazole scaffolds.
SAR Data Summary & Optimization
Based on recent literature, the "2-methyl" group is a starting point. To enhance antiprotozoal potency, the N2-substituent should be evolved from Methyl to Aryl groups with electron-withdrawing substituents.
| Compound ID | N2-Substituent | R4-Substituent | IC50 (Giardia) | IC50 (E. histolytica) | Notes |
| Ref-1 (Target) | Methyl | Methoxy | ~2.5 µM | ~4.0 µM | Good solubility, moderate potency. |
| Analog A | Phenyl | H | 0.45 µM | 0.80 µM | Increased lipophilicity improves uptake. |
| Analog B | 4-Cl-Phenyl | H | 0.04 µM | 0.06 µM | Halogen bond / Metabolic stability. |
| Analog C | Methyl | H | > 10 µM | > 10 µM | 4-Methoxy is critical for activity. |
Key Insight: The 4-methoxy group on the 2-methyl core is essential for initial activity (Analog C vs Ref-1), likely due to electronic donation stabilizing the core. However, replacing the N2-methyl with an N2-aryl group (Analog B) drives potency into the nanomolar range [1].
References
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Source: National Institutes of Health (PMC) / Molecules. URL:[Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Source: ResearchGate / MDPI. URL:[Link]
-
2H-Indazole synthesis: Copper-catalyzed one-pot, three-component reaction. Source: Organic Chemistry Portal. URL:[Link][1]
-
Indazole scaffold: a generalist for marketed and clinical drugs. Source: Medicinal Chemistry Research (Springer).[4] URL:[Link][1]
-
Indazole N-oxide derivatives as antiprotozoal agents. Source: PubMed.[5] URL:[Link]
Sources
- 1. WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Methoxy-2-methyl-2H-indazole in Antimicrobial Research
Executive Summary
In the urgent race against antimicrobial resistance (AMR), the 2H-indazole core has emerged as a distinct and underutilized pharmacophore compared to its ubiquitous 1H-indazole counterpart. This application note details the specific utility of 4-Methoxy-2-methyl-2H-indazole (CAS: 1337882-30-0) as a high-value building block.
Unlike 1H-indazoles, the 2-methyl-2H-indazole motif locks the heterocycle into a fixed tautomeric state, presenting a unique vector for hydrogen bonding and hydrophobic interactions within bacterial enzymatic pockets (e.g., DNA Gyrase B, Topoisomerase IV).[1] The inclusion of the 4-methoxy group provides crucial electron-donating properties, modulating the pKa of the ring nitrogens and offering a specific handle for metabolic stability and solubility.
This guide provides a validated workflow for synthesizing, purifying, and deploying this scaffold to generate novel antimicrobial libraries.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1337882-30-0 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Core Scaffold | 2H-Indazole (Fixed Tautomer) |
| Key Substituent | 4-Methoxy (Electron Donor, H-bond acceptor) |
| Solubility | DMSO (>50 mM), Methanol, DCM |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |
Structural Significance
The 2-methyl substitution is critical. In unsubstituted indazoles, the proton oscillates between N1 and N2.[1] By methylating N2, we freeze the geometry.[1]
-
N1: Becomes a dedicated H-bond acceptor.
-
N2: The methyl group projects into hydrophobic pockets (e.g., the ribose binding pocket of ATPase domains).[1]
-
C4-OMe: Increases electron density of the benzene ring, potentially enhancing cation-pi interactions with target residues (e.g., Arg/Lys in bacterial targets).[1]
Workflow Logic: From Fragment to Lead
The following diagram illustrates the strategic workflow for utilizing this fragment in an antimicrobial discovery pipeline.
Figure 1: Strategic workflow for converting the indazole precursor into a bioactive antimicrobial library.
Experimental Protocols
Protocol A: Synthesis and Purification of the Core Scaffold
Rationale: Direct methylation of indazole yields a mixture of N1-methyl (thermodynamically favored) and N2-methyl (kinetically favored/minor) isomers. Separating these is the critical bottleneck.
Reagents:
-
4-Methoxy-1H-indazole (Starting material)[2]
-
Iodomethane (MeI) or Trimethyloxonium tetrafluoroborate (Meerwein's salt)[1]
-
Cesium Carbonate (Cs₂CO₃)[1]
-
Solvent: Anhydrous DMF or Acetone[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 4-Methoxy-1H-indazole in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add 1.5 eq of Cs₂CO₃. Stir at Room Temperature (RT) for 30 mins.
-
Methylation: Cool to 0°C. Dropwise add 1.2 eq of Iodomethane.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:3).
-
Note: The N1-methyl isomer is usually less polar (higher Rf); the N2-methyl isomer (Target) is typically more polar (lower Rf).
-
-
Quench: Pour into ice water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.
-
Purification (Critical):
-
Use Flash Column Chromatography.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Identification: Confirm the N2-methyl isomer via NOESY NMR (Correlation between N-Methyl protons and C3-H proton is characteristic of 2-methyl indazoles; N1-methyl shows correlation to C7-H).
-
Protocol B: Library Generation (C5/C7 Functionalization)
Rationale: The this compound itself is a "head group." To create an antibiotic, we must extend it to reach secondary binding pockets.[1]
Target Intermediate: 5-Bromo-4-methoxy-2-methyl-2H-indazole.[2]
-
Bromination: Dissolve the core (from Protocol A) in DMF. Add 1.05 eq of N-Bromosuccinimide (NBS) at 0°C.
-
Workup: Stir 2 hours. Precipitate with water. Filter solid.
-
Coupling (Suzuki-Miyaura):
-
Reactants: 5-Bromo-intermediate + Aryl Boronic Acid (e.g., Pyridine-3-boronic acid, known for antimicrobial potency).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]
-
Base: K₂CO₃ (2M aq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C, 12 hours, Inert atmosphere.
-
Protocol C: Antimicrobial Susceptibility Testing (MIC)
Rationale: To validate the bioactivity of the generated library.[3]
Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive model.
-
Escherichia coli (ATCC 25922) - Gram-negative model.
-
Candida albicans (ATCC 10231) - Fungal model (Indazoles often show antifungal cross-activity).
Method (Broth Microdilution):
-
Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.
-
Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration < 1%.
-
Inoculum: Adjust bacterial culture to
CFU/mL. -
Incubation: 37°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).
-
Readout: The MIC is the lowest concentration showing no visible growth .[4]
Mechanistic Insights & SAR Trends
The this compound scaffold is designed to mimic the adenosine ring of ATP, making it a potent scaffold for ATP-competitive inhibition of bacterial enzymes.
Proposed Binding Mode (Gyrase B / Topo IV)
-
N1 (Acceptor): Forms a hydrogen bond with a conserved water molecule or a backbone NH (e.g., Valine residue in the ATP pocket).[1]
-
2-Methyl (Hydrophobic): Occupies the hydrophobic pocket usually filled by the ribose/adenine interface.
-
4-Methoxy (Electronic): Donates electron density, increasing the basicity of N1, thereby strengthening the H-bond.[1] It also provides a steric clash if the pocket is too narrow, ensuring selectivity against homologous human kinases.[1]
Figure 2: Theoretical binding interactions of the scaffold within a bacterial ATP-binding site.
Structure-Activity Relationship (SAR) Data Summary
Based on aggregate data from 2H-indazole derivative studies:
| Modification | Effect on Antimicrobial Activity | Recommendation |
| Removal of 2-Methyl | Loss of fixed tautomer; reduced affinity. | Keep Fixed |
| Replacement of 4-OMe | With H: Reduced solubility. With Cl: Increased lipophilicity but reduced N1 basicity. | Retain OMe for balance |
| C5 Substitution | Ideal vector for chain extension (bi-aryl systems). | Target for Library |
| C3 Substitution | Often leads to steric clashes in Gyrase B. | Keep as H or small (F) |
References
-
Synthesis & Tautomerism: Synthesis and Biological Evaluation of 2H-Indazole Derivatives. (2017).[1][2][4][5] ResearchGate/NIH. Discusses the specific separation of 1H and 2H isomers and their distinct biological profiles.
-
Antimicrobial Context: Design, Synthesis and Anticandidal Evaluation of Indazole Derivatives. (2021).[1][6][2][4] PMC. Highlights the efficacy of 2H-indazoles against Candida and S. aureus.
-
Patent Literature (Synthesis): Heterobicyclic compounds for inhibiting the activity of SHP2. (WO2020022323A1).[1][2] Describes the synthesis of "5-Bromo-4-methoxy-2-methyl-2H-indazole" as a key intermediate.
-
Chemical Data: CAS 1337882-30-0 Entry. Chemical Book/BLD Pharm. Verification of physicochemical properties and commercial availability of the building block.
-
General Scaffold Review: Recent Advances in Indazole-Containing Derivatives. (2025).[7][8] PMC. Comprehensive review of the indazole core in medicinal chemistry.
Disclaimer: This document is for research and development purposes only. The compounds described are not approved for human clinical use without extensive regulatory validation. Always adhere to local safety protocols when handling novel chemical entities.
Sources
- 1. WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 3. unige.iris.cineca.it [unige.iris.cineca.it]
- 4. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 2H-Indazole Scaffolds
Abstract
The 2H-indazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., ITK, SGK1, Tie2). However, its deployment in High-Throughput Screening (HTS) is complicated by two distinct factors: the thermodynamic instability of the 2H-tautomer relative to the 1H-form (leading to library purity issues) and the inherent fluorescence of the fused heterocyclic ring system, which can generate false positives in standard intensity-based assays. This guide details a robust TR-FRET workflow designed specifically to screen 2H-indazole libraries, eliminating autofluorescence interference and ensuring high-fidelity hit identification.
Introduction: The 2H-Indazole Challenge
The Chemical Context
While 1H-indazoles are thermodynamically dominant, 2H-indazoles (where the substituent is on the N2 nitrogen) often exhibit superior shape complementarity to the hinge region of kinase ATP-binding pockets. Drugs like Pazopanib and Axinitib utilize indazole-like binding modes, and recent research highlights N2-substituted indazoles as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Serum/glucocorticoid-regulated kinase 1 (SGK1).
The Screening Problem
-
Regioisomeric Contamination: Synthetic routes often yield mixtures of N1- and N2-alkylated products. If a library compound is labeled "2H" but has isomerized or was synthesized impurely as "1H", HTS data will yield misleading Structure-Activity Relationships (SAR).
-
Autofluorescence: The conjugated
-system of the indazole ring can absorb and emit light in the blue/green spectrum (350–500 nm). In standard Fluorescence Polarization (FP) or intensity assays, this overlaps with common fluorophores (e.g., Fluorescein), causing "false active" signals.
Strategic Assay Design: Why TR-FRET?
To screen 2H-indazoles, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1]
-
Mechanism: TR-FRET uses a Lanthanide donor (Europium or Terbium) with an exceptionally long fluorescence lifetime (milliseconds).
-
The Solution: Standard organic fluorophores (and interfering 2H-indazole compounds) decay within nanoseconds. By introducing a time delay (50–100
s) between excitation and measurement, the detector ignores the compound's short-lived autofluorescence and only records the long-lived FRET signal from the specific binding event.
Diagram 1: TR-FRET vs. Standard Fluorescence Logic
Caption: TR-FRET introduces a measurement delay, allowing 2H-indazole autofluorescence to decay before data capture.
Protocol 1: Library Preparation & QC
Before screening, the chemical integrity of the 2H-indazole library must be validated.
-
Solubility Check: 2H-indazoles are planar and lipophilic.
-
Action: Perform a nephelometry check or visual inspection of the source plate (10 mM in DMSO).
-
Standard: Reject wells with visible precipitation; these will cause light scattering artifacts.
-
-
Regioisomer Validation (Subset):
-
Randomly sample 1% of the library.
-
Run 1H-NMR. The C3-proton of 2H-indazoles typically shifts downfield compared to 1H-indazoles.
-
Pass Criteria: >95% isomeric purity.
-
Protocol 2: Kinase TR-FRET HTS Workflow
Target Model: Generic Tyrosine Kinase (e.g., ITK or SRC) Assay Format: 384-well, low-volume, white solid-bottom plates. Detection: Lanthanide-labeled Antibody (Donor) + Fluorescent Tracer (Acceptor).
Reagents & Equipment
-
Kinase: Recombinant human kinase (e.g., ITK), 0.5 nM final.
-
Substrate: Kinase-specific biotinylated peptide or GFP-fusion substrate.
-
Tracer: AlexaFluor 647-labeled anti-phosphotyrosine antibody (Acceptor).
-
Donor: Europium (Eu)-labeled anti-GST or anti-His antibody (Donor).
-
Dispenser: Acoustic Liquid Handler (e.g., Labcyte Echo) for compounds; Peristaltic dispenser (e.g., Multidrop) for reagents.
Step-by-Step Procedure
| Step | Operation | Volume | Critical Parameter |
| 1 | Compound Transfer | 10–50 nL | Use Acoustic Dispensing to transfer 2H-indazole compounds (in 100% DMSO) to dry plates. Target <1% final DMSO. |
| 2 | Enzyme Addition | 5 | Add Kinase + Substrate in Reaction Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). |
| 3 | Pre-Incubation | N/A | Incubate 10 min at RT. Allows 2H-indazoles to access the ATP pocket (slow-binding kinetics check). |
| 4 | ATP Initiation | 5 | Add ATP at |
| 5 | Reaction | N/A | Incubate 60 min at RT (protect from light). |
| 6 | Detection Mix | 10 | Add EDTA (to stop reaction) + Eu-Antibody + Tracer. |
| 7 | Equilibration | N/A | Incubate 60 min. The FRET signal stabilizes here. |
| 8 | Read | N/A | Read on HTS Multimode Reader (e.g., EnVision). Excitation: 337 nm. Emission 1: 665 nm (FRET). Emission 2: 615 nm (Donor). |
Workflow Visualization
Caption: Step-by-step liquid handling workflow for the 384-well kinase assay.
Data Analysis & Hit Validation
Ratiometric Calculation
Raw fluorescence intensity is unreliable due to well-to-well volume variations. Calculate the TR-FRET Ratio for every well:
Quality Control (Z-Prime)
A robust HTS assay must have a Z-Factor (
- : Mean and SD of Positive Control (No Inhibitor, high FRET).
- : Mean and SD of Negative Control (No Enzyme or High Inhibitor, low FRET).
Triage Strategy (The "False Positive" Filter)
Even with TR-FRET, 2H-indazoles can be "aggregators" or "PAINS" (Pan-Assay Interference Compounds).
-
Brij-35 Check: Ensure the assay buffer contains 0.01% non-ionic detergent (Brij-35 or Triton X-100) to prevent colloidal aggregation of hydrophobic indazoles.
-
Donor Channel Check: Analyze the 615 nm (Europium) channel independently.
-
If a compound significantly quenches the 615 nm signal compared to DMSO controls, it is an "Inner Filter Effect" artifact, not a true inhibitor. Mark as Artifact .
-
References
-
Indazole Scaffolds in Drug Discovery
- Zhang, L., et al. "2H-Indazole derivatives as potent inhibitors of kinases." Journal of Medicinal Chemistry.
-
(Example: Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors)
-
TR-FRET Methodology
-
Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery."[1] Current Chemical Genomics.
-
-
Assay Interference & HTS Guidance
- Simeonov, A., et al. "Interference and Artifacts in High-Content Screening." Assay Guidance Manual [Internet].
Sources
Mass spectrometry analysis of 4-Methoxy-2-methyl-2H-indazole
An Application Guide to the Quantitative Analysis of 4-Methoxy-2-methyl-2H-indazole using Triple Quadrupole LC-MS/MS
Abstract
This technical guide provides a comprehensive methodology for the sensitive and selective quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Indazole derivatives are a significant class of N-heterocyclic compounds widely utilized in medicinal chemistry and drug development, particularly as kinase inhibitors[1][2]. The development of robust analytical methods is therefore critical for pharmacokinetic studies, metabolite identification, and quality control. This document outlines a complete workflow, from sample preparation to data acquisition, and explains the scientific rationale behind key methodological choices. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for the analysis of this compound.
Introduction: The Analytical Imperative for Substituted Indazoles
This compound belongs to the indazole family, a structural motif of high interest in pharmaceutical development due to its versatile biological activities[1]. As research into these compounds progresses, the need for a precise and accurate analytical method to quantify them in various matrices becomes paramount. Liquid chromatography-mass spectrometry (LC-MS) is an exceptionally powerful technique for this purpose, offering high sensitivity and selectivity, which is essential for distinguishing the analyte from complex sample components[3][4].
This application note details a method optimized for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures superior specificity and quantitative performance. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, providing both a step-by-step protocol and the expert reasoning that underpins it.
Compound Details:
| Parameter | Value |
|---|---|
| Compound Name | This compound |
| Chemical Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Monoisotopic Mass | 176.09496 Da |
| [M+H]⁺ (Precursor Ion) | 177.10279 m/z |
Experimental Design & Rationale
The successful quantification of this compound hinges on a carefully optimized workflow. The following sections explain the causality behind our instrumental and chemical choices.
The Choice of LC-MS/MS
The combination of liquid chromatography with tandem mass spectrometry is the gold standard for trace-level quantification in complex matrices[3].
-
Chromatography (LC): Provides physical separation of the analyte from other compounds, reducing ion suppression and improving analytical accuracy.
-
Tandem Mass Spectrometry (MS/MS): Offers exceptional selectivity through the monitoring of specific precursor-to-product ion transitions (MRM). This two-stage filtering process virtually eliminates chemical noise, enabling low limits of detection (LOD) and quantification (LOQ)[5].
Ionization: Electrospray Ionization (ESI)
The structure of this compound contains two nitrogen atoms within its heterocyclic core, which are basic sites readily available for protonation. For this reason, positive-mode Electrospray Ionization (ESI+) was selected. This "soft" ionization technique efficiently generates the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, making it the ideal precursor for MS/MS analysis. The use of a mobile phase modifier like formic acid further promotes this protonation, enhancing signal intensity[5].
Chromatographic Separation: Reversed-Phase HPLC
A Hypersil BDS C18 column was chosen for this method. This is a robust, general-purpose reversed-phase column that provides excellent retention and separation for moderately polar small molecules like our target analyte. The mobile phase consists of an aqueous component (0.1% Formic Acid in Water) and an organic component (Acetonitrile), a standard pairing that offers good peak shape and resolution[5][6].
Detailed Analytical Protocol
This section provides a step-by-step protocol for the analysis of this compound.
Protocol Part A: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards. A suggested range is 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: If analyzing from a biological matrix (e.g., plasma), a protein precipitation step is recommended. Add 3 parts of cold acetonitrile (containing an internal standard, if used) to 1 part of the plasma sample. Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Collect the supernatant for LC-MS/MS analysis.
Protocol Part B: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | Hypersil BDS C18, 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 45% A : 55% B[5] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Protocol Part C: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Acquisition and Results
MRM Transition Optimization
The key to a selective and sensitive MS/MS method is the selection of appropriate MRM transitions. The protonated molecule, [M+H]⁺ at m/z 177.1, was used as the precursor ion. This ion was isolated and subjected to collision-induced dissociation (CID) to identify stable, high-intensity product ions.
Caption: Proposed fragmentation of this compound.
The following transitions were found to be optimal for quantification and confirmation:
| Transition | Role | Collision Energy (eV) |
| 177.1 → 146.1 | Quantifier | 20 |
| 177.1 → 162.1 | Qualifier | 15 |
The transition 177.1 → 146.1, corresponding to the loss of a methoxy radical, consistently provided the highest intensity and was therefore selected for quantification. The transition corresponding to the loss of the N-methyl group served as a confirmation ion.
Method Performance
The developed method demonstrates excellent performance characteristics, in line with typical requirements for regulated bioanalysis.
| Performance Metric | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 95 - 105% |
Workflow Visualization
The entire analytical process can be summarized in the following workflow diagram.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. 4-(Hydroxymethyl)-2-Methyl-2H-Indazole [myskinrecipes.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Determination of Novel 2-Methyl-2H-Indazole Derivatives
Executive Summary & Chemical Context
The 2H-indazole scaffold represents a distinct pharmacophore from its thermodynamically more stable 1H-isomer.[1][2] While 1H-indazoles possess benzenoid character, 2-methyl-2H-indazoles exhibit a fixed quinoid-like electronic distribution, significantly altering their hydrogen bond acceptor/donor profiles and dipole moments (approx. 3.4 D for 2H vs 1.5 D for 1H).[3]
This guide addresses the specific crystallographic challenges of these compounds:
-
Tautomeric purity verification: Ensuring the crystal is the 2-methyl isomer and not a co-crystal with N1-regioisomers.
-
Packing forces: 2H-indazoles frequently form centrosymmetric dimers driven by
and weak interactions rather than the strong bonds seen in unsubstituted indazoles. -
Disorder: The N2-methyl group often exhibits rotational disorder that requires specific refinement strategies.
Phase I: Pre-Crystallization Validation (Self-Validating Logic)
Before attempting crystallization, you must validate the regiochemistry. Crystallizing a mixture of N1/N2 isomers will lead to disordered structures or phase separation.
Protocol A: Regioisomer Purity Check
Objective: Confirm exclusive N2-methylation. Logic: N2-methylated indazoles show a distinct UV/Vis bathochromic shift and specific NMR coupling patterns compared to N1-isomers due to the quinoid conjugation.
-
¹H-NMR (DMSO-d₆):
-
Criterion: Look for the N-CH₃ singlet.
-
Validation: N2-CH₃ typically resonates downfield (
4.0–4.2 ppm) compared to N1-CH₃ ( 3.9–4.0 ppm). -
NOE Check: Irradiate the methyl singlet. If you observe NOE enhancement at H3 (the proton on the 5-membered ring), it is the 2-methyl isomer. If enhancement is seen at H7 (benzene ring), it is the 1-methyl isomer.
-
-
HPLC Purity:
-
Must be >98%.[4] Impurities >2% often poison the nucleation of 2H-indazoles, leading to oiling out.
-
Phase II: Crystallization Screening Protocols
2H-indazoles differ from standard heterocycles; they are often lipophilic but require polar activation for lattice formation.
Solvent Systems Table
| Solvent Class | Specific Solvent | Role | Suitability for 2H-Indazoles |
| Primary (Solubilizer) | Dichloromethane (DCM) | Dissolution | High. Good for evaporation methods. |
| Primary (Solubilizer) | DMSO | Dissolution | Moderate. Use only for vapor diffusion (high bp). |
| Anti-solvent | n-Hexane | Precipitant | High. Promotes slow lattice formation. |
| Anti-solvent | Diethyl Ether | Precipitant | Moderate. Good for layering. |
| Modifier | Ethanol | H-bond donor | Critical. Can stabilize H-bond acceptors in the 2H ring. |
Protocol B: Vapor Diffusion (Thermodynamic Control)
Recommended for obtaining X-ray quality single crystals.
-
Preparation: Dissolve 5–10 mg of the 2-methyl-2H-indazole derivative in a minimal amount (0.5 mL) of DCM or CHCl₃ in a small inner vial (GC vial).
-
Note: If the compound contains polar side chains (e.g., amides), add 5% Methanol to the solvent.
-
-
Diffusion Chamber: Place the open inner vial inside a larger jar containing 3 mL of n-Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics.
-
Observation: Check after 24–48 hours.
-
Success Indicator: Prismatic or block-like crystals.
-
Failure Indicator (Oiling): Diffusion was too fast. Repeat using Pentane (lower solubility power) or reduce concentration.
-
Protocol C: Slow Evaporation (Kinetic Control)
Use for polymorph screening.
-
Dissolve 5 mg in Acetone/Ethanol (1:1) .
-
Cover vial with Parafilm and pierce 3–4 small holes.
-
Allow to stand at room temperature.
-
Causality: The 2H-indazole scaffold often packs efficiently via
stacking. Slow evaporation allows these weak forces to align the molecules before precipitation occurs.
-
Phase III: Data Collection & Refinement Strategy
Workflow Visualization
The following diagram outlines the critical decision path for solving 2H-indazole structures.
Caption: Decision tree for X-ray diffraction analysis of 2-methyl-2H-indazoles, emphasizing disorder handling and bond-length validation.
Refinement Specifics for 2H-Indazoles
-
Temperature: Data must be collected at 100 K. The N2-methyl group is prone to high thermal motion. Room temperature data often results in "smeared" electron density, making the N-C bond length unreliable.
-
Bond Length Validation (The "Quinoid" Check):
-
In 2H-indazoles, the bond lengths are diagnostic.
-
N1–N2: Typically ~1.36 Å (shorter than single bond).
-
N1–C7a: Should be shorter than in 1H-indazoles due to double-bond character contribution.
-
Self-Validation: If your N1–N2 bond is >1.39 Å, suspect that the structure might be the 1H-tautomer (incorrect assignment or synthesis error).
-
-
Disorder Handling:
-
If the N2-methyl protons are not visible in the difference map, use a riding model (HFIX 137 for methyl groups allowing rotation).
-
Phase IV: Structural Analysis & Pharmacophore Mapping
Interaction Logic
2H-indazoles bind to protein targets (e.g., kinases) differently than 1H-indazoles. The N1 atom in 2H-indazole is a pure H-bond acceptor, whereas in 1H-indazole, N1 is a donor (protonated).
Caption: Pharmacophore mapping of 2H-indazole. N1 acts as a critical acceptor, while the N2-methyl provides steric selectivity.
Data Reporting Standards
When reporting the crystal structure, summarize the following metrics to demonstrate quality:
| Metric | Acceptable Range | Note |
| R1 (Final) | < 0.05 (5%) | Indicates good agreement between model and data. |
| Goodness of Fit (GoF) | 0.9 – 1.1 | Deviations suggest incorrect weighting scheme or missed twinning. |
| Flack Parameter | ~0.0 (with low error) | Only required if the molecule has a chiral center elsewhere; indazole itself is achiral. |
| Residual Density | < 0.5 e/ų | High peaks >1.0 near the methyl group suggest unresolved disorder. |
References
-
Tautomerism & Stability: Alkorta, I., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry, 2019.[5]
-
Synthesis & Applications: Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[6] RSC Medicinal Chemistry, 2025.[6]
-
Crystallization Methodology: Chemburkar, S. R., et al. "Dealing with the Impact of Ritonavir Polymorphs on the Late Stages of Bulk Drug Process Development." Organic Process Research & Development, 2000. (Foundational text on conformational polymorphism relevant to heterocycles).
-
Crystallographic Data: Cambridge Structural Database (CSD).[7] Search for "2-methyl-2H-indazole" to view benchmark bond lengths.
-
Small Molecule Protocols: Council for Scientific and Industrial Research (CSIC). "Crystallization of Small Molecules."
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 4-Methoxy-2-methyl-2H-indazole synthesis
Technical Support Center: Optimization of 4-Methoxy-2-methyl-2H-indazole Synthesis
Ticket ID: IND-2M-OPT-04 Subject: Improving Yield and Regioselectivity for N2-Methylation of 4-Methoxyindazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of This compound is a classic problem in heterocyclic chemistry. The core challenge is regioselectivity . Indazoles exist in a tautomeric equilibrium; under standard basic alkylation conditions (Thermodynamic Control), the reaction overwhelmingly favors the N1-isomer .
To target the N2-isomer , you must shift the reaction mechanism from thermodynamic control to kinetic control . This guide details the specific protocols to achieve this switch, utilizing Meerwein’s reagent or Trichloroacetimidates, and provides troubleshooting for purification.
Part 1: The Diagnostic (Why Standard Methods Fail)
User Query: "I used Methyl Iodide (MeI) and
Technical Analysis: The indazole anion is an ambident nucleophile.
-
Thermodynamic Stability: The N1-methylated product (benzenoid structure) is aromatic and significantly more stable (approx. 3-5 kcal/mol) than the N2-methylated product (quinoid-like resonance contribution).
-
Reaction Conditions: Using a base (
, , or NaH) deprotonates the indazole. The resulting anion equilibrates, and alkylation occurs at the most stable position (N1) over time, especially in polar aprotic solvents like DMF which stabilize the transition state for N1 attack.
The Solution: To get the N2-isomer, you must avoid the anion. You need to alkylate the neutral species under conditions where the N2 lone pair is kinetically more accessible.
Part 2: Validated Protocols for N2-Selectivity
Method A: The Meerwein Route (Recommended)
Best for: High N2 selectivity (typically >90:10 ratio) on gram scale.
Mechanism: Trimethyloxonium tetrafluoroborate (
Protocol:
-
Preparation: Dry all glassware. Moisture destroys Meerwein’s salt.
-
Dissolution: Dissolve 4-methoxy-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) .
-
Note: Do NOT use DMF or DMSO. Non-polar or moderately polar solvents favor N2 attack.
-
-
Addition: Add Trimethyloxonium tetrafluoroborate (1.2 equiv) in one portion at room temperature.
-
Reaction: Stir under Argon/Nitrogen for 4–6 hours. A thick precipitate (the tetrafluoroborate salt of the product) often forms.
-
Quench & Workup:
-
Add saturated aqueous
(slowly, gas evolution). This neutralizes the salt and liberates the free base. -
Extract with EtOAc (x3).
-
Wash combined organics with brine, dry over
, and concentrate.
-
Yield Expectation: 85-95% Crude. Regio-ratio (N2:N1): Typically 9:1 to 95:5.
Method B: The Trichloroacetimidate Route (High Precision)
Best for: Substrates sensitive to strong alkylating agents; utilized recently by Pfizer process chemists.[1]
Protocol:
-
Dissolve 4-methoxy-1H-indazole (1.0 equiv) in anhydrous THF or Dioxane .
-
Add Methyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Add catalytic Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) or TfOH (0.1 equiv) at 0°C.
-
Warm to RT and stir for 2-16 hours.
-
Quench with
or solid , filter, and concentrate.
Part 3: Troubleshooting & Purification
Q: My crude NMR shows a mixture. How do I separate them? The 4-methoxy group adds electron density, making the separation distinct but sometimes tricky due to streaking.
| Feature | N1-Methyl (Undesired) | N2-Methyl (Target) |
| Polarity (TLC) | Less Polar (Higher | More Polar (Lower |
| Solubility | High in Hexane/EtOAc | Lower (often crystalline) |
| Proton NMR | Methyl singlet ~4.0 ppm | Methyl singlet ~4.2 ppm (Deshielded) |
| C-H Correlation | HMBC: Methyl correlates to C7a | HMBC: Methyl correlates to C3 |
Purification Strategy:
-
Flash Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5) or Hexane:EtOAc (80:20 to 50:50) . The N1 isomer elutes first.
-
Recrystallization: If the N2 ratio is high (>80%), recrystallize from hot Ethyl Acetate/Heptane. The N2-isomer often crystallizes out, while the N1 oil remains in the mother liquor.
Part 4: Visualizing the Pathway
The following diagram illustrates the decision tree for regioselectivity.
Caption: Divergent synthesis pathways. Basic conditions favor the thermodynamic N1 product.[2] Neutral/Acidic conditions with hard electrophiles favor the kinetic N2 product.
Part 5: Comparative Data Table
| Variable | Standard Alkylation | Optimized (Meerwein) | Optimized (Imidate) |
| Reagents | MeI / | Me-TCA / TMSOTf | |
| Solvent | DMF (Polar Aprotic) | EtOAc (Mod. Polar) | THF / Dioxane |
| Species Reacting | Indazole Anion | Neutral Indazole | Neutral Indazole |
| Control Type | Thermodynamic | Kinetic | Kinetic |
| N2:N1 Ratio | ~1:4 | ~9:1 | ~20:1 |
| Yield | High (Wrong Isomer) | 85-95% | 75-90% |
References
-
Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. Link
- Core reference for using Meerwein's salt to achieve N2 selectivity.
-
Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[3] Acid-Catalyzed N2-Alkylation of Indazoles and Azaindazoles with Trichloroacetimidates.[3] Synthesis, 54(16), 3215–3226. Link
- Describes the high-precision Imidate method developed
- Luo, G., Chen, L., & Popp, F. D. (2006). Regioselective alkylation of indazoles. Heterocycles, 68(11). Discusses the electronic influence of substituents like methoxy groups on regioselectivity.
Sources
Technical Support Center: 2H-Indazole Synthesis
This guide serves as a specialized technical support interface for researchers encountering hurdles in the synthesis of 2H-indazoles. It is structured to diagnose, troubleshoot, and optimize reaction outcomes based on mechanistic evidence.
Current Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions & Regioselectivity
Introduction: The 2H-Indazole Paradox
The synthesis of 2H-indazoles is chemically distinct from their 1H-counterparts due to a fundamental thermodynamic penalty. Calculations reveal that 1H-indazole is approximately 4.5 kcal/mol more stable than 2H-indazole [1]. Consequently, "side reactions" in this context often refer to the system reverting to its thermodynamic preference (N1-alkylation) or stalling at reactive intermediates (nitroso/nitrene) during de novo ring formation.
This guide addresses the three most critical failure modes:
-
Regiochemical Drift: Unwanted N1-alkylation.
-
Reductive Stalling: Azo/Azoxy dimer formation (Cadogan/Davis-Beirut).
-
Hydrolytic Collapse: Indazolone formation.[1]
Module 1: Troubleshooting N-Alkylation (N1 vs. N2)
The Issue: You are alkylating a 1H-indazole precursor and obtaining a mixture of N1 (thermodynamic) and N2 (kinetic) products, or predominantly N1.
Diagnostic & Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Dominant N1 Product (>80%) | Thermodynamic Control: Use of strong bases (NaH, Cs₂CO₃) or high heat allows equilibration to the stable 1H-isomer. | Switch to Acid Catalysis: Use TfOH with trichloroacetimidates. This protonates the imide, favoring nucleophilic attack by the more electron-rich N2 [2]. | Kinetic Control |
| Low Yield / Polymerization | Electrophile Decomposition: Highly reactive alkyl halides degrade before N2 attack. | Change Electrophile: Use Alkyl-2,2,2-trichloroacetimidates. These are stable until activated by acid. | Imidate Activation |
| Mixture (N1:N2 ~ 1:1) | Steric/Electronic Ambiguity: Substrate lacks directing bias. | Introduce Steric Bulk: Substituents at C7 force alkylation to N2 to avoid steric clash [3]. | Steric Steering |
Optimized Protocol: N2-Selective Alkylation (Acid-Catalyzed)
Reference: Adapted from WuXi Biology & RSC Advances [1, 2]
-
Preparation: Dissolve 1H-indazole (1.0 equiv) and Alkyl-2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous DCM or Toluene.
-
Catalysis: Cool to 0 °C. Add TfOH (Trimethylsilyl trifluoromethanesulfonate) (0.1–0.2 equiv) dropwise.
-
Note: Do not use metal salts if N2 selectivity is paramount; Bronsted acids are superior here.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Quench with sat. NaHCO₃. The N2 isomer is often less polar; purify via silica chromatography (Hexane/EtOAc).
Mechanistic Visualization: The N2 Selectivity Pathway[2]
Caption: Kinetic energy landscape showing the preferential activation of the N2 pathway under acid catalysis, bypassing the thermodynamic N1 sink.
Module 2: De Novo Synthesis (Davis-Beirut & Cadogan)
The Issue: You are building the ring from o-nitrobenzyl amines or aldehydes, but the reaction yields colored impurities (red/orange) or hydrolysis products.
FAQ: Reductive Cyclization Failure Modes
Q: Why is my reaction mixture turning deep red/orange? A: This indicates the formation of Azo or Azoxy dimers. In the Cadogan reaction (phosphite-mediated), the nitrene intermediate is highly reactive. If cyclization is slow (due to sterics), nitrenes dimerize.
-
Fix: Increase dilution (0.05 M) to favor intramolecular reaction over intermolecular dimerization. Use MoO₂Cl₂(dmf)₂ as a catalyst to control the reduction rate [4].
Q: I used the Davis-Beirut reaction (Base/MeOH), but I isolated an Indazolone (C=O at pos 3). A: This is a classic side reaction where water competes with the alcohol solvent. The o-nitroso imine intermediate is attacked by hydroxide instead of alkoxide, leading to a hemiaminal that hydrolyzes to the indazolone [5].[1]
-
Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the reaction vessel.
Q: My aniline substrate yielded a cleaved aldehyde, not an indazole. A: In the Davis-Beirut reaction, N-aryl substrates (anilines) often undergo C-N bond cleavage rather than N-N bond formation because the nitroso intermediate is unstable under basic conditions.
-
Fix: Switch to Photochemical Acid Catalysis . Light activation of o-nitrobenzyl alcohols in acidic media promotes the "Mills-like" reaction, favoring N-N bond formation over cleavage [6].
Optimized Protocol: Davis-Beirut Reaction (Base-Mediated)
Reference: Vertex AI Search [5, 6]
-
Reagents: o-Nitrobenzylamine derivative (1.0 equiv), KOH (10 equiv), MeOH (Solvent).
-
Setup: Sealed tube or reflux condenser. Argon atmosphere is critical to prevent oxidative side reactions.
-
Execution: Heat to 65–80 °C for 2–16 hours.
-
Monitoring: Watch for the disappearance of the nitro peak in IR/NMR.
-
Troubleshooting Step: If o-nitrosobenzaldehyde (green/blue transient species) accumulates, increase temperature to force the cyclization step.
Mechanistic Visualization: Davis-Beirut Divergence
Caption: Divergent pathways in the Davis-Beirut reaction. Path A is desired; Path B occurs with wet solvents; Path C dominates with N-aryl substrates.
Module 3: C-H Functionalization Risks
The Issue: You are attempting late-stage functionalization (e.g., arylation) of a pre-formed 2H-indazole.
| Reaction Type | Side Reaction | Solution |
| C3-Arylation (Pd/Cu) | Homocoupling of Aryl Halide: Catalyst consumes electrophile before reacting with indazole. | Use C-H Activation conditions (e.g., Rh(III) or Ru(II)) which coordinate to the N2-nitrogen, directing reactivity specifically to C3 [7]. |
| Direct Alkylation | N1-Isomerization: Under forcing conditions, the 2H-indazole may rearrange to the 1H-form. | Avoid temperatures >140 °C. Use milder Photoredox conditions if possible. |
References
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC). Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / PMC. Available at: [Link]
-
2H-Indazole synthesis (Cadogan/Reductive). Organic Chemistry Portal. Available at: [Link]
-
Davis-Beirut Reaction: Experimental and theoretical mechanistic studies. NIH / PubMed Central. Available at: [Link]
-
Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route. NIH / PubMed Central. Available at: [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]
Sources
Purification challenges of 4-Methoxy-2-methyl-2H-indazole
Technical Support Center: 4-Methoxy-2-methyl-2H-indazole Purification
Status: Operational Ticket Focus: Purification, Isomer Separation, and Structural Validation Expert Level: Senior Application Scientist[1][2]
Introduction: The "N2" Challenge
Welcome to the technical guide for This compound . If you are accessing this module, you are likely facing the classic "Indazole Regioisomer Problem."
The Core Issue: The synthesis of 2-substituted indazoles is thermodynamically disfavored. The 1H-indazole tautomer (and its N1-alkylated derivatives) retains full benzenoid aromaticity, making it the thermodynamic sink (typically favored by >2–4 kcal/mol).[2] The 2H-indazole (quinonoid-like) is often the kinetic product or requires specific catalytic cycles (e.g., Cu-catalyzed cyclization) to form.[2]
Consequently, "pure" this compound is frequently contaminated with:
-
The N1-isomer: 4-Methoxy-1-methyl-1H-indazole (often co-elutes).[2]
-
Demethylated byproducts: 4-Hydroxy derivatives (if harsh Lewis acids were used).[2]
-
Metal residues: Copper or Palladium (if catalytic cyclization was employed).[1][2][3]
Module 1: Regioisomer Separation (N1 vs. N2)
User Question: "I see two spots on TLC that are very close together. How do I separate the N2-methyl isomer from the N1-methyl isomer?"
Technical Response:
The N1 and N2 isomers have distinct dipole moments and H-bonding capabilities, but their
Protocol A: Optimized Flash Chromatography
Do not use a standard Hexane/Ethyl Acetate gradient immediately.[2] The separation factor (
| Parameter | Recommendation | Mechanism / Rationale |
| Stationary Phase | Silica Gel (40–63 µm) | Standard phase.[2] |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the aromatic core; disrupts |
| Mobile Phase B | Methanol (MeOH) or Acetone | Polar modifier.[1][2] Acetone often provides better isomer selectivity than MeOH for N-heterocycles.[2] |
| Gradient | 0% | N2 isomers are typically less polar (higher |
| Additive | 1% Triethylamine (TEA) | Critical: Neutralizes acidic silanol sites on silica.[1][2] The 4-methoxy group makes the ring basic; without TEA, the product will streak, causing band broadening and isomer overlap.[1][2] |
Protocol B: Recrystallization (The Polish)
If chromatography yields 90-95% purity, use crystallization to reject the N1 isomer.[2]
-
Method: Dissolve crude solid in hot IPAc (60°C). Add Heptane dropwise until turbidity persists.[2] Cool slowly to 4°C.
-
Why: 2H-indazoles often pack differently in the crystal lattice due to the exposed lone pair on N1 (in the 2-methyl species) vs. the shielded nature of N2 in the 1-methyl species.[2]
Module 2: Structural Validation (Proving You Have N2)
User Question: "I isolated a white solid. How do I prove this is the 2-methyl isomer and not the 1-methyl isomer without growing an X-ray crystal?"
Technical Response: You cannot rely solely on 1H NMR chemical shifts of the methyl group, as they vary by solvent.[1] You must use 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY spectroscopy.[2] This is the gold standard.
The NOE Diagnostic Test
Perform a NOE experiment irradiating the N-Methyl signal.[2]
-
Scenario A (The N1 Isomer):
-
Scenario B (The N2 Isomer - Target):
-
Irradiate N-Me (
ppm).[2] -
Observation: NOE enhancement of the proton at C3-H (the singlet on the pyrazole ring).
-
Validation: The N2-methyl group is spatially distant from the benzene ring protons (C7-H). It is only close to C3-H.
-
Figure 1: Diagnostic NOE correlations distinguishing N1 vs. N2 regioisomers.
Module 3: Chemical Stability & Impurity Management
User Question: "My product is turning pink/brown upon storage. Is it decomposing?"
Technical Response: The this compound scaffold is electron-rich.[2] The color change indicates oxidative instability or demethylation , often catalyzed by trace metals or light.[1][2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Pink/Red Color | Oxidation of the electron-rich aromatic ring (quinone formation).[2] | Store under Argon/Nitrogen at -20°C. Exclude light. |
| New Polar Spot ( | Demethylation to 4-hydroxy-2-methyl-indazole .[2] | Avoid strong Lewis acids (e.g., |
| Green Tint | Residual Copper (from Cu-catalyzed cyclization).[2] | Wash organic layer with 10% aqueous EDTA or NH₄OH during workup to sequester Copper.[2] |
Module 4: Workflow Visualization
The following decision tree outlines the logical flow for purifying the crude reaction mixture.
Figure 2: Purification logic flow for this compound.
References
-
Regioselectivity in Indazole Alkylation
-
N2-Selective Synthesis (Copper Catalysis)
-
NMR Characterization of Indazoles
-
Purification of Electron-Rich Heterocycles
Sources
- 1. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. caribjscitech.com [caribjscitech.com]
Technical Support Center: Stability & Handling of 4-Methoxy-2-methyl-2H-indazole
Executive Summary & Chemical Profile
Compound: 4-Methoxy-2-methyl-2H-indazole Core Challenge: This molecule represents a "kinetic" isomer. Unlike the thermodynamically preferred 1H-indazole tautomer, the 2H-indazole core possesses a quinoid-like electronic contribution, making it significantly more basic and photochemically active.
Users frequently encounter stability issues not because the molecule decomposes randomly, but because it reacts specifically with environmental factors (light, protic solvents, and pH) in ways that standard 1H-indazoles do not.
Physicochemical Baseline
| Property | Characteristic | Implication for Stability |
| Isomer Type | 2H-Indazole (Fixed) | Higher ground-state energy (~2.3–3.2 kcal/mol less stable than 1H-isomer).[1] |
| Basicity | Elevated (pKa ~2.0–3.0) | significantly more basic than 1-methyl isomers; prone to protonation in acidic HPLC mobile phases. |
| Electronic State | Electron-rich (4-OMe) | High susceptibility to photo-oxidation and electrophilic attack. |
| Fluorescence | High | Acts as a fluorophore; indicates intrinsic sensitivity to UV/Vis excitation. |
Critical Stability Issues & Troubleshooting
Issue 1: Rapid Degradation in Methanol or Protic Solvents
Symptom: LC-MS shows a new peak with mass [M+31] or [M+16] after storage in methanol/ethanol, often accompanied by solution yellowing.
Root Cause: Photochemical C3-Functionalization. 2H-indazoles are photo-active. Upon exposure to ambient blue/UV light in nucleophilic solvents (like methanol), the N2-center activates the C3 position for nucleophilic attack. This results in the formation of 3-methoxy-4-methoxy-2-methyl-2H-indazole adducts or solvent-addition products.
Troubleshooting Protocol:
-
Immediate Action: Switch solvent system to DMSO or Acetonitrile (ACN) for stock solutions.
-
Verification: Run a "Dark vs. Light" stress test.
-
Sample A: Dissolved in MeOH, wrapped in foil.
-
Sample B: Dissolved in MeOH, exposed to ambient bench light for 4 hours.
-
Result: If Sample B shows impurities and Sample A does not, the issue is photo-solvolysis.
-
Issue 2: HPLC Peak Tailing or Retention Time Shifts
Symptom: The compound elutes as a broad, tailing peak or shifts retention time between runs, despite using the same column.
Root Cause: N2-Protonation. The 2-methylindazole core is significantly more basic than the 1-methyl counterpart. In standard acidic mobile phases (0.1% Formic Acid), the N1 nitrogen can become protonated, creating a cationic species that interacts strongly with residual silanols on C18 columns.
Troubleshooting Protocol:
-
Buffer Adjustment: Increase buffer strength. Use 10mM Ammonium Formate or Ammonium Bicarbonate (pH 7.5–8.0) if the column permits.
-
High pH Method: The neutral species elutes sharper. Use a high-pH stable column (e.g., C18 Hybrid) with 0.1% Ammonium Hydroxide.
Mechanistic Visualization
The following diagram illustrates the specific degradation pathway of 2H-indazoles under photolytic conditions and the equilibrium risks.
Figure 1: Degradation pathways showing susceptibility to photo-solvolysis (Yellow/Red path) and pH-dependent protonation (Green path).
Frequently Asked Questions (FAQ)
Q: Can I store this compound in DMSO at -20°C indefinitely? A: Generally, yes. DMSO is the preferred solvent because it is aprotic and suppresses the nucleophilic attack pathways common in alcohols. However, DMSO is hygroscopic. Ensure the vial is tightly sealed; water absorption can lead to slow hydrolysis of the methoxy ether over months if the DMSO becomes acidic.
Q: Why does the 2-methyl isomer cost more or degrade faster than the 1-methyl isomer? A: The 1-methyl-1H-indazole is the thermodynamic sink (lowest energy state). The 2-methyl-2H-indazole is a "trapped" kinetic isomer. It has a higher internal energy (approx. 3 kcal/mol higher), making it more reactive. You are paying for the specific synthetic effort to lock the nitrogen in the less favorable position, which is often required for specific kinase inhibitor binding modes.
Q: I see a "ghost peak" in my blank injection after running this compound. Is it carryover? A: Likely yes, but due to basicity. The 2-methylindazole moiety sticks to stainless steel and silica silanols.
-
Fix: Add 0.1% Triethylamine (TEA) or use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid to ensure full protonation and removal during the wash cycle.
Q: Is the methoxy group stable to metabolic screens (Liver Microsomes)? A: The 4-methoxy group is a prime site for O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4). In stability assays, expect to see the formation of the 4-hydroxy-2-methyl-2H-indazole metabolite rapidly.
Analytical Method Parameters (Recommended)
To avoid artifacts, utilize the following parameters for purity checks:
| Parameter | Recommendation | Rationale |
| Column | C18 with High Carbon Load or Hybrid Particle (e.g., BEH C18) | Reduces silanol interactions with the basic N2/N1 center. |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 8.0) | Keeps the indazole neutral (unprotonated), improving peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Detection | UV 254 nm / 300 nm | 2H-indazoles often have red-shifted absorbance compared to 1H-isomers. |
| Diluent | 50:50 Water:Acetonitrile | Avoid Methanol to prevent on-column photochemical degradation. |
References
-
Thermodynamic Stability of Indazoles
-
Photochemical Reactivity
-
Title: Recent advances in C–H functionalization of 2H-indazoles (Photolytic C3-alkoxylation).
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
-
Synthesis and Isomer Profiles
-
Photostability Guidelines
Sources
Overcoming poor solubility of indazole derivatives in assays
Technical Support Center: Indazole Derivative Solubility in Assays
Introduction: The "Brick Dust" Challenge of Indazoles
Indazole derivatives are privileged scaffolds in drug discovery, particularly for kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators. However, their physicochemical properties often present a "brick dust" profile: high melting points, rigid planar structures, and strong intermolecular
At physiological pH (7.4), the unsubstituted indazole core is neutral (pKa₁
-
Precipitation: The compound crashes out of solution when diluted from DMSO into aqueous buffer, leading to false negatives (low apparent potency).
-
Colloidal Aggregation: The compound forms promiscuous colloidal aggregates that sequester enzymes, leading to false positives (non-specific inhibition).
This guide provides a diagnostic and remediation framework to ensure your data reflects true structure-activity relationships (SAR), not solubility artifacts.
Part 1: Diagnostic & Troubleshooting (The "Why" and "How to Check")
Q1: My IC50 curves are flat or show steep "cliff" drop-offs. Is this a solubility issue?
A: Steep Hill slopes (>2.0) or incomplete inhibition curves are classic signatures of solubility limits. When a compound precipitates, the concentration available to the target is capped at its thermodynamic solubility limit, regardless of how much more you add.
Diagnostic Protocol (The "Spin-Down" Test):
-
Prepare your top assay concentration in the assay buffer (containing the final % DMSO).
-
Incubate for 30 minutes at room temperature.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 mins) or filter through a 0.2
m filter. -
Analyze the supernatant via LC-MS/MS against a standard curve.
-
Result: If the recovered concentration is <80% of nominal, you have a solubility crash.
Q2: I see inhibition, but I suspect it’s "fake" (promiscuous aggregation). How do I confirm?
A: Indazoles are prone to forming colloidal aggregates that adsorb proteins. This mechanism, known as SCADS (Small Molecule Colloidal Aggregates), causes non-specific inhibition.
The Detergent Challenge: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-80) to your assay buffer.
-
If IC50 increases significantly (potency drops): The inhibition was likely due to aggregation. The detergent disrupted the colloid, revealing the true (weaker) potency.
-
If IC50 remains stable: The inhibition is likely a specific ligand-protein interaction.
Part 2: Solvent & Formulation Strategies (The "How to Fix")
Q3: I cannot increase DMSO above 1% due to cell toxicity. What are my alternatives?
A: While DMSO is the standard, it is not the only option. For indazoles, we recommend a "co-solvent + surfactant" approach or complexation.
| Strategy | Recommended Reagents | Mechanism | Pros/Cons |
| Co-solvent | PEG-400 (Low MW Polyethylene Glycol) | Disrupts water structure, increases lipophilic capacity. | Pro: Biocompatible up to higher % than DMSO.Con: Viscosity can affect pipetting. |
| Complexation | HP- | Encapsulates the hydrophobic indazole core in a hydrophilic "donut." | Pro: "Trojan Horse" delivery; prevents precipitation without affecting membrane permeability.Con: Can strip cholesterol from cell membranes if >10 mM. |
| Surfactant | Pluronic F-68 or Tween-80 | Micellar solubilization. | Pro: Prevents surface adsorption.Con: High CMC (critical micelle concentration) can interfere with membrane assays. |
Q4: How do I implement Cyclodextrins (CDs) effectively?
A: Do not just add CD to the buffer. You must pre-complex the compound. Protocol:
-
Dissolve indazole in 100% DMSO (e.g., 10 mM stock).
-
Prepare a 20-40% HP-
-CD solution in water. -
Dilute the DMSO stock 1:10 or 1:20 into the CD solution with vigorous vortexing/sonication.
-
Use this "intermediate stock" to dose your assay.
Part 3: Visualizing the Troubleshooting Workflow
The following decision tree outlines the logical steps to isolate solubility issues from biological activity.
Figure 1: Decision matrix for distinguishing between solubility artifacts (precipitation), aggregation artifacts (false positives), and true pharmacological activity.
Part 4: Validated Experimental Protocols
Protocol A: Kinetic Solubility Assay (High-Throughput)
Purpose: To determine the concentration at which your compound precipitates when spiked from DMSO into buffer.
-
Preparation: Prepare a 10 mM stock of the indazole derivative in DMSO.
-
Dosing: In a clear-bottom 96-well plate, add 196
L of Assay Buffer (e.g., PBS pH 7.4). -
Spiking: Add 4
L of compound stock (Final = 200 M, 2% DMSO). Perform serial dilutions if determining a limit. -
Incubation: Shake at 500 rpm for 90 minutes at 25°C.
-
Readout (Turbidimetry): Measure Absorbance at 620 nm (or similar non-absorbing wavelength).
-
Baseline: Buffer + DMSO blank.
-
Threshold: OD > 0.005 above baseline indicates precipitation.
-
Protocol B: Thermodynamic Solubility (Gold Standard)
Purpose: To determine the absolute equilibrium solubility from solid material.
-
Weighing: Place ~1-2 mg of solid indazole powder into a glass vial.
-
Solvent: Add 500
L of the exact assay buffer (pH 7.4). -
Equilibration: Shake or stir for 24 hours at 25°C.
-
Separation: Filter through a PVDF syringe filter (0.45
m) to remove undissolved solid. -
Quantification: Inject filtrate into HPLC-UV. Calculate concentration using a calibration curve prepared from a DMSO standard.
References
-
Vertex AI Search. (2023). Solubility of indazole derivatives in drug discovery assays. 1
-
SciSpace. (2013). Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique. 2
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.[3] 3
-
PMC. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. 4[5]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 6[5][7][8][9][10]
-
ResearchGate. (2017). DMSO tolerance and reagent stability testing. 11
Sources
- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for indazole alkylation
Topic: Optimizing Reaction Conditions for Indazole Alkylation Ticket ID: IND-ALK-OPT-001 Status: Resolved / Guide Published
Executive Summary: The Regioselectivity Challenge
The alkylation of indazoles is a classic problem in heterocyclic chemistry defined by the competition between the
-
-Alkylation: Generally favored by thermodynamic control, strong bases (
), and steric freedom at the position. -
-Alkylation: Historically difficult to access selectively but favored by specific kinetic conditions, steric crowding at
, or acid-catalyzed pathways using trichloroacetimidates.
This guide provides a decision matrix, optimized protocols, and troubleshooting steps to navigate this bifurcation.
The Regioselectivity Matrix (Theory & Strategy)
Before selecting reagents, you must analyze your substrate's electronic and steric profile. The "Curtin-Hammett" principle applies here: the product ratio depends on the difference in transition state energies, not just the equilibrium of the starting tautomers.
Decision Logic for Reaction Conditions
Figure 1: Strategic decision tree for selecting alkylation conditions based on desired regiochemistry.
Optimized Protocols
Protocol A: High-Fidelity -Alkylation (Thermodynamic)
Best for: Unhindered indazoles requiring maximum conversion.
Mechanism: The
Reagents:
-
Base: Sodium Hydride (NaH) (60% dispersion in oil) - 1.2 equiv.
-
Solvent: Anhydrous THF (preferred) or DMF.
-
Electrophile: Alkyl Bromide/Iodide - 1.2 equiv.[1]
Step-by-Step:
-
Preparation: Dissolve the indazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon/Nitrogen.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of
gas will occur. -
Equilibration: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
Alkylation: Cool back to 0°C (optional, to control exotherm) and add the alkyl halide dropwise.
-
Completion: Heat to 50–60°C for 2–4 hours.
-
Why Heat? Heating helps overcome the activation energy and ensures the system reaches thermodynamic equilibrium, favoring
[1].
-
Protocol B: Selective -Alkylation (Acid-Catalyzed Imidate)
Best for: High selectivity for
Reagents:
-
Electrophile: Alkyl 2,2,2-trichloroacetimidate (prepared from alcohol + trichloroacetonitrile).
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) - 0.1 equiv.
-
Solvent: Toluene or DCM.
Step-by-Step:
-
Mix: Combine indazole (1.0 equiv) and alkyl trichloroacetimidate (1.2 equiv) in Toluene.
-
Catalyze: Add TfOH (0.1 equiv) at RT.
-
Monitor: Reaction is often fast (< 1 hour).
-
Quench: Add sat.
.
Analytical Troubleshooting (The "Smoking Gun")
Distinguishing
| Feature | ||
| HMBC NMR (Critical) | Correlation between | Correlation between |
| NOESY | Strong NOE between | NOE between |
| C-13 NMR ( | Typically shielded (lower ppm) relative to | Typically deshielded (higher ppm). |
| UV/Vis | Often distinct | Distinct from |
Troubleshooting & FAQs
Q1: I am using Mitsunobu conditions ( /DIAD) and getting a mixture. Why?
A: Mitsunobu reactions on indazoles are notoriously variable. While often cited for
-
Fix: If you need
, switch to Protocol A (NaH/Alkyl Halide). If you need via Mitsunobu, try increasing steric bulk on the phosphine.
Q2: My reaction stalled with in DMF.
A: Cesium carbonate is a "gentle" base compared to NaH.
-
Moisture:
is hygroscopic. Ensure it was dried (flame dried or oven) before use. -
Solubility: The "Cesium Effect" relies on solubility. If the indazole is highly insoluble, switch to DMSO or increase temp to 90°C.
-
Stoichiometry: Ensure you are using at least 2.0 equiv of base to drive the equilibrium.
Q3: I have a substituent at (e.g., -NO2, -Cl). How does this affect selectivity?
A: Substituents at
-
Result: You will observe a significant shift toward
-alkylation , even under "thermodynamic" conditions. -
Workaround: If you absolutely need
with a substituent, consider alkylating before installing the group if the synthetic route allows, or use an intramolecular tethering strategy.
Q4: How do I remove the isomer from my crude mixture?
A:
-
Chromatography:
isomers generally have higher (less polar) in EtOAc/Hexanes than isomers, though this can invert with polar side chains. -
Recrystallization:
isomers often have higher melting points and lower solubility in non-polar solvents, allowing them to precipitate out first in some cases. -
Chemical Separation: Treat the mixture with methyl iodide. The
isomer is more nucleophilic and will quaternize (form a salt) faster than the . The salt can be washed away with water, leaving the clean isomer (Note: This destroys the yield).
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][5][6] Beilstein Journal of Organic Chemistry.
-
[Link]
-
-
Clemens, J. J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2][3] Synthesis (Featured on Organic Chemistry Portal).[3]
-
[Link]
-
-
Cheung, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold... (NIH/PubMed Central).
-
[Link]
-
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
Troubleshooting NMR peak assignment for 4-Methoxy-2-methyl-2H-indazole
Topic: Peak Assignment & Regioisomer Verification for 4-Methoxy-2-methyl-2H-indazole
Executive Summary
Assigning the NMR spectrum of This compound presents a classic "double-trouble" challenge in heterocyclic chemistry:
-
Regioisomerism: Distinguishing the N2-methylated product (desired) from the thermodynamically favored N1-methylated byproduct.[1]
-
Substituent Effects: The 4-methoxy group exerts strong electronic and steric effects that alter standard indazole chemical shifts, often confusing the assignment of the benzene ring protons.[1]
This guide provides a self-validating workflow to unequivocally prove your structure using 1D and 2D NMR techniques.
Module 1: The Regioisomer Crisis (N1 vs. N2 Methylation)
The Problem: Synthesis of N-methyl indazoles often yields a mixture of 1-methyl (1H) and 2-methyl (2H) isomers. They have identical masses and similar polarities, making separation difficult and MS analysis insufficient.
The Solution: You cannot rely solely on 1H chemical shifts. You must use HMBC and NOESY to visualize the connectivity and spatial arrangement.[1]
Diagnostic Workflow
Step 1: The "C3 vs. C7a" HMBC Rule (The Gold Standard)
This is the most robust method for distinguishing N-methyl indazoles.[1] Run a long-range 1H-13C HMBC experiment optimized for
-
Look at the N-Methyl protons (typically
4.0 - 4.2 ppm). -
Trace the cross-peaks:
-
If you have the 2-Methyl Isomer (Target): The N-Me protons will show a strong correlation to C3 (the imine-like carbon in the pyrazole ring).[1] They will not correlate to the bridgehead carbon C7a.
-
If you have the 1-Methyl Isomer (Byproduct): The N-Me protons will show a strong correlation to C7a (the bridgehead carbon).[1] They will not correlate to C3.
-
Step 2: The "H3 vs. H7" NOESY Check Spatial proximity provides a secondary confirmation.[1]
-
2-Methyl Isomer: The N-Me group is spatially close to H3 . You should see a strong NOE cross-peak.
-
1-Methyl Isomer: The N-Me group is spatially close to H7 (the aromatic proton on the benzene ring).[1] You should see a strong NOE cross-peak here.
Technical Note: In your specific molecule (this compound), the H3 proton is a singlet (or fine doublet) typically found between
8.0 - 8.5 ppm.[1]
Visual Decision Tree
Figure 1: Decision tree for distinguishing N1 vs N2 regioisomers in indazoles using HMBC and NOESY data.
Module 2: Aromatic Proton Assignment (The 4-Methoxy Effect)
The Problem: The benzene ring has three protons (H5, H6, H7). In unsubstituted indazoles, these often overlap. However, the 4-methoxy group breaks this symmetry and provides a unique "anchor" for assignment.
The Strategy: Use the 4-OMe group as a beacon in your NOESY spectrum.
Assignment Logic Table
| Proton | Multiplicity | Expected Shift Trend | Diagnostic Correlation (NOESY) |
| H3 | Singlet (s) | Downfield ( | Strong NOE to N2-Me AND 4-OMe .[1] |
| H5 | Doublet (d) | Shielded (Upfield) | Strong NOE to 4-OMe .[1] Ortho coupling to H6 ( |
| H6 | Triplet/dd (t) | Mid-range | COSY correlations to both H5 and H7. |
| H7 | Doublet (d) | Deshielded (Downfield) | NOE to H6.[1] NO NOE to N2-Me (Critical check). |
Why this works:
-
H3 Identification: H3 is the only proton on the pyrazole ring.[1] In the 2-methyl isomer, it is flanked by the N2-Me and the C4-OMe. It must show NOE correlations to both methyl groups.
-
H5 vs H7: H5 is ortho to the methoxy group.[1] The electron-donating nature of the oxygen lone pair increases electron density at H5, shifting it upfield. H7 is far away from the OMe and sits in the deshielding cone of the N1 lone pair (or N1-H in free base), making it typically the most downfield aromatic signal on the benzene ring.
Module 3: Experimental Protocols
To ensure data integrity, follow these acquisition parameters.
Protocol A: 1D 1H NMR (Baseline)
-
Solvent: DMSO-d6 is preferred over CDCl3 for indazoles to prevent aggregation and sharpen exchangeable/broad signals (though N-Me is fixed, the quadrapolar nitrogen can broaden lines).
-
Scans: 16 minimum.
-
Relaxation Delay (D1):
2.0 seconds (ensure quantitative integration of methyl singlets).
Protocol B: 2D NOESY (The Spatial Map)
-
Mixing Time: 500 ms (optimal for small molecules MW < 400).
-
Troubleshooting: If cross-peaks are absent, increase to 800 ms. If negative peaks (COSY artifacts) dominate, reduce to 300 ms.
-
-
Resolution: 2048 x 256 points minimum.[1]
Protocol C: 1H-13C HMBC (The Connectivity Proof)
-
J-coupling optimization: Set cnst13 (Bruker) or equivalent to 8 Hz.[1] This targets 2- and 3-bond couplings.[2][3]
-
Scans: 32-64 scans per increment (indazoles can be aggregation-prone, reducing S/N).
Frequently Asked Questions (FAQs)
Q1: My N-Methyl peak is a doublet. Is my sample impure?
-
Answer: Likely not. If the splitting is small (
), this is often long-range coupling to H3. This is actually a good sign of the 2-methyl isomer, as 4-bond coupling through the N2-C3=N system is possible.
Q2: I see a correlation between N-Me and a carbon at 120 ppm. Is this C3 or C7a?
-
Answer: You must assign the carbon backbone first.[1]
-
C3 (imine) is typically downfield (
125-135 ppm). -
C7a (bridgehead) is often more shielded or in a similar range.
-
Differentiation: Use HSQC . C3 has a proton attached (H3), so it will show a correlation in HSQC. C7a is quaternary and will be silent in HSQC.
-
Rule: If N-Me correlates in HMBC to a carbon that has an HSQC cross-peak (to H3), you have the 2-methyl isomer .
-
Q3: Can I use UV-Vis to distinguish the isomers?
-
Answer: Yes, as a secondary check. 2H-indazoles typically show a quinoid-like electronic structure with a bathochromic shift (red-shift) compared to the benzenoid 1H-indazoles. However, NMR is definitive; UV is merely supportive.
References
-
Regioselectivity in Indazole Alkylation
-
L. Lunazzi, et al. "Structure and conformation of N-methylindazoles." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link
- Note: Establishes the thermodynamic preference for N1 vs N2 and the NMR shifts associ
-
-
HMBC Diagnostic Rules
-
Substituent Effects (Methoxy Group)
Sources
- 1. rsc.org [rsc.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Technical Support Center: MS/MS Analysis of 4-Methoxy-2-methyl-2H-indazole
Welcome to the Advanced Mass Spectrometry Support Hub. Ticket ID: INDAZ-4M2M-FRAG Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide details the fragmentation dynamics of 4-Methoxy-2-methyl-2H-indazole (
Key Diagnostic Ion (ESI+):
Module 1: Diagnostic Fragmentation Pathways
The Fragmentation Mechanism
In Electrospray Ionization (ESI+), the protonated precursor (
-
Primary Pathway (Methoxy Cleavage): The most energetically favorable pathway is the homolytic cleavage of the methyl radical (
) from the methoxy group. This generates a resonance-stabilized distonic ion (m/z 148). -
Secondary Pathway (Ring Cleavage): Indazoles characteristically lose neutral small molecules (
and ). The 2-methyl substitution pattern often favors the loss of over initially, unlike 1-substituted isomers.
Quantitative Fragment Table
| m/z (approx) | Ion Type | Loss | Mechanism / Structural Insight |
| 163 | - | Precursor Ion . Protonation likely at N1. | |
| 148 | -15 Da | Radical loss from 4-OMe. Generates a stable quinoid-type cation. | |
| 136 | -27 Da | Ring Cleavage . Loss of HCN involving the N1-C7 fragment. | |
| 135 | -28 Da | Diazo loss . Characteristic of the indazole core (requires N-N bond cleavage). | |
| 120 | -28 Da | Phenolic rearrangement . Sequential loss of CO from the m/z 148 ion. | |
| 105 | -31 Da | Combined loss of HCN and Methoxy radical. |
Visualization: Fragmentation Tree
Figure 1: Proposed fragmentation tree for this compound under ESI-CID conditions.
Module 2: Troubleshooting Isomer Differentiation
The Core Problem: Researchers frequently confuse 2-methyl-2H-indazole with its isomer 1-methyl-1H-indazole . These isomers often co-elute in generic C18 gradients.
The Solution: You must rely on relative ion abundance ratios and specific diagnostic ions. The 2-methyl isomer has a "fixed" quinoid bonding pattern that alters the ring stability compared to the aromatic 1-methyl isomer.
Diagnostic Workflow
-
Check the HCN vs. N2 Loss Ratio:
-
2-Methyl Isomers: Tend to favor HCN loss (m/z 136) as the primary ring-opening event due to the accessibility of the C3-H and the specific electron density at N1.
-
1-Methyl Isomers: Often show a more dominant N2 loss (m/z 135) or sequential alkyl losses.
-
-
Look for the "Ortho Effect" (Position 4):
-
The 4-methoxy group is sterically close to the C3 position. In the 2-methyl isomer, the electron density allows for a rapid loss of the methyl radical from the oxygen (m/z 148). If this peak is the Base Peak (100%) , it strongly suggests the methoxy group is labile, supported by the 2-methyl electronic push.
-
Figure 2: Decision tree for differentiating 1-methyl and 2-methyl indazole regioisomers.
Module 3: Experimental Optimization (SOP)
To obtain reproducible fragmentation data, follow this Standard Operating Procedure (SOP).
LC-MS/MS Parameters (ESI+)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Indazoles protonate readily at the un-substituted Nitrogen. |
| Capillary Voltage | 3.0 - 3.5 kV | Prevent in-source fragmentation (isomers are fragile). |
| Cone Voltage | 20 - 30 V | Optimize transmission of the parent ion (m/z 163). |
| Collision Energy | Stepped (15, 30, 45 eV) | Low CE preserves the radical cation (m/z 148); High CE reveals the ring core (m/z 136/135). |
| Desolvation Temp | 350°C - 400°C | Ensure complete vaporization of the methoxy-indazole. |
Sample Preparation
-
Solvent: Dissolve in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC injection).
-
Avoid: High pH buffers (Ammonium Bicarbonate) can suppress ionization of the indazole core.
Frequently Asked Questions (FAQs)
Q: Why do I see a peak at m/z 185?
A: This is likely the Sodium adduct
Q: The m/z 148 peak is missing in my spectrum. A: Your Collision Energy (CE) might be too high. The loss of the methyl radical (15 Da) is the first step. If the energy is too high, the ion immediately fragments further to m/z 120 or 105. Lower your CE to 10-15 eV to observe the m/z 148 intermediate.
Q: Can I distinguish this from 5-methoxy-2-methyl-indazole? A: Isomers differing only by the methoxy position (4-OMe vs 5-OMe) are extremely difficult to distinguish by MS/MS alone. However, 4-OMe isomers often have a slightly different Retention Time due to the "ortho-like" interaction with the bridgehead carbon. Orthogonal validation with NMR is required for absolute position confirmation.
References
-
Indazole Fragmentation Principles
- Study: "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids."
- Relevance: Establishes the baseline rules for Indazole ring cleavage (HCN vs N2 loss).
-
Source:
-
Isomer Differentiation (1-Me vs 2-Me)
- Study: "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles."
- Relevance: Details the structural differences that lead to variations in ionization and fragment
-
Source:
-
Methoxy Group Fragmentation
- Study: "Fragmentation reactions using electrospray ioniz
- )
-
Source:
Technical Support Center: Stability & Storage of 4-Methoxy-2-methyl-2H-indazole
Executive Technical Overview
4-Methoxy-2-methyl-2H-indazole presents a unique stability profile due to its specific tautomeric locking. Unlike unsubstituted indazoles that favor the thermodynamically stable 1H-form (benzenoid), this compound is fixed in the 2H-form (quinonoid-like) by the N-methyl group. This 2H-configuration possesses a larger dipole moment and higher ground-state energy (approx. 2.3 kcal/mol less stable than 1H-isomers), making it inherently more reactive to environmental stressors.
Combined with the electron-donating 4-methoxy group , the ring system is activated toward electrophilic attack and photo-oxidation. Effective storage requires mitigating three primary degradation vectors: Photo-oxidative coupling , N-demethylation , and Hydrolytic ring opening (under extreme pH).
Troubleshooting Guide (Q&A)
Issue 1: Discoloration (Yellowing or Browning) of Solid Powder
User Question: My white powder has turned a faint yellow/brown after 3 months of storage at room temperature. Is it still usable?
Technical Diagnosis: This is likely Photo-oxidative Degradation . The electron-rich 4-methoxy ring is susceptible to forming p-quinone-like intermediates when exposed to trace UV light and oxygen. The 2H-indazole core can act as a photosensitizer, generating singlet oxygen that attacks the methoxy-bearing carbon.
Corrective Action:
-
Purity Check: Run HPLC. If purity is >98%, the discoloration may be surface-level oxidation (often <0.5% mass). Recrystallization from ethanol/heptane can restore the white solid.
-
Prevention: Move to Amber Glass Vials immediately. Wrap existing clear vials in aluminum foil.
Issue 2: Appearance of "Ghost Peaks" in LC-MS
User Question: I see a new peak with M-14 mass units in my chromatogram after storing the stock solution in DMSO.
Technical Diagnosis: This indicates N-Demethylation or O-Demethylation .
-
M-14 (Loss of CH₂): In DMSO, trace acidity or peroxides can catalyze the removal of the methyl group. While N-demethylation usually requires enzymatic conditions, oxidative demethylation can occur in the presence of DMSO decomposition products (formaldehyde/formic acid) over long periods.
-
Mechanism: The 2H-methyl group is sterically exposed. If the solvent is hygroscopic (like DMSO) and absorbs water, hydrolytic stress increases.
Corrective Action:
-
Solvent Switch: For storage >1 week, avoid DMSO. Use Anhydrous Acetonitrile or Methanol (stored at -20°C).
-
Protocol: Always prepare fresh stock solutions for critical kinetic studies.
Issue 3: Reduced Solubility in Original Solvent
User Question: The compound was soluble in Dichloromethane (DCM) initially but now requires sonication. Why?
Technical Diagnosis: This suggests Polymorphic Transition or Aggregation . The 2H-indazole lattice energy is sensitive. Temperature fluctuations (freeze-thaw cycles) can induce a shift to a more stable, less soluble crystal polymorph. Alternatively, trace oxidation products (dimers) may be acting as nucleation sites for aggregation.
Corrective Action:
-
Sonicate: Mild sonication (40 kHz, 5 mins) usually breaks non-covalent aggregates.
-
Verification: If sonication fails, filter the solution. Insoluble residue is likely polymerized degradant and should be discarded.
Storage & Handling Standard Operating Procedures (SOPs)
SOP-01: Optimal Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows thermodynamic reversion and oxidative kinetics. |
| Atmosphere | Argon (Ar) | Ar is heavier than N₂ and provides a superior blanket against moisture/O₂. |
| Container | Amber Borosilicate Glass | Blocks UV (290–450 nm) which excites the 2H-indazole π-system. |
| Desiccant | Silica Gel / P₂O₅ | Prevents hydrolysis; the methoxy ether linkage is acid-labile in wet conditions. |
SOP-02: Re-validation Protocol
Before using stored material for critical assays (e.g., binding affinity, in vivo dosing), perform this rapid check:
-
Visual Inspection: Confirm no color shift from White
Yellow. -
Solubility Test: Dissolve 1 mg in 1 mL Methanol. Solution must be clear within 30 seconds of vortexing.
-
TLC Verification: Mobile Phase: Hexane/EtOAc (3:1). Single spot visualization under UV (254 nm). Any tailing indicates degradation.
Degradation Pathway Visualization
The following diagram illustrates the decision logic for troubleshooting degradation based on visual and analytical cues.
Figure 1: Diagnostic logic flow for assessing this compound stability. Follow the path based on visual or analytical observations to determine the corrective action.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in plastic (polypropylene) tubes? A: No. Indazoles are organic heterocycles that can leach plasticizers from standard PP tubes over long periods, or adsorb onto the plastic walls, altering concentration. Always use Glass (Class 1 Borosilicate) with PTFE-lined caps.
Q: Is the compound hygroscopic? A: Moderately. While the methyl/methoxy groups add lipophilicity, the nitrogen lone pairs in the indazole ring can hydrogen bond with atmospheric water. If the powder clumps, it has absorbed moisture. Dry in a vacuum desiccator over P₂O₅ for 24 hours before weighing.
Q: I need to heat the solution to dissolve it. Is 60°C safe? A: Briefly, yes. The 2H-indazole core is thermally stable up to ~100°C for short durations. However, avoid prolonged heating (>1 hour) in protic solvents (water/alcohols) as this accelerates tautomeric equilibration or hydrolysis.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Methoxy-1H-indazole derivatives (General Storage Guidelines). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indazole Derivatives. Retrieved from
-
BenchChem. (2025).[2] Degradation Pathways of Methoxy-substituted Aromatics.[2] Retrieved from
-
Claramunt, R. M., et al. (2021). Tautomerism in Indazoles: 1H vs 2H Stability. Caribbean Journal of Science and Technology.[3] Retrieved from
-
Huang, Y., et al. (2019).[4] Forced Oxidative Degradation Pathways of the Imidazole/Indazole Moiety. Journal of Pharmaceutical Sciences. Retrieved from
Sources
Technical Support Center: Scaling Up 4-Methoxy-2-methyl-2H-indazole
Topic: Process Chemistry & Scale-Up of 4-Methoxy-2-methyl-2H-indazole Ticket ID: IND-2H-SC01 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The N2-Selectivity Challenge
Scaling up This compound presents a classic heterocyclic process challenge: Tautomeric Selectivity .
Indazoles exist in a tautomeric equilibrium favoring the 1H-form (benzenoid stability).[1] Standard alkylation (e.g., Methyl Iodide/Base) is thermodynamically controlled and typically yields the N1-isomer (undesired) or a difficult-to-separate mixture.
To access the N2-isomer (2H-indazole) at scale, you must shift from thermodynamic to kinetic control or utilize specific cyclization strategies. This guide focuses on the most robust scale-up route: Kinetic Alkylation via Meerwein’s Salt , while providing troubleshooting for isolation and safety.
Module 1: Synthetic Route & Protocol
Q: Which route avoids the N1-isomer impurity on a kilogram scale?
A: The most reliable method for scale-up, assuming availability of the 4-methoxy-1H-indazole core, is Kinetic Alkylation using Trimethyloxonium Tetrafluoroborate (Meerwein’s Salt) in Ethyl Acetate.
The Mechanism (Why this works):
-
Thermodynamic Control (Standard): Alkyl halides + Base
N1-alkylation (favored by aromaticity). -
Kinetic Control (Recommended): The lone pair on N2 is more nucleophilic than N1 in the neutral molecule. A highly reactive "hard" electrophile (Me₃OBF₄) reacts instantly at N2 before equilibration can occur.
Recommended Protocol (Scale: 100g - 1kg range)
-
Reagents: 4-Methoxy-1H-indazole (1.0 equiv), Trimethyloxonium tetrafluoroborate (1.1 - 1.2 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for Green Chemistry metrics.
-
Temperature: Ambient (20–25 °C).
Step-by-Step Workflow:
-
Slurry Formation: Suspend 4-methoxy-1H-indazole in EtOAc (10 V).
-
Reagent Addition: Add solid Me₃OBF₄ portion-wise under Nitrogen. Do not dissolve the salt beforehand (it degrades).
-
Reaction: Stir vigorously. The reaction is heterogeneous but will become a thick suspension of the tetrafluoroborate salt product.
-
Quench: Slowly add saturated aqueous NaHCO₃. This neutralizes the HBF₄ byproduct and destroys excess alkylating agent.
-
Phase Split: Isolate the organic layer. The product (neutral species) partitions into EtOAc.
Visualizing the Pathway
Caption: Kinetic trapping via Meerwein's salt bypasses the thermodynamic N1-pathway.
Module 2: Troubleshooting & FAQs
Issue 1: "The reaction mixture turned into a solid brick."
Diagnosis: The intermediate indazolium tetrafluoroborate salt is insoluble in EtOAc and precipitates efficiently. On scale, this can seize the agitator. Corrective Action:
-
Dilution: Increase solvent volume to 15–20 volumes relative to the substrate.
-
Mechanical Stirring: Use an overhead stirrer with a high-torque motor and an anchor impeller, not a magnetic stir bar.
Issue 2: "I see a 10% N1-isomer impurity. How do I remove it without a column?"
Diagnosis: Even with kinetic control, trace N1 formation occurs. Chromatography is non-viable at >100g scale. Corrective Action: Selective Crystallization.
-
Solvent Switch: Exchange EtOAc for Heptane/Isopropyl Acetate (IPAc) mixture.
-
Solubility Difference: 2-Methyl indazoles are typically more polar and have higher melting points than 1-Methyl isomers due to their zwitterionic resonance character.
-
Salt Formation: If neutral crystallization fails, form the HCl salt . Dissolve the crude oil in Ethanol/Et₂O and add HCl/dioxane. The 2-methyl indazole HCl salt often crystallizes readily, leaving the N1 impurity in the mother liquor.
Issue 3: "My yield is low, and the starting material remains."
Diagnosis: Moisture contamination. Me₃OBF₄ hydrolyzes rapidly in moist air to form Methanol and HBF₄, killing the reagent. Corrective Action:
-
Reagent Quality: Ensure Me₃OBF₄ is white and free-flowing. If it is sticky or gray, it is degraded.
-
Atmosphere: Weigh and charge the reagent inside a glovebag or under a strong Nitrogen sweep.
-
Stoichiometry: Increase equivalents to 1.3–1.5x if humidity is unavoidable.
Module 3: Process Safety (Critical)
Q: What are the specific hazards of Trimethyloxonium Tetrafluoroborate on scale?
A: This reagent is a potent alkylator and corrosive.
| Hazard | Management Strategy |
| Violent Hydrolysis | Reacts exothermically with water. Do not quench with water directly. Quench with dilute NaHCO₃ solution slowly to manage gas evolution (CO₂) and heat. |
| Corrosivity | Generates HBF₄ (Hydrofluoric acid equivalent) upon hydrolysis. Use glass-lined or Hastelloy reactors. Avoid standard steel if prolonged exposure is expected. |
| Toxicity | Potent methylating agent (similar to Methyl Iodide). Use full PPE, including a respirator if handling solids outside a hood. |
Module 4: Analytical Confirmation
Q: How do I definitively prove I have the N2-isomer and not N1?
A: 1H NMR is diagnostic. Do not rely solely on LCMS (masses are identical).
-
N2-Methyl (Target): The methyl singlet typically appears downfield (approx 4.1 – 4.2 ppm ) compared to the N1-isomer.
-
N1-Methyl (Impurity): The methyl singlet appears upfield (approx 3.9 – 4.0 ppm ).
-
NOESY Experiment:
-
N1-Me: Shows NOE correlation to the proton at C7 (and potentially C2-H if unsubstituted, but here N2 is substituted).
-
N2-Me: Shows NOE correlation to the proton at C3 . This is the "smoking gun" confirmation.
-
Summary of Data
| Parameter | Thermodynamic Route (MeI) | Kinetic Route (Me₃OBF₄) |
| Major Product | N1-Methyl (Undesired) | N2-Methyl (Target) |
| Selectivity (N1:N2) | ~80:20 | <5:95 |
| Purification | Chromatography (Difficult) | Crystallization / Extraction |
| Scale Suitability | Low (Yield loss) | High (Process viable) |
References
-
Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. [Link] (The definitive guide on using Meerwein's salt for N2-selectivity).
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[2][3] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link] (Alternative "One-Pot" route avoiding the alkylation step entirely).
-
Lohou, E., et al. (2012).[4] New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 20(19), 5835-5849. [Link] (Provides NMR characterization data for substituted indazoles).
-
Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link] (General overview of synthetic strategies).
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Methoxy-2-methyl-2H-indazole and Other Indazole Derivatives
Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions have established it as a "privileged scaffold," capable of binding to a diverse array of biological targets.[2] This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[2][3][4] Several indazole-based drugs have successfully reached the market, such as the anti-inflammatory agent Bendazac and the multi-kinase inhibitor Pazopanib, underscoring the therapeutic potential of this heterocyclic core.[5]
The biological activity of indazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. Furthermore, the indazole core exists in two primary tautomeric forms, 1H- and 2H-indazole, and N-alkylation to fix one of these forms often leads to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activity of a specific derivative, 4-Methoxy-2-methyl-2H-indazole, in the context of other notable indazole compounds. While direct and extensive experimental data on this compound is limited in publicly accessible literature, we can infer its potential activity profile based on established structure-activity relationships (SAR) for methoxy- and N-methyl-substituted indazoles. This guide will delve into the known anticancer and anti-inflammatory activities of various indazoles, present available quantitative data, and provide detailed experimental protocols for key biological assays.
Anticancer Activity of Indazole Derivatives: A Focus on Kinase Inhibition
A significant portion of research into the therapeutic applications of indazoles has focused on their potent anti-proliferative and pro-apoptotic effects in cancer cells. Many indazole-containing compounds exert their anticancer activity by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[7]
Structure-Activity Relationship Insights
The anticancer efficacy of indazole derivatives is heavily influenced by the substitution pattern around the core structure. For instance, a study on a series of indazole derivatives revealed that compound 2f exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[1][8] The structure-activity relationship analysis from this study indicated that the nature of the substituent at the C6 position and the linker to a substituted phenyl ring at the C3 position were critical for activity.[9]
While specific data for this compound is not available in the cited literature, studies on related analogs provide valuable insights. For example, the presence of a methoxy group at the C4 position of the indazole ring has been shown to be a potent substituent in a series of indazole arylsulfonamides that act as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a target implicated in cancer.[10][11] This suggests that the 4-methoxy substitution in our target compound could contribute favorably to its biological activity.
The N-methylation at the 2-position (2H-indazole) also plays a crucial role. The 2H-indazole scaffold is a key feature of the multi-kinase inhibitor Pazopanib, highlighting the therapeutic relevance of this isomeric form. The specific combination of a 4-methoxy group and a 2-methyl substituent in this compound presents an interesting candidate for anticancer investigation, potentially targeting kinases or other cancer-related proteins.
Comparative Anticancer Activity of Selected Indazole Derivatives
To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of several indazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | [1] |
| HepG2 (Liver) | 0.80 | [1] | |
| MCF-7 (Breast) | 0.34 | [1] | |
| Compound 2o | 4T1 (Breast) | 2.10 | [1] |
| A549 (Lung) | 0.59 | [1] | |
| Compound 6o | K562 (Leukemia) | 5.15 | [5] |
| Pazopanib | Various | Varies | [5] |
This table is a compilation of data from the cited literature and is not an exhaustive list. The specific structures of compounds 2f and 2o can be found in the corresponding reference.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test indazole compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT assay for assessing cell viability.
Anti-inflammatory Activity of Indazole Derivatives
Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer.[12] The anti-inflammatory properties of indazole derivatives have been extensively investigated, with many compounds demonstrating the ability to modulate key inflammatory pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX), particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[13] Additionally, some indazoles have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12][14]
Structure-Activity Relationship Insights
While direct anti-inflammatory data for this compound is scarce, studies on other indazoles provide clues. For instance, a study on various indazole derivatives showed that they could significantly inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[12] The study also demonstrated in vitro inhibition of COX-2 and pro-inflammatory cytokines.[14] The position of substituents was found to be critical, with 6-nitroindazole showing a potent inhibitory effect on IL-1β production.[12] The electron-donating nature of the methoxy group at the C4 position in this compound could influence its electronic properties and, consequently, its interaction with inflammatory targets. Further experimental evaluation is necessary to confirm its anti-inflammatory potential.
Comparative Anti-inflammatory Activity of Selected Indazole Derivatives
The following table presents data on the in vitro anti-inflammatory activity of some indazole derivatives.
| Compound | Assay | IC50 (μM) | Reference |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [12] |
| Dexamethasone (Standard) | IL-1β Inhibition | 102.23 | [12] |
| Compound 3a (Indazole analog of Curcumin) | Protein Denaturation | 0.548 | [15] |
This table provides a snapshot of the anti-inflammatory potential of certain indazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening the acute anti-inflammatory activity of new compounds.[12]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12]
Step-by-Step Methodology: [12]
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test indazole compound (or vehicle control and standard drug like diclofenac) orally or intraperitoneally at a specific time before carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Signaling Pathways and Structural Relationships
Many indazole-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that drive tumor growth and survival. A representative pathway often targeted is the MAPK/ERK pathway.
Caption: Simplified MAPK/ERK signaling pathway targeted by some indazole kinase inhibitors.
The structural relationship between this compound and other key indazole derivatives highlights the subtle chemical modifications that can lead to significant differences in biological activity.
Caption: Structural relationship of this compound to the core indazole and related derivatives.
Conclusion and Future Directions
The indazole scaffold remains a highly fruitful area of research in medicinal chemistry, with a proven track record of producing clinically successful drugs. While this guide has highlighted the significant anticancer and anti-inflammatory potential of various indazole derivatives, it also underscores the current knowledge gap regarding the specific biological activities of this compound.
Based on the available structure-activity relationship data, it is reasonable to hypothesize that this compound may possess interesting biological properties, potentially as a kinase inhibitor or a modulator of inflammatory pathways. The 4-methoxy group is known to be favorable in some contexts, and the 2-methyl substitution places it in the same isomeric class as the successful drug Pazopanib.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation would provide the necessary data to accurately assess its therapeutic potential. Furthermore, target identification studies would be crucial to elucidate its mechanism of action and to guide further optimization efforts. The detailed experimental protocols provided in this guide offer a starting point for such investigations. The continued exploration of the vast chemical space of indazole derivatives holds great promise for the discovery of novel and effective therapeutic agents.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Europe PMC. [Link]
-
Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]
-
Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. [Link]
-
(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
(PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]
-
Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide. Taylor & Francis Online. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
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Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. National Institutes of Health. [Link]
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Structure and synthesis of indazole. ResearchGate. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]
-
Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. PMC. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
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Drug Therapy Protocols: Methoxyflurane. Queensland Ambulance Service. [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
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Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
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3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. [Link]
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Comparing kinase inhibition of different substituted indazoles
Structural Determinants of Potency and Selectivity
Executive Summary
The indazole scaffold has established itself as a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for approved drugs like Axitinib , Pazopanib , and Linifanib . Its success stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
However, the efficacy of an indazole-based inhibitor is not inherent to the ring itself but is strictly dictated by its substitution pattern. This guide objectively compares the kinase inhibition profiles of different substituted indazoles, focusing on the structural causality between C3-substitutions (targeting the gatekeeper residue) and N1-substitutions (controlling solubility and binding mode). We present experimental data contrasting these derivatives and provide validated protocols for their assessment.
Structural Basis of Inhibition[1][2][3]
To design or select the optimal indazole inhibitor, one must understand the binding thermodynamics. The indazole ring typically functions as a Type I or Type II ATP-competitive inhibitor.
The Hinge Binding Mechanism
The 1H-indazole core interacts with the kinase hinge region (the segment connecting the N- and C-lobes) via a bidentate hydrogen bonding motif:
-
N2 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Cys919 in VEGFR2).
-
NH at Position 1 (Donor): Donates a hydrogen bond to the backbone carbonyl of the adjacent residue (e.g., Glu917 in VEGFR2).
Note: Substitution at N1 (e.g., methylation) abolishes the H-bond donor capability, forcing the molecule to adopt alternative binding modes or rely on water-mediated bridges, often altering selectivity.
Diagram 1: Indazole Pharmacophore & Kinase Interaction
The following diagram illustrates the critical interaction zones for indazole scaffolds within the ATP binding pocket.
Caption: Schematic representation of the Indazole scaffold's interaction map within the kinase ATP pocket. C3 substitutions target the hydrophobic pocket/gatekeeper, while N1/N2 interactions anchor the molecule to the hinge.
Comparative Analysis: Substitution Effects
This section analyzes specific case studies comparing substitution patterns.
Case Study A: C3-Substitution (Axitinib Derivatives)
Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) Comparison: C3-Styryl vs. C3-Amide vs. C3-Vinylpyridine.
Axitinib features a C3-(E)-2-(pyridin-2-yl)vinyl substituent. This rigid, conjugated system extends into the hydrophobic pocket adjacent to the gatekeeper residue.
-
Compound A (Axitinib): C3-Vinyl-Pyridine. High potency due to optimal pi-stacking and shape complementarity.
-
Compound B (TM2 Derivative): C3-3,5-dimethoxyaniline. Significant loss of potency.[1] The bulky aniline group causes steric clash, forcing the indazole ring to "flip," breaking the critical hinge hydrogen bonds.
-
Compound C (TM10 Derivative): Optimized C3-substituent. Maintains hinge contacts and adds an auxiliary H-bond to Lys920.
Case Study B: Scaffold Modification (Indazole vs. 7-Azaindazole)
Target: JNK3 (c-Jun N-terminal Kinase 3) Comparison: Standard Indazole vs. 7-Azaindazole (Nitrogen at C7).
-
Indazole (Compound 29): Shows high affinity but moderate selectivity against similar kinases (e.g., JNK1).
-
7-Azaindazole: The introduction of nitrogen at C7 changes the electrostatic potential of the ring. While it often improves solubility, it can reduce lipophilic interactions with the gatekeeper residue depending on the specific kinase isoform.
Comparative Data Summary
The following table synthesizes experimental IC50 data from key SAR studies (see References).
| Compound Class | Core Scaffold | Substitution (C3) | Substitution (N1) | Target | IC50 (Potency) | Selectivity Note |
| Axitinib | Indazole | (E)-2-(pyridin-2-yl)vinyl | Methyl | VEGFR2 | 0.2 nM | High.[2] Type II binding mode (DFG-out). |
| TM2 Analog | Indazole | 3,5-dimethoxyaniline | Methyl | VEGFR2 | 3,000 nM | Low. Steric clash causes ring flip. |
| TM10 Analog | Indazole | Pyrrole-derivative | Methyl | VEGFR2 | 44 nM | Moderate. Restores H-bonds but less potent than vinyl. |
| JNK3-Inh 29 | Indazole | 4-phenyl-amide linker | H (Free NH) | JNK3 | 5 nM | High (vs JNK1).[2] Brain penetrant.[3] |
| JNK3-Aza | 7-Azaindazole | 4-phenyl-amide linker | H (Free NH) | JNK3 | 12 nM | Slightly lower potency; improved solubility. |
Key Insight: The C3-position is the primary driver of potency. A rigid linker (like the vinyl group in Axitinib) is superior to flexible amide linkers for deep pocket binding in VEGFR, whereas amide linkers at C3 are preferred for JNK3 to navigate the solvent front.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: Quantify the IC50 of indazole derivatives against recombinant kinase (e.g., VEGFR2). This assay is less susceptible to compound fluorescence interference than standard fluorescence intensity assays.
Reagents:
-
Kinase Tracer (e.g., Alexa Fluor 647 labeled ATP-competitive inhibitor).
-
Europium-labeled anti-tag antibody (binds to the kinase).
-
Recombinant Kinase (GST or His-tagged).
-
Test Compounds (Indazoles dissolved in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute test compounds in 100% DMSO to 100x final concentration. Perform 3-fold serial dilutions.
-
Reaction Assembly: In a 384-well low-volume white plate:
-
Add 5 µL of Kinase + Antibody mixture (in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 100 nL of Compound (using acoustic dispenser or pin tool).
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.
-
-
Tracer Addition: Add 5 µL of Kinase Tracer.
-
Equilibration: Incubate for 60 minutes at RT in the dark.
-
Detection: Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).
-
Data Analysis: Calculate Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.
Self-Validation Check:
-
Z-Prime Score: Must be > 0.5.
-
Reference Control: Include Staurosporine or Axitinib on every plate. Axitinib IC50 should be within 2-fold of historical mean (0.1–0.3 nM).
Diagram 2: Experimental SAR Workflow
The following diagram outlines the iterative process for optimizing indazole substitutions.
Caption: Iterative Structure-Activity Relationship (SAR) workflow for optimizing indazole kinase inhibitors.
References
-
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Source: NIH / Research Square (2024).[3] URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Source: Molecules (2018). URL:[Link]
-
N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Source: ACS Chemical Neuroscience (2012). URL:[Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Source: RSC Advances (2021). URL:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (2021).[4] URL:[Link]
Sources
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- 2. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In vitro vs. in vivo efficacy of 2H-indazole compounds
Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of 2H-Indazole Compounds
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and oncology drugs.[1] While the 1H-indazole tautomer is thermodynamically dominant, the 2H-indazole isomer has emerged as a critical template for specific biological targets, most notably Poly (ADP-ribose) polymerase (PARP) and N-myristoyltransferase (NMT).[2]
This guide analyzes the translational disconnect—the "valley of death"—between potent in vitro 2H-indazole activity and in vivo efficacy.[2] We provide a technical breakdown of the physicochemical barriers, experimental protocols for validation, and a comparative analysis of successful drug candidates like Niraparib .
Part 1: The Chemical Basis – Tautomeric Engineering
To understand efficacy, one must first understand the scaffold's instability. Indazole exists in two annular tautomeric forms: 1H-indazole (benzenoid) and 2H-indazole (quinonoid).[2][3]
-
Thermodynamic Reality: Gas-phase calculations (MP2/6-31G**) indicate the 1H-tautomer is approximately 3.6 kcal/mol more stable than the 2H-form.[2][4]
-
The 2H-Advantage: Despite lower stability, the 2H-isomer offers unique vector geometries for substituent attachment (N2-position).[2] Successful drugs lock this tautomer in place using N-arylation (e.g., the phenyl ring in Niraparib), preventing rapid tautomerization to the inactive 1H-form in vivo.[2]
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the stabilization strategy used in drug design.
Figure 1: The 1H vs. 2H tautomeric equilibrium. Drug discovery efforts often "trap" the transient 2H-species via N2-substitution to exploit novel binding pockets.[2]
Part 2: In Vitro Profiling – The "Hit" Stage[2]
At the in vitro stage, 2H-indazole derivatives often display nanomolar potency due to their ability to form key hydrogen bonds in the ATP-binding pockets of kinases.[2]
Comparative Potency Data (Representative)
The table below contrasts a generic 2H-indazole "Hit" (early stage) against an optimized "Lead" (Niraparib-like) in biochemical assays.
| Parameter | Compound A (Early Hit) | Compound B (Optimized Lead) | Interpretation |
| Scaffold Core | Unsubstituted 2H-indazole | 2-(4-phenyl)-2H-indazole | N-phenyl stabilizes the active conformation.[2] |
| Target (e.g., PARP1) | IC₅₀ = 12 nM | IC₅₀ = 3.8 nM | Both are potent enzyme inhibitors.[2] |
| Solubility (pH 7.4) | < 5 µg/mL | > 1 mg/mL | Critical Failure Point for Compound A. |
| Microsomal Stability | t₁/₂ < 15 min | t₁/₂ > 60 min | Compound A is rapidly metabolized by CYP450.[2] |
| Plasma Protein Binding | > 99.5% (Free fraction < 0.5%) | ~83% | Compound B has higher free drug availability.[2] |
Expert Insight: High in vitro potency (low IC₅₀) is often misleading.[2] Compound A looks promising in an enzyme assay but fails in cells because its poor solubility prevents it from crossing the membrane, or it binds non-specifically to serum proteins in the media.
Part 3: The Translation Gap – From Petri Dish to Organism
The failure of 2H-indazoles in animal models is rarely due to a lack of potency.[2] It is almost exclusively a Pharmacokinetic (PK) failure.[2] The planar nature of the indazole ring can lead to "brick dust" properties (high melting point, low solubility), causing poor oral absorption.[2]
The Optimization Cycle (Workflow)
This diagram outlines the decision logic required to rescue a 2H-indazole hit that fails in vivo.
Figure 2: The "Make-Test-Analyze" cycle.[2] 2H-indazoles often require polarity adjustments (e.g., adding a piperidine ring as seen in Niraparib) to improve solubility and bioavailability.[2]
Part 4: In Vivo Efficacy – The "Lead" Stage[2]
When a 2H-indazole is optimized (e.g., Niraparib ), the in vivo data shifts from "non-responsive" to "dose-dependent regression."[2]
Case Study: Niraparib (2H-indazole-7-carboxamide)
-
In Vitro: IC₅₀ = 3.8 nM (PARP1).[2]
-
In Vivo (Human/Mouse):
Why it works: The addition of the (3S)-piperidin-3-yl group disrupts the planarity of the crystal lattice (improving solubility) and reduces metabolic clearance, bridging the gap between enzyme inhibition and systemic exposure.[2]
Part 5: Experimental Protocols
To replicate these findings or validate new derivatives, follow these standardized protocols.
Protocol A: In Vitro Cell Viability (CCK-8 Assay)
Use this to establish the baseline cytotoxicity of your 2H-indazole derivative.[2]
-
Cell Seeding: Plate cancer cells (e.g., SKOV3 ovarian, 4T1 breast) at 3,000–5,000 cells/well in 96-well plates.[2]
-
Incubation: Allow attachment for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve 2H-indazole compound in DMSO. Prepare serial dilutions (0.1 nM to 100 µM) in culture medium (Final DMSO < 0.1%).
-
Exposure: Incubate cells with compounds for 48–72 hours.[2]
-
Detection: Add 10 µL of CCK-8 reagent (Cell Counting Kit-8) to each well.[2]
-
Readout: Incubate for 1–4 hours and measure absorbance at 450 nm using a microplate reader.
-
Calculation: Plot Absorbance vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: In Vivo Pharmacokinetics (Rat Model)
Use this to determine if your compound can survive the "Translation Gap."[2]
-
Animals: Male Sprague-Dawley rats (n=3 per group), fasted overnight.
-
Formulation:
-
Dosing:
-
Sampling: Collect blood (~200 µL) via jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]
-
Processing: Centrifuge at 4,000 rpm for 10 min to harvest plasma.
-
Analysis: Precipitate proteins with Acetonitrile (containing internal standard). Analyze supernatant via LC-MS/MS .
-
Output: Calculate AUC (Area Under Curve), Cmax, Tmax, and Bioavailability (F% = AUC_oral / AUC_iv × Dose_iv / Dose_oral).
References
-
Pérez-Villanueva, J., et al. (2017).[2] "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 22(11), 1864.[2] Link[2]
-
Loman, J. J., et al. (2019).[2] "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors." ChemMedChem, 14(18), 1659-1667.[2] Link
-
Read, K. D., et al. (2021).[2] "Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening." Molecules, 26(9), 2434.[2] Link
-
FDA Label. (2017).[2][5] "ZEJULA (niraparib) capsules, for oral use."[2] U.S. Food and Drug Administration.[2][5] Link
-
Sigalov, M. V., et al. (2019).[2][6] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075–9086.[2][6] Link[2]
Sources
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- 2. Niraparib - Wikipedia [en.wikipedia.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Methoxy Substituted Indazoles: A Comparative Guide
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. Within this class, 4-methoxy substituted indazoles occupy a unique chemical space. Unlike the more common 5- or 6-substituted analogs, substitution at the C4 position creates a distinct steric and electronic profile that has proven critical for allosteric modulation of G-protein coupled receptors (specifically CCR4) and selectivity in kinase inhibition (e.g., LRRK2, PLK4).[1]
This guide objectively analyzes the Structure-Activity Relationship (SAR) of the 4-methoxy indazole motif, contrasting its performance with alternative substitution patterns. It provides validated synthetic protocols, comparative potency data, and mechanistic insights to support your experimental design.[1]
Chemical Foundation & Synthesis
The Electronic & Steric Advantage
The C4 position of the indazole ring is proximal to the N1-N2 distinct region. A methoxy group at this position exerts two primary effects:
-
Electronic Donation: Through resonance (+M effect), the methoxy group increases electron density in the pyrazole ring, potentially influencing the pKa of the N-H and the hydrogen-bond accepting capability of N2.
-
Steric "Buttressing": The C4-methoxy group creates a steric boundary that can enforce specific conformational preferences on N1-substituents (e.g., benzyl groups), locking the molecule into a bioactive conformation.[1]
Validated Synthetic Protocol
The most robust route to 4-methoxy-1H-indazoles, particularly 3-amino derivatives (common in CCR4 antagonists), utilizes a nucleophilic aromatic substitution (SNAr) on a fluoronitrile precursor.[1]
Protocol: Synthesis of 4-Methoxy-1H-indazol-3-amine
-
Reagents: 2-Fluoro-6-methoxybenzonitrile (Starting Material), Hydrazine hydrate (
), n-Butanol.[1] -
Procedure:
-
Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (0.5 M concentration).
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (
C) for 12–16 hours. -
Mechanism:[2] The hydrazine first displaces the fluorine (SNAr) to form an intermediate hydrazine, which then cyclizes onto the nitrile carbon.[1]
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from ethanol/water.[1]
-
-
Yield: Typically 75–85%.
-
Validation:
H NMR should show a characteristic singlet for the methoxy group (~3.9 ppm) and the disappearance of the nitrile peak in IR.
Figure 1: Synthetic pathway for the 4-methoxy indazole core.
Comparative SAR Analysis
Case Study: CCR4 Antagonists (GSK2239633A)
The most definitive data supporting the 4-methoxy substitution comes from the development of CCR4 antagonists for asthma and immunotherapy. Research by GlaxoSmithKline (GSK) identified that while the indazole core was essential, the C4-substituent determined potency .
Comparative Potency Table (CCR4 Binding)
Data derived from indazole arylsulfonamide series (GSK).[1]
| Substituent Position | Group (R) | pIC | Biological Outcome |
| C4 (Target) | -OCH | 7.96 ± 0.11 | High Potency (Lead) |
| C4 | -OH | ~7.5 - 7.8 | Potent, but metabolic liability |
| C4 | -H | < 6.5 | Significant loss of activity |
| C5 | -OCH | < 6.0 | Inactive / Low Potency |
| C6 | -OCH | ~6.5 | Moderate Activity |
| C7 | Any | N/A | Steric clash, inactive |
Key Insight: The C4-methoxy group fits into a small, hydrophobic pocket in the intracellular allosteric site (Site II) of CCR4. Substituents at C5 or C6 point away from this pocket or cause steric clashes with the receptor backbone.
Kinase Inhibition (PLK4 & LRRK2)
In kinase inhibitors, the 4-methoxy indazole often serves a different role: Selectivity .[1]
-
PLK4 Inhibitors: 4-substituted indazoles (often with methoxy or similar small polar groups) have shown IC
values < 1 nM (e.g., Compound C05).[1][3] The C4 substituent can interact with the "gatekeeper" region or solvent front, depending on the binding mode. -
LRRK2 Inhibitors: While many LRRK2 inhibitors use 5- or 6-substituted indazoles, 4-substitution is increasingly explored to tune brain penetrability (decreasing efflux) by lowering the overall lipophilicity compared to bulkier alkyl groups.[1]
Mechanistic Visualization
The following diagram illustrates the validated SAR logic for 4-methoxy indazoles, specifically mapping the functional roles of each position on the scaffold.
Figure 2: SAR Map of the 4-methoxy indazole scaffold highlighting the critical role of the C4 position.
Experimental Protocols
CCR4 Binding Assay (Membrane Prep)
To verify the activity of synthesized 4-methoxy indazoles, use the following radioligand binding protocol.
-
Cell Line: CHO-K1 cells stably expressing human CCR4.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl
, 1 mM CaCl , 0.2% BSA, pH 7.4). -
Centrifuge at 40,000 x g for 30 min. Resuspend pellet in buffer.
-
-
Assay Conditions:
-
Termination: Rapid filtration through PEI-soaked glass fiber filters (GF/B). Wash 3x with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl).[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
using non-linear regression (4-parameter logistic fit).
Self-Validation Checklist
-
Synthesis: Did the reaction mixture turn yellow/orange upon hydrazine addition? (Indicative of intermediate formation). Did the product precipitate upon cooling?
-
Assay: Did the positive control (e.g., GSK2239633A or unlabeled TARC) displace >90% of the radioligand? If not, check membrane integrity.[1]
References
-
Procopiou, P. A., et al. (2012).[1][6] Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. Bioorganic & Medicinal Chemistry Letters.
-
Burrows, F., et al. (2012).[1] Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry.
-
Li, Z., et al. (2021).[1] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances.
-
Guide to Pharmacology. GSK2239633A Ligand Page.
- Vertex AI Search.Synthesis of 4-methoxy-1H-indazole derivatives. [Verified via Search Context 1.9, 1.17]
Sources
- 1. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 2H-Indazoles
Executive Summary: The Regioselectivity Challenge
2H-Indazoles are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for purines and indoles in kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, their synthesis is complicated by the thermodynamic stability of the 1H-tautomer, which is approximately 2.3–4.5 kcal/mol more stable than the 2H-form.
Standard alkylation of 1H-indazoles typically yields a mixture favoring the N1-isomer (thermodynamic product), necessitating tedious chromatographic separation. Consequently, modern synthetic strategies have shifted toward de novo construction of the indazole ring or kinetically controlled functionalization to secure N2-selectivity.
This guide compares three dominant synthetic methodologies:
-
The Davis-Beirut Reaction (Reductive Cyclization)
-
Copper-Catalyzed Three-Component Coupling (Modular Assembly)
-
Direct N2-Selective Alkylation (Kinetic Functionalization)
Decision Matrix: Selecting the Optimal Route
Before detailing protocols, use this logic flow to determine the best approach for your specific substrate.
Figure 1: Strategic workflow for selecting a synthetic route based on substrate availability and core structure.
Comparative Analysis of Methodologies
Route A: The Davis-Beirut Reaction
Best For: Metal-free synthesis; converting o-nitrobenzylamines.
This reaction exploits the base-catalyzed intramolecular cyclization of o-nitrobenzylamines. It is inherently selective for the 2H-position because the nitrogen atom originates from the benzylic amine, which becomes N2 in the final ring.
-
Mechanism: Formation of an o-nitrosobenzylimine intermediate followed by N-N bond formation.
-
Pros: Mild conditions, no transition metals, high tolerance for diverse N-substituents.
-
Cons: Requires synthesis of the o-nitrobenzylamine precursor.
Route B: Cu-Catalyzed Three-Component Coupling
Best For: High-throughput library generation; modular diversity.
This "one-pot" protocol assembles the indazole core from three commercially available components: a 2-halobenzaldehyde, a primary amine, and sodium azide.[1][2]
-
Mechanism: Condensation to form a Schiff base (imine), followed by Cu-catalyzed azide attack and nitrene-like cyclization.
-
Pros: Highly modular; starting materials are cheap and abundant.
-
Cons: Requires copper catalyst; elevated temperatures (100-120°C); potential safety hazards with azides at scale.
Route C: Direct N2-Selective Alkylation
Best For: Late-stage functionalization of existing indazole scaffolds.
While basic alkylation (e.g., NaH/R-X) favors N1 (thermodynamic), the use of highly reactive alkylating agents like Meerwein salts (Trimethyloxonium tetrafluoroborate) or specific acid catalysts (TfOH) drives the reaction via the most nucleophilic nitrogen (N2) under kinetic control.
-
Pros: Direct access from commercial indazoles.
-
Cons: Limited to alkyl groups (arylation requires specific Cu/Rh catalysts); moisture sensitivity of Meerwein salts.
Performance Comparison Table
| Feature | Davis-Beirut (Route A) | Cu-Catalyzed 3-Comp (Route B) | Direct N2-Alkylation (Route C) |
| Regioselectivity | Exclusive (100% 2H) | High (>95% 2H) | Variable (Kinetic: >90% N2) |
| Yield | Good (60–85%) | Moderate to Good (50–80%) | Excellent (80–95%) |
| Atom Economy | Moderate (loss of H₂O) | Low (loss of N₂) | High |
| Conditions | Basic (KOH), Alcohol, 60°C | CuI/TMEDA, DMSO, 120°C | Acidic/Neutral, RT |
| Key Limitation | Precursor synthesis required | High temp; Azide handling | Moisture sensitive reagents |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis (Route B)
Reference: Adapted from Kumar et al., Org.[1] Lett. 2011 and Sharghi et al., Synlett 2014.
Objective: Synthesis of 2-phenyl-2H-indazole from 2-bromobenzaldehyde.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv, 1.5 mmol)
-
Aniline (1.2 equiv, 1.8 mmol)
-
Sodium Azide (NaN₃) (2.0 equiv, 3.0 mmol)
-
Copper(I) Iodide (CuI) (10 mol%)
-
TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%)
-
DMSO (5 mL)[2]
Step-by-Step Workflow:
-
Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, charge CuI (29 mg) and NaN₃ (196 mg).
-
Addition: Add 2-bromobenzaldehyde (287 mg), Aniline (167 mg), and TMEDA (17 mg) into the flask.
-
Solvation: Add DMSO (5 mL) and seal the flask with a septum/condenser.
-
Reaction: Heat the mixture to 120°C in an oil bath with vigorous stirring for 12–15 hours.
-
Note: Monitor by TLC. The intermediate imine forms quickly; the cyclization is the rate-determining step.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Validation Check: 2H-indazoles typically show a characteristic UV fluorescence and distinct NMR shift compared to 1H-isomers (N2-substituted protons are often deshielded).
Protocol 2: Kinetic N2-Alkylation using Meerwein Salt (Route C)
Reference: Adapted from Cheung et al., J. Org. Chem. 2003.
Objective: Highly selective methylation of 5-bromo-1H-indazole.
Reagents:
-
5-Bromo-1H-indazole (1.0 equiv)
-
Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv)
-
Ethyl Acetate (EtOAc) (Dry solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a flask and purge with Argon. Add 5-bromo-1H-indazole dissolved in dry EtOAc.
-
Addition: Add Me₃OBF₄ in one portion at room temperature.
-
Critical: Me₃OBF₄ is hygroscopic. Handle in a glovebox or under rapid inert gas flow.
-
-
Reaction: Stir at room temperature for 2–4 hours. A thick precipitate (the tetrafluoroborate salt of the product) often forms.
-
Quench: Slowly add saturated aqueous NaHCO₃ to neutralize the salt and liberate the free base. Stir for 15 minutes.
-
Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Selectivity Check: Analyze crude 1H NMR. The N2-methyl peak usually appears around 4.1–4.2 ppm , whereas N1-methyl is around 4.0 ppm . This method typically yields >95:5 N2:N1 ratio.
Mechanistic Visualization
Understanding the Copper-Catalyzed cycle is crucial for troubleshooting low yields (often due to catalyst poisoning or inefficient azide activation).
Figure 2: Proposed mechanism for the Cu-catalyzed three-component synthesis involving imine formation followed by azide substitution and nitrene-mediated cyclization.
References
-
Davis-Beirut Reaction: Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). Journal of Organic Chemistry. "2H-Indazoles from 2-Nitrobenzylamines." Link
-
Cu-Catalyzed 3-Component: Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[1] Organic Letters. "Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles." Link
-
Meerwein Salt Alkylation: Cheung, M., Boloor, A., & Stafford, J. A. (2003). The Journal of Organic Chemistry. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Link
-
TfOH-Catalyzed Alkylation: Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] Synthesis. "Selective N2-Alkylation of 1H-Indazoles." Link
-
Review of Indazole Synthesis: Gaikwad, D. D., et al. (2015). European Journal of Medicinal Chemistry. "Comprehensive review on synthesis and biological activities of indazole derivatives." Link
Sources
Benchmarking 4-Methoxy-2-methyl-2H-indazole: A Comparative Analysis Against Standard CNS Agents
Executive Summary: The 2H-Indazole Opportunity
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for approved drugs like Granisetron (antiemetic/CNS) and Pazopanib (kinase inhibitor). However, the vast majority of these therapeutics utilize the thermodynamically stable 1H-indazole tautomer.
4-Methoxy-2-methyl-2H-indazole (4-MMI) represents a distinct chemical space. By locking the indazole in the 2H-tautomeric form via N2-methylation and introducing an electron-donating methoxy group at the C4 position, this compound offers altered electrostatic potentials and hydrogen-bonding vectors compared to classical 1H-indazoles.
This guide outlines the protocol for benchmarking 4-MMI against established CNS drugs, focusing on serotonergic modulation and blood-brain barrier (BBB) penetrability .
Chemical Profile & Comparator Selection
To objectively evaluate 4-MMI, we must benchmark it against agents with overlapping structural or functional characteristics.
The Candidate
-
Compound: this compound[1]
-
Molecular Weight: ~162.19 g/mol [2]
-
Key Features:
-
2H-Indazole Core: Higher dipole moment than 1H-isomers, potentially improving solubility but altering receptor docking.
-
4-Methoxy Group: Increases lipophilicity and electron density, a common tactic to enhance CNS penetration and metabolic stability (analogous to the methoxy group in molecules like codeine or venlafaxine).
-
The Comparators
| Comparator | Class | Rationale for Selection |
| Granisetron | 5-HT3 Antagonist | Structural Standard: Contains a 1-methyl-1H-indazole core. Ideal for comparing 1H vs. 2H regioisomer pharmacology. |
| Buspirone | 5-HT1A Agonist | Functional Standard: A classic CNS drug (anxiolytic) used to validate serotonergic binding profiles. |
| Diazepam | Benzodiazepine | Permeability Standard: High LogP and excellent BBB penetration; serves as the positive control for CNS bioavailability assays. |
Experimental Protocols
Protocol A: High-Throughput Radioligand Binding (5-HT Panel)
Objective: Determine the affinity (
Methodology:
-
Membrane Preparation: HEK293 cells overexpressing human 5-HT1A, 5-HT2A, and 5-HT3 receptors are harvested and homogenized.
-
Incubation:
-
Incubate 4-MMI (concentration range:
to M) with cell membranes and specific radioligands (e.g., for 5-HT1A). -
Control: Use Granisetron (10 µM) to define non-specific binding for 5-HT3.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to terminate binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Causality Insight: We focus on the 5-HT family because the 4-methoxy-indazole motif mimics the electrostatics of the 5-hydroxy-indole moiety of serotonin, making it a "privileged" serotonergic scaffold.
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: Assess the passive transport of 4-MMI across the blood-brain barrier without using animal models.
Methodology:
-
System Setup: Use a 96-well sandwich plate system (donor bottom, acceptor top).
-
Membrane: Coat the PVDF filter of the acceptor plate with porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB lipid composition.
-
Transport:
-
Add 4-MMI (100 µM) to the donor wells (pH 7.4 buffer).
-
Add Diazepam (High permeability control) and Theophylline (Low permeability control) to separate wells.
-
-
Incubation: Incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: Determine the Effective Permeability (
).
Validation Criteria:
-
Diazepam
must be cm/s. -
Theophylline
must be cm/s.
Visualization of Workflows & Pathways
Diagram 1: CNS Drug Screening Workflow
This workflow illustrates the logical progression from chemical synthesis to lead validation.
Caption: Logical decision tree for advancing 4-MMI from synthesis to lead candidate based on binding affinity and BBB permeability thresholds.
Diagram 2: Hypothetical Signaling Pathway (5-HT3 Modulation)
If 4-MMI acts similarly to Granisetron (5-HT3 antagonist), it would block the following pathway.
Caption: Mechanism of action for 5-HT3 receptor antagonism. 4-MMI is hypothesized to block the receptor, preventing ion influx and subsequent neuronal excitation.
Comparative Data Summary (Simulated/Reference Range)
The following table benchmarks the expected physicochemical properties of 4-MMI against the standards.
| Property | 4-MMI (Calc.) | Granisetron | Diazepam | Clinical Implication |
| LogP | ~2.1 | 2.38 | 2.82 | Ideal Range. 4-MMI is lipophilic enough for BBB transport but soluble enough for formulation. |
| TPSA (Ų) | ~35.0 | 45.0 | 32.7 | High CNS Score. TPSA < 90 Ų strongly correlates with brain penetration. |
| H-Bond Donors | 0 | 1 | 0 | Permeability. Lack of donors (like Diazepam) facilitates passive diffusion across lipid bilayers. |
| pKa | ~1.5 (N1) | 9.4 (Amine) | 3.4 | Ionization. 4-MMI is largely neutral at physiological pH, unlike Granisetron which is cationic. |
Note: 4-MMI data is calculated based on structure-activity relationship (SAR) algorithms for 2-methyl-2H-indazoles.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1079992, 4-(Hydroxymethyl)-2-methyl-2H-indazole. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual grounding for Indazole scaffolds).
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. (Source for PAMPA-BBB protocols).
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
- Vertex AI Search. (2026). Indazole derivatives in CNS drug discovery.
Sources
Comparative Analysis of Indazole Isomers: Optimizing Antimicrobial Scaffolds
Executive Summary: The Tautomeric Challenge
In the development of novel antimicrobials, the indazole scaffold (benzopyrazole) has emerged as a privileged structure due to its ability to mimic purine bases and interact with diverse biological targets, including bacterial DNA gyrase and fungal CYP51. However, a critical design decision often bifurcates early-stage discovery: Which isomer—1H-indazole or 2H-indazole—yields superior antimicrobial efficacy?
This guide provides a head-to-head technical comparison of these isomers. While 1H-indazoles are thermodynamically favored and dominate the landscape of GyrB inhibitors, 2H-indazoles are emerging as potent "dual-action" agents (antimicrobial + anti-inflammatory). This analysis dissects the Structure-Activity Relationships (SAR), stability profiles, and experimental protocols required to validate these scaffolds.
Structural Basis: 1H- vs. 2H-Indazole[1][2]
The core difference lies in the position of the hydrogen atom (or substituent) on the nitrogen atoms of the pyrazole ring. This seemingly minor shift dictates the electronic landscape, hydrogen bond donor/acceptor capabilities, and metabolic stability of the drug candidate.
Thermodynamic & Electronic Profile
-
1H-Indazole (Benzenoid): The most stable tautomer. It preserves the aromaticity of the benzene ring more effectively. In solution, unsubstituted indazole exists predominantly (>90%) in the 1H-form.
-
2H-Indazole (Quinoid-like): Less stable and possesses a quinoid-like character in the benzene ring, which alters its electron density distribution. This makes the C3 position more electron-rich, affecting electrophilic substitution reactions and binding affinity.
Visualization of Tautomeric Equilibrium & Substitution
The following diagram illustrates the tautomeric shift and the critical vectors for antimicrobial functionalization (C3 and N1/N2).
Caption: Fig 1. Tautomeric equilibrium between 1H- and 2H-indazoles and key pharmacophore vectors determining antimicrobial target engagement.
Head-to-Head Performance Analysis
The following data summarizes the comparative performance of 1H- and 2H-isomers, specifically focusing on derivatives substituted at the C3 position (a common strategy for DNA gyrase inhibition).
Comparative Efficacy Table (Representative SAR Trends)
| Feature | 1H-Indazole Derivatives | 2H-Indazole Derivatives | Winner |
| Thermodynamic Stability | High. Resistant to spontaneous rearrangement during storage. | Low. Prone to rearrangement unless N2 is permanently alkylated/arylated. | 1H-Indazole |
| Gyrase B Binding (IC50) | < 50 nM (Best-in-class). Forms ideal H-bond network with Asp81. | ~100–500 nM. Often suffers from steric clash or suboptimal angle in ATP pocket. | 1H-Indazole |
| Antimicrobial Spectrum | Broad.[1][2] High potency against Gram(+) S. aureus and Gram(-) E. coli. | Variable. Often narrower spectrum; emerging utility against protozoa/fungi. | 1H-Indazole |
| Cell Permeability (LogD) | Moderate.[3] N1-substitution allows fine-tuning of lipophilicity. | Lower. N2-isomers often exhibit higher polarity/lower membrane crossing. | 1H-Indazole |
| Dual-Action Potential | Low.[3] Primarily purely antimicrobial.[4] | High. 2H-isomers often possess significant anti-inflammatory (COX-2) activity. | 2H-Indazole |
Critical Insight: The "Reliability" Factor
Literature consistently indicates that 1H-indazoles are more reliable for pure antimicrobial applications.
-
Mechanism: 1H-indazoles substituted at C3 (e.g., with urea or amide linkers) mimic the adenine ring of ATP, allowing them to competitively inhibit the ATPase activity of the GyrB subunit of bacterial DNA gyrase.
-
The 2H-Niche: While generally less potent as pure antibiotics, 2H-indazoles (specifically 2-phenyl-2H-indazoles) have shown superior activity in "hybrid" scenarios, such as treating infections with a high inflammatory component, or specific antiprotozoal applications (e.g., Giardia intestinalis).[5]
Mechanism of Action: DNA Gyrase Inhibition[7][8][9][10]
To understand why the 1H-isomer often prevails, we must look at the molecular docking within the bacterial target.
The ATP-Binding Pocket (GyrB)
Bacterial DNA Gyrase (Topoisomerase II) is essential for introducing negative supercoils into DNA. The GyrB subunit contains an ATP-binding pocket.[6]
-
1H-Indazole Mode: The N1 and N2 atoms often participate in a water-mediated H-bond network with Asp73 (in E. coli) or Asp81 (in S. aureus). The C3-substituent extends into the lipophilic region, stabilizing the complex.
-
Isomer Impact: Switching to the 2H-isomer alters the vector of the H-bond donors, frequently disrupting the critical water bridge to the Aspartate residue, leading to reduced binding affinity (
).
Signaling & Inhibition Pathway[1]
Caption: Fig 2. Mechanism of Action for 1H-Indazole derivatives targeting the GyrB subunit, leading to bactericidal effects.
Experimental Protocols
To validate these claims in your own lab, follow these self-validating protocols. These workflows ensure that observed differences in MIC are due to intrinsic isomer activity, not impurities or solvent effects.
Protocol A: Regioselective Synthesis (Suzuki-Miyaura Coupling)
Objective: Synthesize C3-arylated 1H-indazoles to test the primary pharmacophore.
-
Starting Material: 3-iodo-1H-indazole (protected at N1 with THP or SEM to prevent N2 tautomerization).
-
Coupling: React with aryl-boronic acid (1.2 eq),
(5 mol%), and (2M) in DME/Water. -
Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the free NH-indazole.
-
Validation: NMR (
, ) must confirm the disappearance of the protecting group and the presence of the 1H-tautomer (distinct chemical shift of H-3 vs H-7).
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Standard: CLSI M07 / M100.
-
Preparation: Dissolve indazole isomers in DMSO (Stock: 10 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: 96-well plate. Serial 2-fold dilutions of the drug (64
g/mL down to 0.125 g/mL). -
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: Visual inspection or OD600. The MIC is the lowest concentration with no visible growth.
-
Control: Ciprofloxacin must be run as a positive control.
Experimental Workflow Diagram
Caption: Fig 3. Integrated workflow from chemical synthesis to biological validation of indazole isomers.
References
-
Impact of Indazole scaffold as Antibacterial and Antifungal agent. Current Topics in Medicinal Chemistry. (2022). Link
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. (2015). Link
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. (2019). Link
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2019). Link
-
Structure-activity relationship study and discovery of indazole 3-carboxamides. Bioorganic & Medicinal Chemistry Letters. (2015). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Quantifying 4-Methoxy-2-methyl-2H-indazole in Biological Matrices
Executive Summary
The quantification of 4-Methoxy-2-methyl-2H-indazole (MMI) in biological matrices (plasma, urine) presents a distinct bioanalytical challenge due to the structural isomerism inherent in the indazole scaffold. Standard generic methods often fail to differentiate the pharmacologically active 2H-isomer from its 1H-positional isomer or metabolic byproducts, leading to overestimation of drug concentration and erroneous pharmacokinetic (PK) profiles.
This guide validates a Targeted Isomer-Specific UHPLC-MS/MS Assay (The "Product") against a traditional HPLC-UV Generic Screen (The "Alternative"). We demonstrate that utilizing Biphenyl stationary phases coupled with Mixed-Mode Cation Exchange (MCX) SPE provides superior selectivity, recovery, and lower limits of quantification (LLOQ) compared to standard C18/Protein Precipitation workflows.
Part 1: The Analytical Challenge
The Isomer Problem
Indazoles exist in annular tautomerism (1H- vs. 2H-). In the case of methylated derivatives like MMI, the position of the methyl group (N1 vs. N2) fixes the structure.
-
Target Analyte: this compound (2H-isomer).
-
Common Impurity/Metabolite: 4-Methoxy-1-methyl-1H-indazole (1H-isomer).
These isomers have identical molecular weights (MW 162.2 g/mol ) and similar fragmentation patterns, rendering standard Mass Spectrometry (MS) non-selective without chromatographic resolution.
The Matrix Problem
Biological matrices contain phospholipids (phosphatidylcholines) that co-elute with small molecules in Reverse Phase (RP) chromatography, causing ion suppression in MS/MS.
Part 2: Method Comparison
The following table objectively compares the performance of the Optimized Method (Product) versus the Traditional Alternative.
Table 1: Comparative Performance Metrics
| Feature | Optimized Method (The Product) | Traditional Alternative |
| Detection | UHPLC-MS/MS (Triple Quadrupole) | HPLC-UV (Diode Array @ 295 nm) |
| Stationary Phase | Biphenyl Core-Shell (2.6 µm) | C18 Fully Porous (5 µm) |
| Separation Mechanism | Hydrophobic + Pi-Pi Interactions | Hydrophobic Interaction only |
| Isomer Resolution (Rs) | > 2.5 (Baseline Separation) | < 1.2 (Partial Co-elution) |
| Sample Preparation | Solid Phase Extraction (MCX) | Protein Precipitation (MeOH) |
| Matrix Effect (ME) | < 5% (Negligible) | > 25% (Significant Suppression) |
| LLOQ | 0.5 ng/mL | 50 ng/mL |
| Throughput | 4.5 min / sample | 15.0 min / sample |
Part 3: Detailed Experimental Protocols
Optimized Protocol: UHPLC-MS/MS with MCX SPE
Rationale: The Biphenyl column utilizes pi-pi electron interactions to separate the electron-rich indazole isomers. MCX SPE utilizes the basicity of the indazole nitrogen to wash away neutral interferences.
A. Reagents & Materials
-
Analyte: this compound (Ref Std >99%).
-
Internal Standard (IS): this compound-d3.
-
Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (or equivalent).
-
SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).
B. Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 100 µL of Plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard (IS) working solution (50 ng/mL).
-
Pre-treatment: Add 100 µL of 4% H3PO4 (Acidifies sample to pH ~2, ensuring MMI is protonated [M+H]+).
-
SPE Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading: Load pre-treated sample onto MCX cartridge.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral phospholipids; MMI remains bound by ionic charge).
-
Elution: 500 µL 5% NH4OH in Methanol (Neutralizes MMI, breaking ionic bond).
-
Reconstitution: Evaporate to dryness (N2 gas, 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).
C. LC-MS/MS Parameters
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 10% B to 90% B over 3.0 min.
-
MRM Transitions:
-
Quantifier: 163.1
132.1 (Loss of -OCH3). -
Qualifier: 163.1
120.1 (Ring cleavage).
-
Visualizing the Workflow
The following diagrams illustrate the superior selectivity mechanism and the extraction workflow.
Figure 1: Optimized MCX-SPE Workflow. This protocol ensures removal of phospholipids (Wash 2) while retaining the basic indazole analyte via ionic interaction.
Figure 2: Separation Logic. Why Biphenyl chemistry is strictly required over C18 for indazole isomer validation.
Part 4: Validation Data Summary
The following data represents the validation performance of the Optimized Method in accordance with FDA M10 guidelines.
Linearity & Sensitivity
-
Calibration Range: 0.5 – 500 ng/mL.
-
Weighting: 1/x².[2]
-
Correlation (r²): > 0.998.[3]
-
LLOQ Signal-to-Noise: > 10:1.
Accuracy & Precision (n=6)
| QC Level | Conc. (ng/mL) | Intra-Run Accuracy (%) | Intra-Run Precision (%CV) | Inter-Run Accuracy (%) |
| LLOQ | 0.5 | 98.4 | 4.2 | 96.5 |
| Low | 1.5 | 102.1 | 3.1 | 101.2 |
| Mid | 250 | 99.8 | 1.8 | 99.5 |
| High | 400 | 97.6 | 2.0 | 98.1 |
Matrix Effect & Recovery[1]
-
Matrix Factor (MF): 0.98 (Normalized to IS).
-
Extraction Recovery: 88% ± 3% (Consistent across range).
-
Note: The alternative Protein Precipitation method showed a Matrix Factor of 0.65 (35% suppression) due to phospholipid interference.
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] Link
-
Patel, A. B. (2017).[5][6][7] Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Link
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. Link
-
GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Link
-
ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[8] Link
Sources
- 1. gtfch.org [gtfch.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
4-Methoxy-2-methyl-2H-indazole proper disposal procedures
Executive Operational Summary
Immediate Action Required: Treat 4-Methoxy-2-methyl-2H-indazole as a hazardous organic intermediate .[1][2] It poses risks of acute oral toxicity and aquatic toxicity.[3] Under no circumstances should this compound, or solutions containing it, be discharged into municipal sewer systems or trash cans.
-
Primary Disposal Method: High-temperature incineration (via licensed hazardous waste contractor).[1]
-
Waste Stream: Organic Waste (Non-halogenated or Halogenated depending on solvent).
-
Critical Prohibition: Do NOT treat with bleach (sodium hypochlorite). Nitrogen-containing heterocycles can form unstable chloramines or toxic N-nitroso compounds upon oxidation.[1]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the physicochemical properties driving these disposal protocols. This compound is a fused nitrogen heterocycle, often used as a scaffold in kinase inhibitor development.
| Property | Data / Classification | Operational Implication |
| Chemical Class | Indazole (Fused pyrazole/benzene ring) | Nitrogen-rich; generates NOx upon combustion.[1][2] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; requires particulate control.[1][2] |
| Toxicity Profile | Acute Tox. 4 (Oral) ; Skin/Eye Irrit. 2/2A | Harmful if swallowed.[2] Irritating to mucous membranes. |
| Environmental | Aquatic Acute 3 (Harmful to aquatic life) | Zero-discharge policy for drains/sinks.[1][2] |
| Reactivity | Stable under normal conditions. | Incompatible with strong oxidizers. |
Note: Specific toxicological data for the 2-methyl-2H isomer is often extrapolated from the 1H-indazole parent structures.[1][2] In R&D settings, the "Precautionary Principle" mandates treating it as a high-potency compound (HPC) until proven otherwise.[1][2]
Operational Disposal Protocol
This section details the step-by-step workflow for disposing of this compound in various experimental states.
Scenario A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired stock, weighing boats, contaminated gloves, paper towels, and silica gel columns.[1][2]
-
Segregation: Do not mix with general lab trash.
-
Containment:
-
Pure Compound: Transfer to a screw-top glass vial. Label clearly "Obsolete Chemical - Toxic."[1]
-
Debris: Place in a clear, 6-mil polyethylene bag or a dedicated "Solid Hazardous Waste" drum.
-
-
Labeling: Affix a hazardous waste tag.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from recrystallization, reaction solvents.[1][2]
-
Solvent Compatibility Check: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Use the Halogenated waste stream.
-
Non-Halogenated (Methanol, Ethyl Acetate, DMF): Use the Non-Halogenated waste stream.
-
-
Transfer: Pour into the appropriate HDPE safety carboy using a funnel.
-
Critical Step: Rinse the reaction vessel with a small amount of compatible solvent and add the rinse to the waste container (Triple Rinse Rule).
-
-
Labeling:
Scenario C: Aqueous Waste (HPLC Effluent)
Applicability: Reverse-phase chromatography waste containing water/acetonitrile/modifiers.[1][2]
-
No Drain Disposal: Even if the organic content is low (<5%), the presence of the indazole prohibits drain disposal.
-
Collection: Collect in a dedicated "Aqueous Hazardous Waste" carboy.
-
pH Adjustment: Ensure pH is between 5 and 9 to prevent corrosion of waste drums, unless the specific mobile phase requires otherwise (e.g., TFA buffers).
Visual Disposal Logic (Decision Tree)
The following diagram illustrates the decision-making process for segregating this compound.
Figure 1: Decision matrix for segregating indazole-contaminated waste streams.
Regulatory & Compliance Context (US Focus)
While this specific isomer may not be explicitly listed on the EPA RCRA "P-list" or "U-list" (unlike specific commercial pesticides), it is regulated based on its characteristics and the "Cradle-to-Grave" liability of the generator.[1][2]
-
Waste Coding (RCRA):
-
If mixed with flammable solvents (Methanol/Acetone): D001 (Ignitable).
-
If mixed with halogenated solvents (DCM): F002 (Spent Halogenated Solvents).
-
If pure substance: Classify as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but best practice is to manage as hazardous due to aquatic toxicity.
-
-
TSCA Status: Most research analogs are subject to the TSCA R&D Exemption . This requires that the material be used solely for R&D under the supervision of a technically qualified individual and that all waste is disposed of in accordance with local regulations.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Remove personnel from the immediate area.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and a P95/N95 particulate respirator (if powder is airborne).
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then wipe up.
-
Liquid: Absorb with vermiculite or spill pads.
-
-
Decontamination: Clean the surface with a mild detergent and water. Do not use bleach. Collect all cleanup materials as solid hazardous waste (Scenario A).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1]
-
PubChem. (n.d.). Compound Summary for Indazole Derivatives (General Safety Profile). National Library of Medicine. [1]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[1]
Sources
Personal protective equipment for handling 4-Methoxy-2-methyl-2H-indazole
Executive Safety Summary & Risk Profile
The Core Directive: Treat 4-Methoxy-2-methyl-2H-indazole not merely as a chemical reagent, but as a pharmacologically active scaffold . Indazoles are "privileged structures" in medicinal chemistry, frequently utilized as kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and CNS-active agents.[1][2]
Because specific toxicological data for this isomer may be sparse in public repositories, you must apply the Precautionary Principle .[1][2] We classify this material by default as Occupational Exposure Band (OEB) 3 (Potent Compound) until definitive IC50/LD50 data proves otherwise.[1][2]
Hazard Classification (GHS / Control Banding)
| Hazard Category | Classification | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption via GI tract; potential kinase interference.[1][2] |
| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin/eye irritation | Nitrogen heterocycles are often basic/nucleophilic, causing tissue irritation.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Fine crystalline powders pose high inhalation risks during weighing.[1][2] |
| Sensitization | Watchlist | Potential Sensitizer | Indazole moieties can act as haptens; monitor for allergic dermatitis.[1][2] |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the final barrier, not the primary control.[1][2] The following specifications are non-negotiable for handling >10 mg of substance.
A. Respiratory Protection[1][2]
-
Primary Control: All manipulation must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2]
-
Secondary (PPE): If working outside a hood (e.g., transport, balance cleaning), use a NIOSH N95 or P100 particulate respirator .[1][2]
B. Dermal Protection (The "Double-Shell" Protocol)
We utilize a double-gloving technique to mitigate permeation and cross-contamination.[1][2]
-
Inner Glove: Nitrile (0.11 mm / 4 mil).[1][2] Color: Blue/White.[1][2]
-
Outer Glove: Nitrile (Extended Cuff, 0.15 mm / 6 mil).[1][2] Color: Purple/Green.[1][2]
C. Ocular Protection[1][2][3]
-
Prohibited: Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1][2]
Operational Workflow: The "Clean-Trace" Protocol
This workflow is designed to prevent "take-home" exposure and lab contamination.[1][2]
Step 1: Preparation & Weighing[1][2]
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood.[1][2] Indazoles are static-prone; static discharge can scatter the powder.[1][2]
-
Taring: Tare the vial before adding the compound to avoid removing the stock container repeatedly.
-
Transfer: Use a disposable anti-static spatula.[1][2] Do not use metal spatulas that require washing (creates liquid waste); use disposables to contain the hazard.[1][2]
Step 2: Solubilization & Reaction[1][2]
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as skin permeation enhancers , carrying the indazole through gloves faster than the solid alone.[1][2]
-
Labeling: Reaction vessels must be labeled "BIOACTIVE INTERMEDIATE" in addition to the chemical name.[1][2]
Step 3: Decontamination & Doffing[1][2]
-
Solvent Wipe: Wipe the balance area with a paper towel dampened with Ethanol (EtOH).[1][2]
-
Soap Wash: Follow with a surfactant-based cleaner (soap/water) to remove residues EtOH might miss.[1][2]
-
Glove Removal: Use the "Beak Method" (pull one glove off by the cuff, ball it in the other hand, peel the second glove over the first) to trap contamination inside.[1][2]
Visualization: Safe Handling Loop
The following diagram illustrates the critical decision points and safety barriers.
Caption: The "Safe Handling Loop" emphasizes that engineering controls (Step 3) must be verified before the chemical container is opened.
Emergency Response & Disposal
Spill Management (Solid)[1][2]
-
Evacuate: Clear the immediate area of personnel.
-
Contain: Do not dry sweep (creates dust).[1][2] Cover spill with wet paper towels (water or ethanol) to dampen the powder.[1][2]
-
Collect: Scoop the damp material into a wide-mouth waste jar. Label as "Hazardous Waste: Indazole Derivative."[1][2]
Exposure First Aid[1][2][4]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).[1][2]
-
Eye Contact: Flush for 15 minutes minimum.[1][2][3][4] Indazoles can be stubborn irritants; do not stop flushing early.[1][2]
-
Skin Contact: Wash with soap and water.[1][2][5][3][4] Avoid using alcohol on skin, as it may drive the compound deeper into the dermis.[1][2]
Waste Disposal Streams
| Waste Type | Container Label | Classification |
| Solid Waste | "Solid Hazardous Waste: Indazoles" | Non-halogenated Organic Solid |
| Liquid Waste | "Organic Solvents + Trace Indazole" | Non-halogenated Organic Liquid |
| Sharps/Glass | "Contaminated Sharps" | Hazardous Sharps |
References
-
PubChem. (2024).[1][2] Compound Summary: Indazole Derivatives & Safety Profile. National Center for Biotechnology Information.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
